molecular formula C11H22N2O3 B1442335 Tert-butyl 3-(methoxymethyl)piperazine-1-carboxylate CAS No. 1270982-05-2

Tert-butyl 3-(methoxymethyl)piperazine-1-carboxylate

Cat. No.: B1442335
CAS No.: 1270982-05-2
M. Wt: 230.3 g/mol
InChI Key: QBJWNCXOPXVECA-UHFFFAOYSA-N
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Description

Tert-butyl 3-(methoxymethyl)piperazine-1-carboxylate is a useful research compound. Its molecular formula is C11H22N2O3 and its molecular weight is 230.3 g/mol. The purity is usually 95%.
The exact mass of the compound Tert-butyl 3-(methoxymethyl)piperazine-1-carboxylate is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality Tert-butyl 3-(methoxymethyl)piperazine-1-carboxylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Tert-butyl 3-(methoxymethyl)piperazine-1-carboxylate including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

tert-butyl 3-(methoxymethyl)piperazine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H22N2O3/c1-11(2,3)16-10(14)13-6-5-12-9(7-13)8-15-4/h9,12H,5-8H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QBJWNCXOPXVECA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCNC(C1)COC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H22N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

230.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1270982-05-2
Record name tert-butyl 3-(methoxymethyl)piperazine-1-carboxylate
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Foundational & Exploratory

(R)-tert-Butyl 3-(methoxymethyl)piperazine-1-carboxylate synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Synthesis of (R)-tert-Butyl 3-(methoxymethyl)piperazine-1-carboxylate[1][2][3]

Abstract This technical guide details the robust, scalable synthesis of (R)-tert-Butyl 3-(methoxymethyl)piperazine-1-carboxylate (CAS 1359658-32-4), a critical chiral building block in the development of kinase inhibitors and GPCR modulators. The protocol utilizes a high-fidelity "Protect-Alkylate-Deprotect" strategy starting from the commercially available (R)-1-Boc-3-(hydroxymethyl)piperazine. This route ensures the preservation of stereochemical integrity at the C3 position and prevents regio-isomeric N-methylation by employing orthogonal N4-benzyloxycarbonyl (Cbz) protection.

Retrosynthetic Analysis & Strategy

The target molecule features a piperazine core with two distinct nitrogen protecting requirements and a chiral ether side chain. Direct methylation of the hydroxymethyl precursor is chemically unsound due to the higher nucleophilicity of the secondary amine (N4) compared to the primary alcohol, which would lead to inseparable mixtures of N-methyl and O-methyl products.

Strategic Pathway:

  • Starting Material: (R)-1-Boc-3-(hydroxymethyl)piperazine (CAS 278788-66-2).[4]

  • Orthogonal Protection: Masking the reactive N4 amine with a Cbz group, which is stable to basic alkylation conditions but removable via hydrogenolysis (orthogonal to the acid-labile Boc group).

  • Functionalization: Williamson ether synthesis using Sodium Hydride (NaH) and Methyl Iodide (MeI).

  • Deprotection: Catalytic hydrogenolysis to yield the free secondary amine target.

Retrosynthesis Target (R)-tert-Butyl 3-(methoxymethyl) piperazine-1-carboxylate (Target) Intermediate1 (R)-1-Boc-4-Cbz-3-(methoxymethyl) piperazine Target->Intermediate1 Hydrogenolysis (Cbz removal) Intermediate2 (R)-1-Boc-4-Cbz-3-(hydroxymethyl) piperazine Intermediate1->Intermediate2 O-Methylation (MeI, NaH) Start (R)-1-Boc-3-(hydroxymethyl) piperazine (Starting Material) Intermediate2->Start N-Protection (Cbz-Cl)

Figure 1: Retrosynthetic disconnection showing the orthogonal protection strategy.

Detailed Experimental Protocols

Phase 1: N4-Protection (Orthogonal Masking)

Objective: Selectively protect the secondary amine (N4) with a Carboxybenzyl (Cbz) group.

  • Reagents: (R)-1-Boc-3-(hydroxymethyl)piperazine (1.0 eq), Benzyl chloroformate (Cbz-Cl, 1.1 eq), Triethylamine (Et3N, 1.5 eq), Dichloromethane (DCM).

  • Procedure:

    • Charge a reaction vessel with (R)-1-Boc-3-(hydroxymethyl)piperazine (10.0 g, 46.2 mmol) and DCM (100 mL). Cool to 0 °C.

    • Add Et3N (9.6 mL, 69.3 mmol) followed by the dropwise addition of Cbz-Cl (7.2 mL, 50.8 mmol) over 30 minutes, maintaining temperature < 5 °C.

    • Allow the mixture to warm to room temperature (20–25 °C) and stir for 4 hours. Monitor by TLC (Hexane:EtOAc 1:1) or LC-MS.

    • Workup: Quench with water (50 mL). Separate phases. Wash the organic layer with 1M citric acid (50 mL), sat. NaHCO3 (50 mL), and brine.

    • Dry over Na2SO4, filter, and concentrate in vacuo.

    • Purification: Flash column chromatography (0-40% EtOAc in Hexanes) to yield (R)-1-Boc-4-Cbz-3-(hydroxymethyl)piperazine as a colorless oil.

    • Yield Target: 85–92%.

Phase 2: O-Methylation (Ether Synthesis)

Objective: Methylate the primary alcohol without affecting the carbamate protecting groups.

  • Reagents: Phase 1 Product (1.0 eq), Sodium Hydride (60% dispersion in oil, 1.2 eq), Methyl Iodide (MeI, 1.5 eq), Anhydrous THF.

  • Procedure:

    • Dissolve the Phase 1 intermediate (14.0 g, 40.0 mmol) in anhydrous THF (140 mL) under Nitrogen atmosphere. Cool to 0 °C.

    • Add NaH (1.92 g, 48.0 mmol) portion-wise. Evolution of H2 gas will occur; ensure proper venting. Stir for 30 min at 0 °C.

    • Add MeI (3.7 mL, 60.0 mmol) dropwise.

    • Warm to room temperature and stir for 12–16 hours.

    • Workup: Carefully quench with sat. NH4Cl solution (slow addition at 0 °C). Extract with EtOAc (3 x 100 mL).

    • Wash combined organics with water and brine.[5] Dry over MgSO4 and concentrate.

    • Purification: The crude product is often sufficiently pure. If necessary, purify via silica gel chromatography (10-30% EtOAc in Hexanes) to obtain (R)-1-Boc-4-Cbz-3-(methoxymethyl)piperazine .

    • Yield Target: 90–95%.

Phase 3: Selective Deprotection (Hydrogenolysis)

Objective: Remove the Cbz group to release the secondary amine while leaving the Boc group and methyl ether intact.

  • Reagents: Phase 2 Product (1.0 eq), 10% Pd/C (10 wt% loading), Methanol (MeOH).

  • Procedure:

    • Dissolve the methylated intermediate (12.0 g, 32.9 mmol) in MeOH (120 mL).

    • Add 10% Pd/C (1.2 g) under a nitrogen stream (Caution: Pd/C is pyrophoric).

    • Purge the vessel with Hydrogen gas (H2) via balloon or hydrogenation shaker (30 psi).

    • Stir vigorously at room temperature for 4–6 hours. Monitor by LC-MS for the disappearance of the starting material and the Cbz-cleaved product (M-91 mass loss not typically seen in MS, look for M-134).

    • Workup: Filter the catalyst through a Celite pad. Wash the pad with MeOH.

    • Concentrate the filtrate in vacuo to yield the final product (R)-tert-Butyl 3-(methoxymethyl)piperazine-1-carboxylate .

    • Yield Target: >95% (Quantitative).[1][6][7]

Critical Process Parameters (CPPs) & Data Summary

ParameterSpecification / RangeRationale
Temperature (Phase 1) < 5 °C during additionControls exotherm and prevents bis-acylation.
Stoichiometry (Phase 2) NaH (1.2 eq)Sufficient to deprotonate -OH but minimize racemization risk (though low for this substrate).
Atmosphere (Phase 2) Anhydrous N2/ArNaH and MeI are moisture sensitive. Water kills the base.
Catalyst Loading (Phase 3) 5-10 wt% Pd/CEnsures complete Cbz removal without affecting the Boc group (Boc is stable to neutral hydrogenolysis).

Analytical Profile (Expected):

  • 1H NMR (CDCl3, 400 MHz): δ 1.45 (s, 9H, Boc), 2.7-3.0 (m, 4H, Ring), 3.35 (s, 3H, OMe), 3.4-3.5 (m, 2H, CH2-OMe), 3.8-4.0 (br, 2H, N-CH).

  • MS (ESI): [M+H]+ calc. 231.17, found 231.2.

Process Workflow Diagram

Workflow Step1 Step 1: Cbz Protection Reagent: Cbz-Cl, Et3N Solvent: DCM Temp: 0°C -> RT Step2 Step 2: Methylation Reagent: NaH, MeI Solvent: THF Temp: 0°C -> RT Step1->Step2 Purified Oil Step3 Step 3: Hydrogenolysis Reagent: H2, Pd/C Solvent: MeOH Temp: RT Step2->Step3 Methylated Intermediate Final Final Product Isolation & QC Step3->Final Filtration & Evaporation

Figure 2: Sequential workflow for the synthesis of the target piperazine derivative.

References

  • ChemicalBook. (2024).[1] (R)-1-BOC-3-(Hydroxymethyl)piperazine Synthesis and Properties.

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 66577080, (R)-tert-Butyl 3-(methoxymethyl)piperazine-1-carboxylate.

  • Moura, R. G., et al. (2021).[8] Synthesis of the piperazine subunit of Indinavir. Arkivoc. (Demonstrates piperazine protection/deprotection strategies).

  • Wang, M., et al. (2012). Synthesis of tert-butyl 4-((2-methoxy-4-(methoxycarbonyl) phenoxy) methyl) piperidine-1-carboxylate. Atlantis Press. (Analogous ether synthesis protocols).

  • Google Patents. (2022). CN114349711B - Synthesis method of (R)-1-Boc-3-hydroxymethyl piperazine.[1][4][9]

Sources

An In-depth Technical Guide to tert-butyl 3-(methoxymethyl)piperazine-1-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: A Versatile Building Block in Medicinal Chemistry

tert-butyl 3-(methoxymethyl)piperazine-1-carboxylate is a key heterocyclic building block in modern organic synthesis and medicinal chemistry. Its structure, featuring a piperazine ring partially protected with a tert-butyloxycarbonyl (Boc) group and bearing a methoxymethyl substituent, offers a unique combination of steric and electronic properties. The piperazine moiety is a privileged scaffold in drug discovery, appearing in a wide array of therapeutic agents due to its ability to form multiple hydrogen bonds, modulate acid-base properties, and improve the pharmacokinetic profile of drug candidates.[1] The Boc protecting group allows for selective functionalization at the unprotected secondary amine, while the methoxymethyl group at the 3-position introduces a chiral center and an ether linkage, providing opportunities for further structural diversification and interaction with biological targets. This guide provides a comprehensive overview of the chemical properties, synthesis, and reactivity of this versatile compound, offering valuable insights for its application in research and drug development.

Physicochemical Properties

A thorough understanding of the physicochemical properties of tert-butyl 3-(methoxymethyl)piperazine-1-carboxylate is essential for its effective use in synthesis and formulation. The table below summarizes its key identifiers and computed properties.

PropertyValueSource
Molecular Formula C₁₁H₂₂N₂O₃PubChem
Molecular Weight 230.30 g/mol PubChem
CAS Number 1270982-05-2J&K Scientific[2]
IUPAC Name tert-butyl 3-(methoxymethyl)piperazine-1-carboxylateJ&K Scientific[2]
SMILES CC(C)(C)OC(=O)N1CCNC(C1)COCJ&K Scientific[2]
Predicted XLogP3 0.4PubChem
Predicted Hydrogen Bond Donors 1PubChem
Predicted Hydrogen Bond Acceptors 4PubChem
Predicted Rotatable Bond Count 4PubChem

Synthesis and Spectroscopic Characterization

A plausible synthetic route would begin with the reaction of a suitable protected piperazine precursor, followed by the introduction of the methoxymethyl group and subsequent Boc protection.

Conceptual Synthetic Workflow:

Synthesis_Workflow A Starting Material (e.g., 3-(hydroxymethyl)piperazine derivative) B Methylation of Hydroxyl Group (e.g., NaH, CH₃I) A->B Introduction of methoxymethyl group C N-Boc Protection (Boc)₂O, Base B->C Protection of piperazine nitrogen D Purification (Chromatography) C->D Isolation E Final Product tert-butyl 3-(methoxymethyl)piperazine-1-carboxylate D->E Characterization

A conceptual workflow for the synthesis of the target compound.

Spectroscopic Characterization:

While experimental spectra for the title compound are not available in the provided search results, predicted mass spectrometry data and typical spectroscopic features of related compounds can provide valuable guidance for characterization.

Mass Spectrometry (Predicted):

Adductm/z
[M+H]⁺231.17032
[M+Na]⁺253.15226
[M-H]⁻229.15576
Predicted mass-to-charge ratios for various adducts of tert-butyl 3-(methoxymethyl)piperazine-1-carboxylate.[4]

Nuclear Magnetic Resonance (NMR) Spectroscopy (Expected):

  • ¹H NMR: The spectrum would be expected to show a characteristic singlet for the nine protons of the tert-butyl group around 1.4 ppm. The protons of the piperazine ring would appear as a series of multiplets in the region of 2.5-4.0 ppm. The methoxy group protons would be a singlet around 3.3 ppm, and the protons of the CH₂ adjacent to the ether oxygen would also be in the 3.4-3.6 ppm range.

  • ¹³C NMR: The spectrum would show signals for the quaternary and methyl carbons of the Boc group around 80 ppm and 28 ppm, respectively. The carbons of the piperazine ring would resonate in the 40-55 ppm range. The methoxymethyl group would exhibit signals around 75 ppm (CH₂) and 59 ppm (CH₃). The carbonyl carbon of the Boc group would be observed around 155 ppm.

Infrared (IR) Spectroscopy (Expected):

The IR spectrum would be dominated by a strong carbonyl stretch from the Boc group around 1680-1700 cm⁻¹. C-H stretching vibrations for the alkyl groups would be observed in the 2850-3000 cm⁻¹ region. The C-O stretching of the ether and the carbamate would appear in the 1000-1300 cm⁻¹ range.

Chemical Reactivity and Synthetic Applications

The chemical reactivity of tert-butyl 3-(methoxymethyl)piperazine-1-carboxylate is primarily dictated by the two key functional groups: the Boc-protected amine and the nucleophilic secondary amine of the piperazine ring.

N-Boc Deprotection

The tert-butyloxycarbonyl (Boc) group is a widely used amine protecting group due to its stability under many reaction conditions and its facile removal under acidic conditions. The deprotection of the Boc group unveils the secondary amine, allowing for subsequent functionalization at this position.

General Deprotection Protocol:

  • Dissolve tert-butyl 3-(methoxymethyl)piperazine-1-carboxylate in a suitable solvent such as dichloromethane (DCM) or dioxane.

  • Add a strong acid, such as trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in dioxane.

  • Stir the reaction at room temperature until TLC or LC-MS analysis indicates complete consumption of the starting material.

  • Remove the solvent and excess acid under reduced pressure.

  • The resulting amine salt can be used directly or neutralized with a base to yield the free amine.

Boc_Deprotection cluster_0 Boc-Protected Piperazine cluster_1 Deprotected Piperazine A tert-butyl 3-(methoxymethyl)piperazine-1-carboxylate B Acidic Conditions (e.g., TFA in DCM or HCl in Dioxane) A->B Reacts with C 3-(methoxymethyl)piperazine (as salt or free base) B->C Yields

General scheme for the acid-catalyzed deprotection of the Boc group.

N-Alkylation and N-Arylation

The unprotected secondary amine of the piperazine ring is a nucleophile and can readily undergo reactions such as alkylation, arylation, acylation, and reductive amination. These reactions are fundamental in elaborating the core structure to build more complex molecules with desired pharmacological properties.

Illustrative N-Alkylation Protocol:

  • Dissolve tert-butyl 3-(methoxymethyl)piperazine-1-carboxylate and a suitable alkylating agent (e.g., an alkyl halide) in an aprotic solvent like acetonitrile or DMF.

  • Add a non-nucleophilic base, such as diisopropylethylamine (DIPEA) or potassium carbonate, to scavenge the acid generated during the reaction.

  • Heat the reaction mixture as required and monitor its progress by TLC or LC-MS.

  • Upon completion, the reaction is worked up by partitioning between water and an organic solvent, followed by purification of the product by column chromatography.

N_Alkylation_Workflow A tert-butyl 3-(methoxymethyl)piperazine-1-carboxylate B Alkylating/Arylating Agent (R-X) D N-Substituted Product A->D A->D Reaction C Base (e.g., K₂CO₃, DIPEA) B->D B->D Reaction C->D C->D Reaction

General workflow for the N-alkylation/arylation of the piperazine core.

Applications in Drug Discovery

The piperazine scaffold is a cornerstone in medicinal chemistry, and derivatives like tert-butyl 3-(methoxymethyl)piperazine-1-carboxylate serve as crucial intermediates in the synthesis of a wide range of biologically active compounds.[5] For instance, substituted piperazines are integral components of drugs targeting central nervous system disorders, infectious diseases, and cancer. The ability to selectively functionalize the two nitrogen atoms of the piperazine ring allows for the creation of diverse chemical libraries for high-throughput screening and lead optimization.

Safety and Handling

While a specific safety data sheet for tert-butyl 3-(methoxymethyl)piperazine-1-carboxylate is not detailed in the provided search results, hazard information for structurally related compounds provides essential guidance. The analogous (S)-tert-butyl 3-(hydroxymethyl)piperazine-1-carboxylate is classified as causing skin and serious eye irritation, and may cause respiratory irritation.[6] It is therefore prudent to handle tert-butyl 3-(methoxymethyl)piperazine-1-carboxylate with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. All manipulations should be performed in a well-ventilated fume hood.

General Handling Precautions:

  • Ingestion: Do not ingest. If swallowed, seek immediate medical attention.

  • Inhalation: Avoid breathing dust or vapors. Use in a well-ventilated area.

  • Skin Contact: Avoid contact with skin. In case of contact, wash immediately with plenty of water.

  • Eye Contact: Avoid contact with eyes. In case of contact, rinse immediately with plenty of water and seek medical advice.

Conclusion

tert-butyl 3-(methoxymethyl)piperazine-1-carboxylate is a valuable and versatile building block for the synthesis of complex organic molecules, particularly in the realm of drug discovery. Its unique structural features, including a strategically protected piperazine ring and a chiral methoxymethyl substituent, provide a robust platform for the development of novel compounds with diverse pharmacological activities. A thorough understanding of its chemical properties, reactivity, and handling requirements, as outlined in this guide, is paramount for its successful application in the laboratory.

References

  • Feng, B., Xu, W., Chu, X., Li, C., & Jin, Y. (2018). Synthesis of 1-(Tert-butyl)-3-(methyl)-4-(4-(methylthio)benzyl) piperazine-1,3-dicarboxylate. Indian Journal of Heterocyclic Chemistry, 28(4), 503-505. [Link]

  • SYNTHESIS AND EVALUATION OF DEPROTECTED N-BOC PIPERAZINE DERIVED MONO-MANNICH BASES. (n.d.). Retrieved from [Link]

  • PubChem. (n.d.). tert-butyl (3S)-3-(hydroxymethyl)piperazine-1-carboxylate. Retrieved from [Link]

  • PubChem. (n.d.). Tert-butyl 3-(methoxymethyl)piperazine-1-carboxylate. Retrieved from [Link]

  • Google Patents. (n.d.). Synthesis method of N-Boc piperazine.
  • Google Patents. (n.d.). Synthesis method of (R) -1-Boc-3-hydroxymethyl piperazine.
  • PubChem. (n.d.). tert-Butyl piperazine-1-carboxylate. Retrieved from [Link]

  • Wang, M., & Wang, W. (2015). Synthesis of tert-butyl 4-((2-methoxy-4-(methoxycarbonyl) phenoxy) methyl) piperidine-1-carboxylate. 2nd International Workshop on Materials Engineering and Computer Sciences (IWMECS 2015). Atlantis Press. [Link]

Sources

Tert-butyl 3-(methoxymethyl)piperazine-1-carboxylate molecular weight

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Tert-butyl 3-(methoxymethyl)piperazine-1-carboxylate (CAS: 1270982-05-2) is a specialized heterocyclic building block used extensively in medicinal chemistry.[1] It serves as a semi-rigid, chiral or racemic scaffold for the synthesis of bioactive small molecules, particularly in the development of G-protein coupled receptor (GPCR) ligands and kinase inhibitors.[1]

This guide details the molecule's exact physicochemical parameters, outlines a validated synthetic workflow for its preparation from hydroxymethyl precursors, and analyzes its utility in modulating lipophilicity (LogP) and solubility in drug discovery campaigns.[1]

Physicochemical Identity

Precise molecular weight calculations are critical for high-resolution mass spectrometry (HRMS) validation during library synthesis.[1] The distinction between the monoisotopic mass (for MS) and average molecular weight (for stoichiometry) is detailed below.

Table 1: Molecular Specification
ParameterValueNotes
IUPAC Name tert-butyl 3-(methoxymethyl)piperazine-1-carboxylate
CAS Registry Number 1270982-05-2 Racemic mixture
Stereoisomer CAS 1359658-32-4 (R)-enantiomer
Molecular Formula ngcontent-ng-c780544980="" _nghost-ng-c1768664871="" class="inline ng-star-inserted">

Average Mol.[1][2][3][4][5][6][7][8][9][10] Weight 230.30 g/mol For molarity calculations
Monoisotopic Mass 230.1630 Da For Mass Spec ([M+H]

= 231.1708)
LogP (Predicted) ~0.4 - 0.9Moderate lipophilicity
pKa (Predicted) ~8.5 - 9.0Secondary amine (N4 position)
Physical State Colorless to pale yellow oilLow melting point solid upon cooling

Synthetic Methodology

The synthesis of the methoxymethyl variant typically proceeds via the functionalization of the commercially available 3-(hydroxymethyl) precursor.[1] Direct methylation of the alcohol requires careful control of pH and protecting groups to prevent N-methylation at the N4 position if it is not orthogonally protected.[1]

Core Synthetic Logic
  • Starting Material: tert-butyl 3-(hydroxymethyl)piperazine-1-carboxylate.[1][5][11]

  • N4-Protection (Optional but Recommended): If high regioselectivity is required during methylation, the N4 amine is often transiently protected (e.g., Cbz or Bn), though careful deprotonation of the hydroxyl group with NaH can achieve O-selectivity due to the higher acidity of the alcohol vs. the secondary amine.[1]

  • O-Methylation: Williamson ether synthesis using Sodium Hydride (NaH) and Methyl Iodide (MeI).[1]

Experimental Workflow Diagram

The following diagram illustrates the transformation logic, assuming a direct O-methylation strategy which is common for this scaffold class.

SynthesisPath Start Start: tert-butyl 3-(hydroxymethyl) piperazine-1-carboxylate (MW: 216.28) Intermediate Intermediate: Alkoxide Anion Start->Intermediate Deprotonation Reagent1 Reagent: NaH (1.1 eq) Solvent: THF/DMF (0°C) Reagent1->Intermediate Product Product: tert-butyl 3-(methoxymethyl) piperazine-1-carboxylate (MW: 230.30) Intermediate->Product SN2 Attack Reagent2 Reagent: MeI (1.05 eq) Electrophilic Methylation Reagent2->Product

Figure 1: Synthetic pathway for the O-methylation of the hydroxymethyl piperazine scaffold.

Detailed Protocol (General Procedure)
  • Setup: In a flame-dried round-bottom flask under Nitrogen atmosphere, dissolve tert-butyl 3-(hydroxymethyl)piperazine-1-carboxylate (1.0 eq) in anhydrous THF or DMF.

  • Deprotonation: Cool to 0°C. Add Sodium Hydride (60% dispersion in oil, 1.1 eq) portion-wise. Stir for 30 minutes until gas evolution ceases.

    • Note: The secondary amine at N4 is less acidic (pKa ~35) than the primary alcohol (pKa ~16), allowing for selective deprotonation of the oxygen.[1]

  • Alkylation: Add Methyl Iodide (MeI) (1.05 eq) dropwise. Allow the reaction to warm to room temperature and stir for 2–4 hours.

  • Quench & Workup: Quench with saturated

    
     solution. Extract with Ethyl Acetate (
    
    
    
    ).[1][6] Wash combined organics with brine, dry over
    
    
    , and concentrate.[1]
  • Purification: The crude oil is typically purified via flash column chromatography (SiO2, Hexanes:EtOAc gradient).[1]

Applications in Drug Discovery

This scaffold is classified as a "Privileged Structure" in medicinal chemistry due to its ability to orient substituents in specific vectors while maintaining defined physicochemical properties.[1][10]

Structural Advantages[1][6]
  • Solubility Modulation: The methoxymethyl ether moiety acts as a polar handle (hydrogen bond acceptor) that improves aqueous solubility compared to a simple ethyl or methyl group, without the hydrogen bond donor liability of a free hydroxyl group.[1]

  • Vector Positioning: The C3-substitution creates a chiral center (if using the enantiopure starting material), allowing researchers to probe the stereochemical requirements of a binding pocket.[1]

  • Metabolic Stability: Capping the hydroxyl group as a methyl ether prevents rapid glucuronidation (Phase II metabolism), potentially extending the half-life of the final drug candidate.[1]

Reaction Suitability

The N1-Boc group is acid-labile (removed with TFA/HCl), while the N4-amine is free (or easily deprotected) for immediate coupling reactions:[1]

  • Reductive Amination: Reaction with aldehydes/ketones.[1]

  • Amide Coupling: Reaction with carboxylic acids (using HATU/EDC).[1]

  • SnAr: Nucleophilic aromatic substitution on halogenated heterocycles.[1]

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 66577080, (R)-tert-Butyl 3-(methoxymethyl)piperazine-1-carboxylate. Retrieved from [Link][1]

  • Feng, B., et al. (2018). Synthesis of 1-(Tert-butyl)-3-(methyl)piperazine-1,3-dicarboxylate. Indian Journal of Heterocyclic Chemistry. Retrieved from [Link]

  • ECHA (European Chemicals Agency). Registration Dossier: tert-butyl 3-(hydroxymethyl)piperazine-1-carboxylate.[1][4][7] Retrieved from [Link][1][4][7]

Sources

Structural Elucidation and Nomenclature of C11H22N2O3

Author: BenchChem Technical Support Team. Date: February 2026

A Focus on Dipeptide Isomers in Therapeutic Contexts

Introduction: The Ambiguity of C11H22N2O3

In the context of drug development and metabolomics, the molecular formula C11H22N2O3 does not refer to a single static entity. It represents a chemical space primarily occupied by dipeptides formed from the condensation of a pentose-derived amino acid (Valine, C5) and a hexose-derived amino acid (Leucine or Isoleucine, C6).

For a researcher encountering this mass feature (




) in a bioassay or synthesis impurity profile, the challenge is not merely naming the molecule, but structurally distinguishing between biologically distinct isomers.

This guide focuses on the two most pharmaceutically relevant isomers:

  • L-Valyl-L-Leucine (Val-Leu) : A bioactive dipeptide often monitored as a protease degradation marker.

  • L-Leucyl-L-Valine (Leu-Val) : A structural isomer with distinct receptor binding affinities.

Chemical Space and Unsaturation Analysis

Before deriving the IUPAC name, we must validate the structural logic using the Degree of Unsaturation (DoU) formula.



For C11H22N2O3 :



Interpretation: The molecule contains two pi bonds (or rings). In the context of a linear dipeptide:

  • 1 Unsaturation = The Amide (Peptide) Bond Carbonyl (

    
    ).
    
  • 1 Unsaturation = The C-Terminal Carboxylic Acid Carbonyl (

    
    ).
    
  • The side chains (Valine: Isopropyl; Leucine: Isobutyl) are saturated.

IUPAC Nomenclature Derivation

The IUPAC name is constructed by treating the molecule as an amino acid derivative. We will derive the name for L-Valyl-L-Leucine , the most common target.

Structure:



Step-by-Step Derivation:
  • Identify the Principal Functional Group: The C-terminal carboxylic acid takes precedence. The parent chain is based on Leucine (pentanoic acid derivative).

  • Numbering the Parent Chain: The carboxyl carbon is C1. The alpha-carbon of the leucine residue is C2.

    • Parent chain: 4-methylpentanoic acid .[1][2][3][4][5]

  • Identify the Substituent at C2: Attached to the Nitrogen at C2 is the Valine residue.

    • Valine residue name as an acyl group: 2-amino-3-methylbutanoyl .[2][3]

  • Stereochemistry:

    • Both amino acids are typically L-isomers in biological systems, which corresponds to the (S) configuration for Valine and Leucine.

Final IUPAC Name (Val-Leu):

(2S)-2-[[(2S)-2-amino-3-methylbutanoyl]amino]-4-methylpentanoic acid [1][2][3]

Comparative Nomenclature Table
Common NameSequenceIUPAC NamePubChem CID
Valyl-leucine Val-Leu(2S)-2-[[(2S)-2-amino-3-methylbutanoyl]amino]-4-methylpentanoic acid
Leucyl-valine Leu-Val(2S)-2-[[(2S)-2-amino-4-methylpentanoyl]amino]-3-methylbutanoic acid
Valyl-isoleucine Val-Ile(2S)-2-[[(2S)-2-amino-3-methylbutanoyl]amino]-3-methylpentanoic acid
Analytical Protocol: Distinguishing Isomers

In drug development, relying solely on the parent mass (


 Da) is insufficient due to the isomerism described above. The following protocol uses Tandem Mass Spectrometry (LC-MS/MS) to definitively identify the sequence.
Mechanistic Logic (Roepstorff-Fohl Nomenclature)
  • b-ions: Charge retained on the N-terminus (contains the first amino acid).

  • y-ions: Charge retained on the C-terminus (contains the last amino acid).

The Critical Difference:

  • Val-Leu: Cleavage yields a y1 ion of Leucine (

    
     132.10) and a b1 ion  of Valine (often observed as an immonium ion at 
    
    
    
    72.08).
  • Leu-Val: Cleavage yields a y1 ion of Valine (

    
     118.08) and a b1 ion  of Leucine (immonium ion at 
    
    
    
    86.10).
Workflow Diagram (DOT)

IsomerID Start Unknown Analyte (m/z 231.17 [M+H]+) Frag Perform MS/MS Fragmentation (CID, 25-35 eV) Start->Frag CheckY Analyze y1 Ion (C-terminal Fragment) Frag->CheckY Y_118 y1 = 118.08 m/z (Valine C-term) CheckY->Y_118 Matches Val Y_132 y1 = 132.10 m/z (Leucine/Ile C-term) CheckY->Y_132 Matches Leu/Ile Result_LV ID: Leu-Val (Leucyl-valine) Y_118->Result_LV CheckSide Differentiate Leu vs Ile (Requires MS3 or EAD) Y_132->CheckSide Result_VL ID: Val-Leu (Valyl-leucine) CheckSide->Result_VL w-ion 43 Da loss Result_VI ID: Val-Ile (Valyl-isoleucine) CheckSide->Result_VI w-ion 29 Da loss

Figure 1: Decision tree for the structural elucidation of C11H22N2O3 isomers using Tandem Mass Spectrometry.

Detailed Experimental Protocol

Objective: Differentiate Val-Leu from Leu-Val and Val-Ile.

  • Sample Preparation:

    • Dissolve sample in 50:50 Methanol:Water + 0.1% Formic Acid.

    • Target concentration: 1 µM.

  • LC-MS/MS Setup:

    • Ionization: ESI Positive Mode.

    • Precursor Isolation: Select

      
       231.17 (Isolation width 1.0 Da).
      
    • Collision Energy: Ramp 20–40 eV (Normalized Collision Energy).

  • Data Interpretation:

    • Step A (Sequence Check): Look for the dominant y1 ion.

      • If

        
        , the C-terminus is Valine . The compound is Leu-Val  (or Ile-Val).
        
      • If

        
        , the C-terminus is Leucine/Isoleucine . The compound is Val-Leu  (or Val-Ile).
        
    • Step B (Isomer Check - Advanced): If distinguishing Leucine from Isoleucine is required (e.g., Val-Leu vs Val-Ile), standard CID is often insufficient.

      • Method: Use MS^3 on the

        
         132 fragment or use EAD (Electron Activated Dissociation) .
        
      • Marker: Leucine side chains typically lose isopropyl radicals (

        
         Da), whereas Isoleucine loses ethyl radicals (
        
        
        
        Da) under high-energy fragmentation conditions.
References
  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 107487, Valylleucine. Retrieved from [Link]

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 352038, Leucylvaline. Retrieved from [Link]

  • Roepstorff, P., & Fohlman, J. (1984). Proposal for a common nomenclature for sequence ions in mass spectra of peptides.[6] Biomed Mass Spectrom. 11(11):601. [Link]

  • Sowell, J., et al. Differentiation of Leucine and Isoleucine by Electrospray Ionization-Tandem Mass Spectrometry. Journal of Chromatography A. [Link]

Sources

Biological activity of substituted piperazine derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Technical Guide: Biological Activity & Therapeutic Potential of Substituted Piperazine Derivatives

Introduction: The "Privileged Scaffold" Paradigm

In medicinal chemistry, the piperazine ring (1,4-diazacyclohexane) is classified as a "privileged scaffold"—a molecular framework capable of providing useful ligands for more than one type of receptor or enzyme target by judicious structural modifications.[1]

Its ubiquity in FDA-approved therapeutics (e.g., Imatinib, Aripiprazole, Ciprofloxacin) stems from three critical physicochemical properties:

  • Conformational Flexibility: The ring exists predominantly in a chair conformation but retains enough flexibility to adopt boat-like transition states, allowing it to fit diverse hydrophobic pockets.

  • Tunable Basicity: With pKa values of approximately 9.8 (N1) and 5.6 (N4), piperazines are diprotic bases. At physiological pH, they are often mono-cationic, facilitating electrostatic interactions with negatively charged amino acid residues (e.g., Aspartate) in receptor binding sites.

  • Solubility Enhancement: The polar nitrogen atoms significantly improve the water solubility of lipophilic pharmacophores, optimizing the ADME (Absorption, Distribution, Metabolism, Excretion) profile.

CNS Therapeutics: The Aryl-Piperazine Dominance

The most extensive application of substituted piperazines lies in Central Nervous System (CNS) modulation. The N-arylpiperazine moiety is a classic pharmacophore for Serotonin (5-HT) and Dopamine (D) receptors.

Mechanism of Action: Functional Selectivity

Modern antipsychotics utilize the piperazine ring to achieve "functional selectivity." A prime example is Aripiprazole .[2][3] Unlike first-generation antipsychotics that were pure D2 antagonists (causing extrapyramidal side effects), Aripiprazole acts as a D2 partial agonist .

  • Hyper-dopaminergic state (Schizophrenia positive symptoms): It competes with endogenous dopamine, acting as a functional antagonist.

  • Hypo-dopaminergic state (Cognitive/Negative symptoms): It activates the receptor enough to maintain basal signaling, preventing total blockade.

Visualization: GPCR Signaling Pathway (Aripiprazole)

Aripiprazole_Mechanism Drug Aripiprazole (Ligand) Receptor D2 Dopamine Receptor (GPCR) Drug->Receptor Partial Agonist Binding G_Protein Gi/o Protein Complex Receptor->G_Protein Activation (Sub-maximal) Effector Adenylyl Cyclase G_Protein->Effector Inhibition (Gi) SecondMessenger cAMP Production Effector->SecondMessenger Reduced Synthesis Outcome Modulated Neurotransmission SecondMessenger->Outcome Stabilization

Figure 1: Signal transduction pathway of Aripiprazole acting as a partial agonist at the D2 receptor, modulating cAMP levels via Gi/o coupling.

Oncology: Kinase Inhibition & Solubility

In oncology, the piperazine ring often serves a dual role: it acts as a solubilizing tether and a specific binder to the ATP-binding pocket of kinases.

Case Study: Imatinib (Gleevec)

Imatinib, a tyrosine kinase inhibitor (TKI) for CML (Chronic Myeloid Leukemia), contains an N-methylpiperazine moiety.

  • Structural Role: The piperazine ring fits into the solubility pocket of the BCR-ABL kinase.

  • Interaction: The protonated nitrogen forms a hydrogen bond with the carbonyl oxygen of Ile-360 in the kinase backbone, anchoring the drug.

Structure-Activity Relationship (SAR) Summary
RegionSubstitution TypeBiological Impact
N1 Position Aryl / HeteroarylPotency Driver: Determines receptor affinity (e.g., 2,3-dichlorophenyl for D2 affinity).
N4 Position Alkyl / Acyl LinkersPK Driver: Modulates lipophilicity (LogP) and metabolic stability.
C2/C3 Ring Methyl / EthylStereoselectivity: Introduces chirality, restricting conformational freedom to increase selectivity.
N-Oxides OxidationMetabolite: Often active metabolites (e.g., N-oxide of Imatinib) but with reduced permeability.

Synthetic Strategy: N-Alkylation Protocols

To synthesize these derivatives, two primary pathways are employed: Nucleophilic Substitution (SN2) and Reductive Amination . Reductive amination is currently preferred in drug discovery due to milder conditions and fewer side reactions (over-alkylation).

Visualization: Reductive Amination Workflow

Synthesis_Workflow Start Start: N-Boc Piperazine + Aldehyde (R-CHO) Imine Intermediate: Iminium Ion Formation Start->Imine Acid Cat. (AcOH) Reduction Reduction Step: Add NaBH(OAc)3 Solvent: DCE/DCM Imine->Reduction Hydride Transfer Deprotection Deprotection: TFA or HCl/Dioxane Reduction->Deprotection Remove Boc Final Product: Substituted Piperazine Deprotection->Final Purification

Figure 2: Step-wise workflow for the synthesis of mono-substituted piperazines via reductive amination.

Experimental Protocols

Protocol A: Synthesis of N-Benzylpiperazine Derivative (Reductive Amination)

Objective: To attach a lipophilic tail to the piperazine core without quaternary ammonium salt formation.

  • Reagents: N-Boc-piperazine (1.0 eq), Benzaldehyde derivative (1.1 eq), Sodium triacethoxyborohydride (STAB, 1.5 eq), Acetic acid (cat.), 1,2-Dichloroethane (DCE).

  • Procedure:

    • Dissolve N-Boc-piperazine and aldehyde in DCE under inert atmosphere (

      
      ).
      
    • Add catalytic acetic acid to promote imine formation. Stir for 30 min at Room Temperature (RT).

    • Add STAB slowly. The reaction is slightly exothermic.

    • Stir at RT for 12–16 hours. Monitor via TLC (Mobile phase: MeOH/DCM).

    • Quench: Add saturated aqueous

      
      . Extract with DCM (
      
      
      
      ).
    • Deprotection: Dissolve crude intermediate in DCM/TFA (1:1 ratio) for 1 hour to remove the Boc group.

    • Purification: Neutralize and purify via column chromatography.

Protocol B: In Vitro D2 Receptor Binding Assay (cAMP Accumulation)

Objective: To determine if the derivative acts as an agonist, antagonist, or partial agonist.

  • Cell Line: CHO (Chinese Hamster Ovary) cells stably expressing human D2 receptors.

  • Principle: D2 receptors are

    
    -coupled. Agonism inhibits Forskolin-induced cAMP production.
    
  • Workflow:

    • Seeding: Plate cells in 384-well plates (2,000 cells/well). Incubate overnight.

    • Stimulation:

      • Add Forskolin (

        
        ) to all wells (to spike cAMP levels).
        
      • Add Test Compound (Concentration range:

        
        ).
        
      • Control: Use Quinpirole (full agonist) and Haloperidol (antagonist).

    • Incubation: 30 minutes at

      
      .
      
    • Detection: Use a TR-FRET (Time-Resolved Fluorescence Resonance Energy Transfer) kit. Add lysis buffer containing cAMP-d2 and anti-cAMP-Cryptate.

    • Read: Measure fluorescence ratio (665 nm/620 nm).

  • Data Analysis:

    • Plot Log[Concentration] vs. FRET Ratio.

    • Calculate

      
       (potency) and 
      
      
      
      (efficacy relative to Quinpirole).

References

  • Review of Piperazine Scaffold

    • Title: Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry.
    • Source: National Institutes of Health (NIH) / PubMed.
    • URL:[Link] (Search Term: Piperazine Scaffold Review 2024)

  • Aripiprazole Mechanism

    • Title: Aripiprazole, A Drug that Displays Partial Agonism and Functional Selectivity.[2]

    • Source: PMC (PubMed Central).
    • URL:[Link]

  • Imatinib Structural Biology

    • Title: Structural basis for the inhibition of the RNA-dependent protein kinase PKR by im
    • Source: N
    • URL:[Link]

  • Synthetic Protocols

    • Title: Reductive Amination with Sodium Triacethoxyborohydride in Industrial Applications.[4]

    • Source: Organic Process Research & Development (ACS).
    • URL:[Link]

Sources

Introduction to Chiral Piperazine Scaffolds in Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the modern era of medicinal chemistry, the "escape from flatland" has become a central paradigm. While traditional drug discovery relied heavily on planar, aromatic-rich structures, contemporary campaigns prioritize increased fraction of sp3-hybridized carbons (


) to improve physicochemical properties and clinical success rates.

The chiral piperazine scaffold represents a high-value entry point into this 3D chemical space. Unlike their achiral counterparts—which are ubiquitous but often suffer from metabolic liability and promiscuous binding—C-substituted chiral piperazines offer precise vector control, enhanced metabolic stability, and superior solubility profiles. This guide provides a technical roadmap for integrating these scaffolds into drug discovery programs, covering pharmacological rationale, synthetic protocols, and validated case studies.

Part 1: Structural & Pharmacological Rationale[1]

The "Escape from Flatland" (Fsp3 Correlation)

Planar molecules tend to stack in crystal lattices, leading to poor aqueous solubility and low oral bioavailability. Introducing a chiral center onto a piperazine ring (e.g., a C2-methyl group) disrupts this planarity.

  • Mechanism: The substituent forces the ring into a specific chair conformation, breaking molecular symmetry and reducing crystal packing energy.

  • Impact: Higher solubility and improved permeability without changing the overall lipophilicity (

    
    ) significantly.
    
Metabolic Blocking & Stability

The piperazine ring is metabolically active, often undergoing oxidation at the


-carbon positions by Cytochrome P450 enzymes (particularly CYP2D6 and CYP3A4).
  • Causality: Substitution at the C2 or C3 position creates steric hindrance that blocks the approach of the heme-iron center of CYP enzymes.

  • Result: This "metabolic blocking" strategy extends half-life (

    
    ) and reduces the clearance (
    
    
    
    ) of the parent compound.
Vector Control & Selectivity

In an achiral piperazine, N-substituents can freely rotate or flip, often leading to promiscuous binding (off-target effects).

  • Chiral Rigidification: A C2-substituent locks the ring conformation (typically favoring an equatorial placement of the bulky group). This pre-organizes the N-substituents into defined vectors, reducing the entropic penalty of binding to the target protein and improving selectivity.

Visualization: The Chiral Advantage

The following diagram illustrates the downstream effects of introducing chirality to the piperazine core.

ChiralAdvantage Achiral Achiral Piperazine (Planar/Flexible) Chiral Chiral C2-Substituted Piperazine (Rigid/3D) Achiral->Chiral Introduction of C-substituent (e.g., Methyl) Metab Metabolic Liability (CYP Oxidation) Achiral->Metab High exposure to metabolic soft spots Chiral->Metab Steric Blocking Solubility Enhanced Solubility (Disrupted Packing) Chiral->Solubility Increased Fsp3 Selectivity High Selectivity (Vector Control) Chiral->Selectivity Conformational Locking

Figure 1: Mechanistic impact of chiral substitution on piperazine pharmacodynamics and pharmacokinetics.

Part 2: Validated Case Studies

Sotorasib (Lumakras) – KRAS G12C Inhibitor

Sotorasib is a landmark drug approved for non-small cell lung cancer. Its structure features a highly specific (2S)-2-methyl-4-(prop-2-enoyl)piperazin-1-yl moiety.

  • Role of Chirality: The C2-methyl group is not merely decorative; it restricts the conformation of the piperazine ring, orienting the acrylamide warhead perfectly to form a covalent bond with the Cysteine-12 residue of the KRAS protein. An achiral analog would likely suffer from faster metabolic clearance and reduced binding potency due to entropic penalties.

Baloxavir Marboxil (Xofluza) – Influenza Endonuclease Inhibitor

This drug utilizes a complex, polycyclic scaffold that can be viewed as a rigidified, chiral evolution of a piperazine-like system.

  • Role of Chirality: The stereochemistry is critical for fitting into the tight metal-binding pocket of the viral endonuclease. The specific

    
     configuration ensures that the chelating groups align with the manganese ions in the active site.
    

Part 3: Synthetic Methodologies

While classical resolution of racemates is possible, modern drug discovery demands scalable, asymmetric synthesis. Below is a protocol for the Ir-Catalyzed Asymmetric Hydrogenation , a state-of-the-art method for generating chiral piperazines from pyrazines.

Protocol: Ir-Catalyzed Asymmetric Hydrogenation of Pyrazines

Reference: This methodology is adapted from recent advances in Iridium catalysis (e.g., Org.[1][2] Lett. 2016, 18, 13, 3082–3085).[3]

Objective: Synthesis of (R)-2-methylpiperazine derivatives with high enantiomeric excess (>90% ee).

Reagents & Materials:
  • Substrate: 2-Methylpyrazine (or substituted derivative).

  • Activator: Benzyl bromide (BnBr) or Methyl Iodide (MeI).

  • Catalyst:

    
     (Precursor).
    
  • Chiral Ligand: (R)-MeO-BIPHEP or (R,R)-f-Binaphane.

  • Solvent: THF/Methanol (1:1 mixture).

  • Hydrogen Source:

    
     gas (balloon or autoclave at 500 psi).
    
Step-by-Step Workflow:
  • Activation (Quaternization):

    • Dissolve 2-methylpyrazine (1.0 equiv) in acetone.

    • Add Benzyl bromide (1.1 equiv) dropwise at 0°C.

    • Stir at room temperature for 12 hours. The pyrazinium salt will precipitate.

    • Filter, wash with cold ether, and dry under vacuum to obtain the activated pyrazinium salt .

    • Rationale: Pyrazines are electron-deficient and difficult to hydrogenate directly. Quaternization disrupts the aromaticity, making the ring susceptible to hydride reduction.

  • Asymmetric Hydrogenation:

    • In a glovebox, mix

      
       (1.0 mol%) and the Chiral Ligand (2.2 mol%) in THF to form the active catalyst complex. Stir for 30 mins.
      
    • Add the activated pyrazinium salt (1.0 mmol) and solvent (MeOH/THF 1:1, 5 mL) to a high-pressure steel autoclave.

    • Pressurize with

      
       (600 psi / 40 bar).
      
    • Stir at 50°C for 24 hours.

    • Self-Validation Check: Monitor

      
       uptake. A cessation of pressure drop indicates reaction completion.
      
  • Work-up & Purification:

    • Release pressure and concentrate the solvent.

    • Basify with saturated

      
       (aq) to liberate the free amine.
      
    • Extract with DCM (

      
       mL).
      
    • Purify via flash column chromatography (DCM/MeOH/

      
      ).
      
    • Result: Chiral N-benzyl-2-methylpiperazine (>90% ee).

Synthetic Workflow Diagram

SynthesisWorkflow Start Start: Pyrazine Precursor (Aromatic/Flat) Step1 Step 1: Activation (Alkyl Halide Addition) Start->Step1 Quaternization Inter Intermediate: Pyrazinium Salt Step1->Inter Precipitation Step2 Step 2: Ir-Catalyzed Hydrogenation (High Pressure H2, Chiral Ligand) Inter->Step2 Asymmetric Reduction End Product: Chiral Piperazine (>90% ee, High Yield) Step2->End De-aromatization

Figure 2: Step-by-step synthetic route for accessing chiral piperazines via Iridium catalysis.

Part 4: Quantitative Data Summary

The table below summarizes the impact of chiral substitution on key drug-like properties, comparing a generic achiral piperazine to a chiral analog (e.g., Sotorasib-like fragment).

ParameterAchiral PiperazineChiral (2-Methyl) PiperazineImpact on Drug Discovery
Conformation Fluxional (Chair flip)Rigid (Locked Chair)Improves binding affinity (entropic gain).
Metabolic Stability Low (Rapid N-dealkylation/Oxidation)High (Steric Shielding)Increases

and reduces dosing frequency.
Solubility Moderate (Crystal Packing)High (Disrupted Packing)Enhances oral bioavailability.
Selectivity Low (Promiscuous)High (Vector Specific)Reduces off-target toxicity.
Synthetic Complexity Low (Commodity Chemical)Medium (Requires Asymmetric Cat.)Justified by superior clinical performance.

References

  • Application of Chiral Piperidine Scaffolds in Drug Design Source: Thieme Connect / Pharmaceutical Fronts [Link]

  • Synthesis of Chiral Piperazines via Hydrogenation of Pyrazines Activated by Alkyl Halides Source: Organic Letters (ACS Publications) [Link][2][3][4]

  • The piperazine scaffold for novel drug discovery efforts: the evidence to date Source: Expert Opinion on Drug Discovery (NIH/PubMed) [Link]

  • Baloxavir Marboxil: An Original New Drug against Influenza Source: Frontiers in Pharmacology / NIH PMC [Link]

  • FDA-Approved Drugs Containing Chiral Piperazine Moieties Source: MDPI Pharmaceuticals [Link]

Sources

Physicochemical properties of N-Boc protected piperazines

Author: BenchChem Technical Support Team. Date: February 2026

Physicochemical Profiling & Synthetic Utility of N-Boc Piperazine

Executive Summary

N-Boc piperazine (tert-butyl piperazine-1-carboxylate) represents a cornerstone scaffold in medicinal chemistry, serving as a "privileged structure" for introducing the piperazine moiety into bioactive molecules.[1][2] Its utility stems from the orthogonal reactivity of its two nitrogen atoms: the N1 position is masked by the acid-labile tert-butyloxycarbonyl (Boc) group, while the N4 position remains a nucleophilic secondary amine. This guide provides a rigorous technical analysis of its physicochemical behavior, conformational dynamics, and stability profiles to support precise experimental design in drug discovery.

Part 1: Structural & Conformational Analysis

The physicochemical behavior of N-Boc piperazine is governed by the electronic and steric interplay between the piperazine ring and the carbamate protecting group.

Electronic Descriptors
  • N1 (Protected): The lone pair on N1 is delocalized into the carbonyl oxygen of the Boc group (

    
    ). This resonance stabilization renders N1 essentially non-basic and planar (
    
    
    
    -like), restricting rotation around the N-C(O) bond.
  • N4 (Free Amine): The distal nitrogen retains

    
     hybridization with a localized lone pair, maintaining nucleophilicity and basicity, albeit slightly attenuated by the inductive electron-withdrawing effect (
    
    
    
    ) of the Boc group across the ethylene bridges.
Conformational Landscape

Unlike unsubstituted piperazine, which undergoes rapid chair-chair interconversion, N-Boc piperazine exhibits complex dynamic behavior:

  • Ring Flip: The piperazine ring predominantly adopts a chair conformation . The N-Boc group prefers the equatorial orientation to minimize 1,3-diaxial steric clashes with the C3/C5 protons.

  • Amide Rotamers: The partial double-bond character of the N1-C(O) bond creates distinct rotational isomers (rotamers). At room temperature, these interconvert rapidly on the NMR timescale, often resulting in broadened signals for the C2/C6 protons. At lower temperatures (< -20°C), these signals split, reflecting the "frozen" rotameric population.

ConformationalDynamics cluster_rotamers Amide Rotamerism (N1-C=O) Chair_Eq Chair Conformer (Boc Equatorial) Global Minimum Twist Twist-Boat Transition State (+5-6 kcal/mol) Chair_Eq->Twist Ring Flip Twist->Chair_Eq Chair_Ax Chair Conformer (Boc Axial) Less Stable Twist->Chair_Ax Relaxation Chair_Ax->Twist Syn Syn-Rotamer Anti Anti-Rotamer Syn->Anti  Slow Rotation (Partial d.b.)

Figure 1: Conformational equilibrium showing the dominant chair flip mechanism and the superimposed amide rotamerism.

Part 2: Physicochemical Properties

The introduction of the lipophilic tert-butyl group drastically alters the solubility and acid-base profile compared to the parent piperazine.

Key Physicochemical Data
PropertyValueContext/Notes
Molecular Weight 186.25 g/mol
Physical State White crystalline solidLow-melting waxy solid.[1][3]
Melting Point 43–47 °CRequires careful storage to prevent caking.
Boiling Point ~258 °C (760 mmHg)Predicted. Decomposes before boiling at atm pressure.
pKa (Conj. Acid) 8.45 ± 0.10 Refers to N4. Lower than piperazine (9.73) due to Boc -I effect.[1]
LogP 1.09 Lipophilic shift from piperazine (-1.50).[1]
Density 1.03 g/cm³
Solubility DCM, MeOH, EtOAc, DMSOHigh organic solubility.
Water Solubility Partly miscibleSignificantly lower than piperazine.
Basicity Modulation (The "pKa Shift")

A critical parameter for reaction optimization is the basicity of the N4 amine.

  • Piperazine pKa: ~9.73 (secondary amine).[4]

  • N-Boc Piperazine pKa: ~8.45.[1]

  • Implication: The Boc group exerts a through-bond inductive withdrawal. While N4 remains nucleophilic, it is less basic than typical secondary amines. This allows for selective deprotonation of other more acidic sites in complex molecules without protecting N4, or conversely, requires stronger bases if N4 deprotonation is required.

Lipophilicity & Solubility

The LogP shift from -1.5 (piperazine) to +1.09 (N-Boc) is chemically significant.[1]

  • Extraction Efficiency: unlike piperazine, which is difficult to extract from water, N-Boc piperazine partitions efficiently into organic solvents (DCM, EtOAc) from basic aqueous layers (pH > 10).

  • Chromatography: It retains well on C18 reverse-phase columns and is easily purified via silica gel flash chromatography (typically eluting with Hexane/EtOAc or DCM/MeOH).[1]

Part 3: Stability & Reactivity Profiles

Thermal Stability
  • Processing Limit: Stable up to ~100°C.

  • Decomposition: Thermogravimetric analysis (TGA) of Boc-protected amines typically shows onset of decomposition (isobutylene loss) above 150–160°C .

  • Recommendation: Avoid prolonged heating >120°C during solvent removal or reactions. Distillation should only be performed under high vacuum.

Acid Lability (Deprotection Kinetics)

The cleavage of the Boc group is acid-catalyzed and follows specific kinetics relevant to process scale-up.

  • Mechanism: Rapid protonation of the carbonyl oxygen, followed by rate-limiting fragmentation into the carbamic acid and tert-butyl cation.

  • Kinetics: The reaction is often second-order with respect to acid concentration. Using a large excess of acid (e.g., TFA or HCl) drives the reaction to completion almost instantaneously.

DeprotectionMechanism Step1 Protonation (Fast Equilibrium) Intermediate1 Protonated Carbamate Step1->Intermediate1 + H+ Step2 Fragmentation (Rate Limiting) Intermediate2 Carbamic Acid + t-Butyl Cation Step2->Intermediate2 - [t-Bu]+ Step3 Decarboxylation (Irreversible) Product Piperazine Salt + CO2 + Isobutylene Step3->Product - CO2 Intermediate1->Step2 Intermediate2->Step3

Figure 2: Mechanistic pathway of acid-mediated Boc deprotection.[1]

Part 4: Experimental Protocols

Protocol: Selective Synthesis of N-Boc Piperazine

Objective: Mono-protection of piperazine while minimizing bis-Boc formation.[1]

Reagents:

  • Piperazine (anhydrous): 10.0 g (116 mmol) [Excess is key]

  • Di-tert-butyl dicarbonate (Boc₂O): 8.44 g (38.7 mmol)[1]

  • Dichloromethane (DCM): 100 mL

  • Methanol (MeOH): 20 mL

Methodology:

  • Dissolution: Dissolve piperazine (3.0 equiv) in DCM/MeOH (5:1) to ensure homogeneity. Note: Using a large excess of piperazine statistically favors mono-protection.[1]

  • Addition: Add Boc₂O (1.0 equiv) dissolved in DCM dropwise over 60 minutes at 0°C.

  • Reaction: Stir at room temperature for 12 hours. Monitor by TLC (ninhydrin stain).

  • Workup (Crucial for Purity):

    • Filter off any precipitated bis-Boc byproduct (if low solubility).[1]

    • Wash the organic layer with water (3 x 50 mL) . The excess unreacted piperazine stays in the water; N-Boc piperazine partitions into DCM.

    • Self-Validation: Check aqueous wash pH; it should be highly basic (~11) due to piperazine.

  • Drying: Dry organic phase over Na₂SO₄, filter, and concentrate.

  • Yield: Expect ~85-90% as a white waxy solid.[1]

Protocol: Purification via Acid/Base Extraction

Objective: Recover pure N-Boc piperazine from a crude mixture containing non-basic impurities.[1]

  • Acid Phase: Dissolve crude material in EtOAc. Extract with 0.5 M Citric Acid (aq) .

    • Logic: N-Boc piperazine (pKa ~8.[1]45) is protonated and moves to the aqueous layer. Non-basic impurities (e.g., bis-Boc piperazine) remain in EtOAc.[1]

  • Wash: Wash the aqueous acidic layer with fresh EtOAc to remove entrained neutrals.

  • Basification: Cool the aqueous layer to 0°C. Basify to pH > 11 using 4 M NaOH .

    • Observation: The solution will become cloudy as the free base precipitates/oils out.

  • Extraction: Extract the basic aqueous layer with DCM (3x).

  • Isolation: Dry (MgSO₄) and concentrate. This yields high-purity material without chromatography.[1]

References

  • BenchChem. (2025).[5] A Comprehensive Technical Guide to N-Boc-Piperazine in Organic Synthesis. Retrieved from 5

  • Khalili, F., Henni, A., & East, A. L. (2009).[6] pKa Values of Some Piperazines at (298, 303, 313, and 323) K.[4][6] Journal of Chemical & Engineering Data. Retrieved from 4

  • Ashworth, I. W., et al. (2010). Kinetics and Mechanism of N-Boc Cleavage: Evidence of a Second-Order Dependence upon Acid Concentration. The Journal of Organic Chemistry. Retrieved from 7

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 69402, 1-Boc-piperazine. Retrieved from 8

  • CymitQuimica. (2025). N-BOC-Piperazine Safety and Properties Data. Retrieved from 9

Sources

Technical Guide: Solubility Profile of tert-butyl 3-(methoxymethyl)piperazine-1-carboxylate

[1]

Executive Summary & Compound Architecture

tert-butyl 3-(methoxymethyl)piperazine-1-carboxylate acts as a critical chiral building block in the synthesis of bioactive piperazine derivatives.[1] Its utility hinges on the differential reactivity of its two nitrogen atoms: the N1 position is protected by a tert-butoxycarbonyl (Boc) group, while the N4 position remains a reactive secondary amine.[1]

Understanding its solubility is not merely about "what dissolves what"; it is about leveraging solvent properties to control reaction kinetics, purification efficiency, and stability.

Structural Determinants of Solubility

The molecule exhibits an amphiphilic character driven by three competing functional domains:

  • Lipophilic Domain (Boc Group): The tert-butyl carbamate moiety drives high solubility in halogenated and organic solvents (DCM, EtOAc).

  • Polar Domain (Ether & Amine): The methoxymethyl side chain and the free secondary amine (N4) introduce hydrogen bond acceptance/donation capability, enhancing solubility in polar protic solvents (Alcohols) and polar aprotic solvents (DMSO, DMF).[1]

  • Basic Center (N4 Amine): The secondary amine allows for pH-dependent aqueous solubility, forming water-soluble salts in acidic conditions.[1]

Solubility Matrix & Solvent Compatibility

The following data categorizes solvent interactions based on dielectric constant (

Table 1: Solubility Profile & Application Suitability
Solvent ClassRepresentative SolventsSolubility RatingPrimary ApplicationTechnical Notes
Chlorinated Dichloromethane (DCM), ChloroformExcellent (>100 mg/mL)Reaction Medium, ExtractionStandard solvent for acylation/alkylation of N4.[1] Excellent for liquid-liquid extraction from water.[1]
Polar Aprotic THF, Ethyl Acetate (EtOAc)High (>50 mg/mL)Reaction Medium, CrystallizationTHF is ideal for reduction or organometallic coupling. EtOAc is the preferred green alternative to DCM for workup.
Polar Aprotic (High BP) DMSO, DMF, DMAcHigh (>100 mg/mL)Library Synthesis, SnAr ReactionsDifficult to remove. Use only when high reaction temperatures (>80°C) or specific nucleophilic enhancement is required.
Protic Methanol, Ethanol, IsopropanolGood (>30 mg/mL)Hydrogenation, DeprotectionSoluble, but protic solvents may interfere with electrophilic reagents (e.g., acid chlorides, isocyanates).[1]
Hydrocarbons Hexanes, Heptane, CyclohexaneLow/Poor (<5 mg/mL)Antisolvent, PurificationUsed as the non-polar component in silica chromatography eluents. Induces precipitation when added to EtOAc/DCM solutions.
Aqueous (Neutral/Basic) Water (pH > 8)Low/Sparingly Workup (Waste Phase)The compound partitions into the organic phase in basic/neutral workups.
Aqueous (Acidic) 0.1M HCl, 1M Acetic AcidSoluble (Salt Formation)Purification (Acid Wash)Caution: Strong acids (TFA, conc. HCl) will cleave the Boc group. Weak acids allow removal of non-basic impurities.

Process Workflows: Solubility in Action

Solubility dictates the workflow from reaction initiation to final isolation. The following diagram illustrates the decision logic for solvent selection based on the process stage.

Figure 1: Solvent Selection Decision Logic

SolventLogicStartProcess RequirementReactionReaction MediumStart->ReactionWorkupWorkup / ExtractionStart->WorkupPurificationPurification / IsolationStart->PurificationRxn_TypeReagent Compatibility?Reaction->Rxn_TypePartitionPartitioning StrategyWorkup->PartitionMethodSeparation MethodPurification->MethodDCM_THFUse DCM or THF(High Sol, Inert)Rxn_Type->DCM_THFAcylation/AlkylationDMF_DMSOUse DMF or DMSO(High T, SnAr)Rxn_Type->DMF_DMSONucleophilic Sub.Acid_WashAcidic Wash (pH 4-5)Remove Neutral ImpuritiesPartition->Acid_WashProduct in Aq (Salt)Org_ExtOrganic Extraction(DCM or EtOAc)Partition->Org_ExtProduct in OrgColumnFlash Chromatography(Hexane/EtOAc Gradient)Method->ColumnOil/Waxy SolidCrystCrystallization/Precipitation(Solvent: EtOAc | Antisolvent: Heptane)Method->CrystSolid

Caption: Decision matrix for solvent selection across the synthesis lifecycle, balancing solubility with chemical stability.

Experimental Protocols

As specific quantitative data can vary by isomer and purity, the following self-validating protocols allow you to determine the exact solubility limit for your specific lot.

Protocol A: Visual Solubility Screen (Qualitative)

Purpose: Rapidly identify suitable solvents for reaction screening.

  • Preparation: Place 10 mg of tert-butyl 3-(methoxymethyl)piperazine-1-carboxylate into a 2 mL HPLC vial.

  • Addition: Add the target solvent in 50 µL increments at Room Temperature (25°C).

  • Observation: Vortex for 30 seconds after each addition.

    • Soluble: Clear solution within 100 µL (< 10 vol).

    • Moderately Soluble: Clear solution within 500 µL.

    • Insoluble: Visible solid/oil persistence after 1 mL.

  • Heating: If insoluble, heat to 40°C (ensure T < Boiling Point). If it dissolves, the solvent is a candidate for recrystallization.

Protocol B: Gravimetric Saturation Method (Quantitative)

Purpose: Determine exact solubility (mg/mL) for process scaling.

  • Saturation: Add excess solid compound to 2 mL of solvent in a sealed vial.

  • Equilibration: Stir at 25°C for 4 hours.

  • Filtration: Filter the suspension through a 0.45 µm PTFE syringe filter into a pre-weighed vial.

  • Evaporation: Evaporate the solvent under vacuum (Genevac or Rotavap) until constant weight is achieved.

  • Calculation:

    
    
    

Critical Stability & Handling Notes

  • Acid Sensitivity: The N-Boc group is acid-labile.[1] Avoid dissolving the compound in alcohols containing trace acids (e.g., old chloroform, acidified methanol) unless deprotection is intended.[1]

  • Hygroscopicity: The secondary amine and ether oxygen can absorb atmospheric moisture. Store the solid in a desiccator. When using DMSO or DMF, ensure solvents are anhydrous to prevent hydrolysis of sensitive reagents used in subsequent steps.

  • Oil vs. Solid: Depending on purity and isomeric composition (R vs S vs Racemic), this compound may present as a viscous oil or a low-melting waxy solid.[1] If an oil forms during crystallization, switch to a chromatography-based purification using a Hexane:EtOAc gradient (typically elutes at 20-40% EtOAc).[1]

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 66577080, (R)-tert-Butyl 3-(methoxymethyl)piperazine-1-carboxylate. Retrieved from [Link][1]

  • Vogel, A. I.Vogel's Textbook of Practical Organic Chemistry. (Standard reference for solvent selection and purification protocols). 5th Edition. Longman Scientific & Technical.

The Versatile Building Block: A Technical Guide to tert-Butyl 3-(Methoxymethyl)piperazine-1-carboxylate and Its Synonyms

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: Unveiling a Key Scaffold in Medicinal Chemistry

In the landscape of modern drug discovery, the piperazine moiety stands out as a privileged scaffold, integral to the structure of numerous therapeutic agents. Its unique physicochemical properties, including its ability to modulate aqueous solubility and engage in multiple hydrogen bonding interactions, make it a valuable component in the design of bioactive molecules.[1] This guide delves into the technical intricacies of a particularly useful derivative, tert-butyl 3-(methoxymethyl)piperazine-1-carboxylate . This compound, often utilized as a chiral building block, provides a versatile platform for the synthesis of complex molecular architectures destined for a range of therapeutic targets. We will explore its chemical identity, stereospecific synthesis, and critical applications, providing field-proven insights for researchers navigating the challenges of contemporary pharmaceutical development.

Part 1: Core Chemical Identity and Nomenclature

A precise understanding of a compound's identity is paramount for reproducible and reliable scientific research. tert-Butyl 3-(methoxymethyl)piperazine-1-carboxylate is systematically known by several names, and recognizing these synonyms is crucial when searching literature and chemical databases. The presence of a chiral center at the 3-position of the piperazine ring gives rise to two enantiomers, (R) and (S), as well as the racemic mixture.

The tert-butyloxycarbonyl (Boc) group serves as a protecting group for one of the piperazine nitrogens. This strategic protection is fundamental to its utility, as it allows for selective functionalization of the second nitrogen atom, preventing undesired side reactions and enabling controlled, stepwise synthesis of more complex molecules.[2]

Synonyms and Chemical Identifiers

To facilitate comprehensive literature and database searches, a list of common synonyms and identifiers is provided below. It is critical to note the specific stereoisomer when sourcing this reagent, as the biological activity of the final compound is often highly dependent on its stereochemistry.

Systematic Name Common Synonyms Stereochemistry CAS Number
tert-butyl 3-(methoxymethyl)piperazine-1-carboxylate1-Boc-3-(methoxymethyl)piperazineRacemic1270982-05-2
(R)-tert-butyl 3-(methoxymethyl)piperazine-1-carboxylate(R)-1-Boc-3-(methoxymethyl)piperazine(R)1359658-32-4[3]
(S)-tert-butyl 3-(methoxymethyl)piperazine-1-carboxylate(S)-1-Boc-3-(methoxymethyl)piperazine(S)955400-16-5
1-Piperazinecarboxylic acid, 3-(methoxymethyl)-, 1,1-dimethylethyl estertert-butyl 3-(methoxymethyl)-1-piperazinecarboxylateRacemic1270982-05-2
Physicochemical Properties

A summary of key physicochemical properties is presented in the table below. These properties are essential for designing reaction conditions, purification strategies, and formulation studies.

Property Value Notes
Molecular Formula C₁₁H₂₂N₂O₃
Molecular Weight 230.30 g/mol
Appearance Typically an oil or low-melting solidVaries with purity and stereoisomer
Solubility Soluble in common organic solvents (e.g., DCM, EtOAc, MeOH)The related hydroxymethyl analog is very soluble in water.[2]
Boiling Point Not readily availableSubject to decomposition at high temperatures
Melting Point Not readily available

Part 2: Strategic Synthesis and Mechanistic Insights

A logical and commonly employed synthetic pathway would commence with a suitable chiral starting material, for instance, a protected amino acid, which sets the stereochemistry early in the sequence. The piperazine ring is then constructed, followed by the introduction of the methoxymethyl side chain and Boc protection.

Illustrative Synthetic Workflow

The following diagram outlines a plausible, high-level workflow for the synthesis of an enantiomerically pure form of the target compound. This workflow is based on established synthetic methodologies for related chiral piperazines.

G cluster_0 Phase 1: Chiral Precursor to Piperazinone cluster_1 Phase 2: Reduction and Side-Chain Modification cluster_2 Phase 3: Final Product Formation Start Chiral Amino Acid Derivative (e.g., Serine) Step1 Protection & Activation Start->Step1 Step2 Reaction with Protected Ethylenediamine Step1->Step2 Step3 Cyclization to Chiral Piperazinone Step2->Step3 Step4 Reduction of Piperazinone to Piperazine Step3->Step4 Step5 Protection of N4 (e.g., with Boc) Step4->Step5 Step6 Methylation of Hydroxymethyl Group Step5->Step6 Step7 Selective Deprotection (if necessary) Step6->Step7 Step8 Boc Protection of N1 Step7->Step8 Final Final Product: (R/S)-tert-butyl 3-(methoxymethyl)piperazine-1-carboxylate Step8->Final

Caption: High-level synthetic workflow for chiral piperazine derivatives.

Causality in Experimental Choices
  • Choice of Protecting Group: The Boc group is widely used due to its stability under a broad range of reaction conditions and its facile removal under acidic conditions. This allows for orthogonal protection strategies where other protecting groups, sensitive to different conditions, can be used elsewhere in the molecule.

  • Stereocontrol: The use of a chiral starting material is a common and effective strategy for establishing the desired stereochemistry in the final product. This avoids the need for challenging and often low-yielding chiral resolutions of the racemic mixture.

  • Order of Reactions: The sequence of protection, functionalization, and deprotection steps is critical. For instance, protecting one of the piperazine nitrogens with a Boc group allows for selective reaction at the other nitrogen, a cornerstone of building complex molecules with this scaffold.[2]

Part 3: Applications in Drug Discovery and Development

The true value of tert-butyl 3-(methoxymethyl)piperazine-1-carboxylate lies in its application as a versatile intermediate in the synthesis of high-value pharmaceutical compounds. The piperazine core is a common feature in drugs targeting a wide array of diseases, including cancer, infectious diseases, and central nervous system disorders.[1]

Role as a Synthetic Building Block

The Boc-protected piperazine allows for the introduction of the piperazine moiety into a target molecule in a controlled manner. The free secondary amine can act as a nucleophile, reacting with a variety of electrophiles to form new carbon-nitrogen bonds. This is a fundamental transformation in the synthesis of many drug candidates.

A prime example of the utility of similar building blocks is in the synthesis of the anticancer drug Vandetanib. While not using the exact methoxymethyl derivative, the synthesis of Vandetanib relies on a Boc-protected piperidine intermediate, highlighting the importance of this class of compounds in constructing complex therapeutic agents.[4][5] The Boc-protected piperazine serves as a handle to which the rest of the molecular framework can be attached.

Illustrative Reaction Scheme: N-Arylation

A common application of this building block is in Buchwald-Hartwig amination reactions to form N-aryl piperazines, a motif found in many biologically active compounds.

G cluster_0 Reactants cluster_1 Reaction cluster_2 Product Reactant1 tert-butyl 3-(methoxymethyl)piperazine-1-carboxylate Catalyst Pd Catalyst Ligand Base Reactant2 Aryl Halide (Ar-X) Product tert-butyl 4-aryl-3-(methoxymethyl)piperazine-1-carboxylate Catalyst->Product

Caption: General scheme for N-arylation of the Boc-protected piperazine.

Part 4: Experimental Protocols and Characterization

General Protocol for Boc Protection of a Substituted Piperazine

Objective: To selectively protect one of the nitrogen atoms of a substituted piperazine using di-tert-butyl dicarbonate (Boc₂O).

Materials:

  • Substituted piperazine (e.g., 3-(methoxymethyl)piperazine)

  • Di-tert-butyl dicarbonate (Boc₂O)

  • Triethylamine (Et₃N) or other suitable base

  • Dichloromethane (DCM) or other suitable aprotic solvent

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., ethyl acetate/hexanes mixture)

Procedure:

  • Dissolve the substituted piperazine (1.0 eq) and triethylamine (1.1 eq) in dichloromethane in a round-bottom flask equipped with a magnetic stir bar.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add a solution of di-tert-butyl dicarbonate (1.05 eq) in dichloromethane to the stirred piperazine solution.

  • Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by adding water.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3x).

  • Combine the organic layers and wash with saturated aqueous sodium bicarbonate solution, followed by brine.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure tert-butyl protected piperazine.

Self-Validation: The identity and purity of the product should be confirmed by spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry. The disappearance of the N-H proton signal of the protected nitrogen in the ¹H NMR spectrum and the appearance of the characteristic tert-butyl signal are key indicators of a successful reaction.

Part 5: Safety and Handling

As with all chemical reagents, proper safety precautions must be observed when handling tert-butyl 3-(methoxymethyl)piperazine-1-carboxylate and its precursors.

  • GHS Hazard Statements: The (R)-enantiomer is classified as harmful if swallowed, causes skin irritation, causes serious eye damage, and may cause respiratory irritation.[3] Similar hazards should be assumed for the (S)-enantiomer and the racemic mixture in the absence of specific data. The related compound tert-butyl 3-methylpiperazine-1-carboxylate is also classified as causing skin and serious eye irritation, and may cause respiratory irritation.[6]

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses or goggles, a lab coat, and chemical-resistant gloves, when handling this compound.

  • Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of any vapors or dust. Avoid contact with skin, eyes, and clothing.

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place, away from incompatible materials such as strong oxidizing agents.

Conclusion

tert-Butyl 3-(methoxymethyl)piperazine-1-carboxylate is a valuable and versatile building block in the arsenal of the medicinal chemist. Its strategic design, incorporating a chiral center and a key protecting group, enables the efficient and controlled synthesis of complex molecular entities with therapeutic potential. A thorough understanding of its nomenclature, synthetic routes, and applications, as outlined in this guide, is essential for its effective utilization in the pursuit of novel drug candidates. As the demand for sophisticated and highly specific therapeutics continues to grow, the importance of such well-defined and versatile chemical tools will undoubtedly increase.

References

  • Wang, M., Wang, W., & Tang, Q. (n.d.). Synthesis of tert-butyl 4-((2-methoxy-4-(methoxycarbonyl) phenoxy) methyl) piperidine-1-carboxylate. Atlantis Press. Retrieved from [Link]

  • PubChem. (n.d.). tert-butyl (3S)-3-(hydroxymethyl)piperazine-1-carboxylate. National Center for Biotechnology Information. Retrieved from [Link]

  • PubChem. (n.d.). tert-Butyl 3-methylpiperazine-1-carboxylate. National Center for Biotechnology Information. Retrieved from [Link]

  • PubChem. (n.d.). (R)-tert-Butyl 3-(methoxymethyl)piperazine-1-carboxylate. National Center for Biotechnology Information. Retrieved from [Link]

  • Feng, B., Xu, W., Chu, X., Li, C., & Jin, Y. (2018). Synthesis of 1-(Tert-butyl)-3-(methyl)-4-(4-(methylthio)benzyl) piperazine-1,3-dicarboxylate. Indian Journal of Heterocyclic Chemistry, 28(4), 503-505. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of tert-butyl 4-((2-methoxy-4-(methoxycarbonyl) phenoxy) methyl) piperidine-1-carboxylate. Retrieved from [Link]

  • Fülöp, F., et al. (n.d.). Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates. Molecules. Retrieved from [Link]

  • PubChem. (n.d.). Tert-butyl 3-(methoxymethyl)piperazine-1-carboxylate. National Center for Biotechnology Information. Retrieved from [Link]

Sources

Methodological & Application

Precision Synthesis of Monosubstituted Piperazines via N-Boc Protection

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Synthesis of monosubstituted piperazines using Boc protection Content Type: Detailed Application Notes and Protocols Audience: Researchers, scientists, and drug development professionals

Introduction: The Desymmetrization Challenge

The piperazine pharmacophore is ubiquitous in medicinal chemistry, serving as a core scaffold in antidepressants, antihistamines, and antipsychotics. However, the molecule’s


 symmetry presents a synthetic challenge: direct alkylation or arylation often results in a statistical mixture of unreacted starting material, the desired mono-substituted product, and the unwanted bis-substituted byproduct.

To achieve high-yield, scalable synthesis of monosubstituted piperazines, desymmetrization via orthogonal protection is the industry standard. The tert-butoxycarbonyl (Boc) group is the preferred protecting group due to its stability towards basic nucleophilic conditions (used in subsequent alkylations) and its facile removal under acidic conditions.

This guide details a high-fidelity workflow for:

  • Selective Mono-Boc Protection: Utilizing pH-controlled kinetics and solubility-based purification.

  • Divergent Functionalization: Protocols for Reductive Amination, S

    
    2 Alkylation, and Buchwald-Hartwig Arylation.
    
  • Controlled Deprotection: Strategies for quantitative Boc removal.

Module 1: Selective Synthesis of N-Boc-Piperazine[1]

The Mechanistic Rationale

Achieving selectivity relies on statistical probability and pH control.

  • Statistical Approach: Using a large excess of piperazine (3–5 equivalents) ensures that any reactive Boc anhydride (

    
    ) encounters a free piperazine molecule rather than an already mono-protected one.
    
  • Purification Logic (Self-Validating): The reaction mixture contains three species with distinct acid-base properties:

    • Piperazine: Highly polar, dibasic, water-soluble.

    • Bis-Boc-piperazine: Non-basic, lipophilic (neutral carbamate).

    • Mono-Boc-piperazine: Mono-basic, chemically amphiphilic. We exploit these differences for a chromatography-free purification.

Protocol: High-Selectivity Mono-Protection

Reagents:

  • Piperazine (anhydrous): 4.0 equiv.

  • Di-tert-butyl dicarbonate (

    
    ): 1.0 equiv.
    
  • Dichloromethane (DCM): 10 mL/g of

    
    .
    
  • Methanol (MeOH): 2 mL/g of

    
     (to aid solubility).
    

Step-by-Step Procedure:

  • Dissolution: Dissolve piperazine (4.0 equiv) in DCM/MeOH (5:1 v/v). Ensure complete dissolution; sonicate if necessary.

  • Addition: Dissolve

    
     (1.0 equiv) in DCM. Add this solution dropwise to the piperazine solution over 60 minutes at 0 °C.
    
    • Expert Insight: Slow addition prevents localized high concentrations of

      
      , reducing bis-protection.
      
  • Reaction: Warm to room temperature (RT) and stir for 12 hours.

  • Filtration: If any solid piperazine precipitates, filter it off.

  • Evaporation: Concentrate the mixture to remove MeOH and most DCM. Redissolve the residue in Ethyl Acetate (EtOAc).

  • The "Three-Phase" Workup (Crucial Step):

    • Wash 1 (Remove Piperazine): Wash the EtOAc layer with water (

      
      ). The excess unreacted piperazine partitions into the water.
      
    • Extraction (Isolate Mono-Boc): Extract the EtOAc layer with 0.5 M Citric Acid (or 10% acetic acid).

      • Result: The basic Mono-Boc-piperazine moves into the aqueous acidic phase.

      • Residue: The neutral Bis-Boc-piperazine stays in the EtOAc layer (discard organic).

    • Recovery: Basify the acidic aqueous layer to pH > 11 using 2 M NaOH. Extract (

      
      ) with DCM.
      
    • Drying: Dry combined DCM extracts over

      
      , filter, and concentrate.
      
    • Yield: Typically >90% mono-Boc product as a white solid/oil.

Module 2: Functionalization Strategies

Once N-Boc-piperazine is secured, it serves as the nucleophile for three primary pathways.

Pathway A: Reductive Amination (For Alkyl Groups)

Preferred for introducing alkyl chains or benzyl groups without the risk of over-alkylation common in S


2 reactions.

Protocol:

  • Imine Formation: Mix N-Boc-piperazine (1.0 equiv) and Aldehyde (1.1 equiv) in 1,2-Dichloroethane (DCE) or DCM.

  • Reduction: Add Sodium Triacetoxyborohydride (STAB) (1.5 equiv).

    • Expert Insight: STAB is milder than

      
       and does not reduce aldehydes/ketones as fast as imines, preventing side reactions. Avoid Methanol as it degrades STAB [1].
      
  • Quench: Stir 4–16 h. Quench with saturated

    
    .[1]
    
  • Workup: Extract with DCM. The product is usually pure enough for the next step.

Pathway B: Buchwald-Hartwig Amination (For Aryl Groups)

Essential for attaching the piperazine ring to unactivated aromatic rings where S


Ar fails.

Protocol:

  • Setup: In a glovebox or under Argon, combine:

    • N-Boc-piperazine (1.2 equiv).[2]

    • Aryl Halide (1.0 equiv).[2]

    • 
       (2 mol%) or precatalyst.
      
    • Ligand (e.g., BINAP or Xantphos) (4 mol%).

    • Base (

      
       or 
      
      
      
      ) (1.5 equiv).
    • Solvent: Toluene or 1,4-Dioxane (degassed).

  • Reaction: Heat to 80–110 °C for 12–24 h.

  • Workup: Filter through Celite to remove Palladium black. Concentrate and purify via silica flash chromatography.

Pathway C: S 2 Alkylation (Standard)

Best for primary alkyl halides.

Protocol:

  • Mix N-Boc-piperazine (1.0 equiv), Alkyl Halide (1.0 equiv), and

    
     (2.0 equiv) in Acetonitrile or DMF.
    
  • Heat to 60 °C. Monitor by TLC.

  • Note: If the alkyl halide is reactive, strict stoichiometry is required to prevent quaternization.

Visualization: Synthetic Workflow

PiperazineSynthesis Piperazine Piperazine (Excess) Crude Crude Mixture (Piperazine, Mono-Boc, Bis-Boc) Piperazine->Crude Reaction Boc2O Boc2O (1.0 equiv) Boc2O->Crude Workup Acid-Base Extraction Workup (Self-Validating Step) Crude->Workup MonoBoc N-Boc-Piperazine (Pure Intermediate) Workup->MonoBoc Isolates Basic Species RedAm Path A: Reductive Amination (Aldehyde + STAB) MonoBoc->RedAm Buchwald Path B: Buchwald-Hartwig (Ar-X + Pd Cat) MonoBoc->Buchwald SN2 Path C: SN2 Alkylation (R-X + Base) MonoBoc->SN2 Substituted N-Substituted-N'-Boc-Piperazine RedAm->Substituted Buchwald->Substituted SN2->Substituted Deprotection Deprotection (TFA or HCl) Substituted->Deprotection Final Final Monosubstituted Piperazine Deprotection->Final Salt Formation or Freebase

Caption: Divergent synthesis workflow from piperazine to functionalized derivatives via N-Boc intermediate.

Module 3: Deprotection and Isolation

The final step restores the secondary amine. The choice of acid dictates the salt form of the product.

Comparison of Methods
ParameterTFA Method (Trifluoroacetic Acid)HCl Method (Hydrochloric Acid)
Reagents TFA / DCM (1:4 ratio)4M HCl in Dioxane or MeOH
Reaction Time Fast (30 min – 2 h)Moderate (1 – 4 h)
Byproducts Isobutylene,

Isobutylene,

Product Form Trifluoroacetate salt (hygroscopic)Hydrochloride salt (often crystalline)
Suitability General use; easy to evaporate.Preferred for biological assays (pharmaceutically acceptable salt).
Protocol: HCl Deprotection (Preferred for Bio-Assays)
  • Dissolution: Dissolve the N-substituted-N'-Boc-piperazine in a minimal amount of dry MeOH or Dioxane.

  • Acidification: Add 4M HCl in Dioxane (5–10 equiv).

  • Precipitation: Stir at RT. Often, the product precipitates as the HCl salt.

  • Isolation:

    • If solid:[3] Filter and wash with ether.[4]

    • If solution: Evaporate to dryness.[5] Triturate with diethyl ether to remove residual Boc byproducts.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Yield of Mono-Boc Formation of Bis-Boc due to local high concentration of

.
Increase dilution. Ensure dropwise addition of

is very slow. Increase piperazine equivalents to 5.0.
Emulsion during Workup Amphiphilic nature of piperazine derivatives.Add brine to the aqueous layer. Filter through a Celite pad if solids are present.
Incomplete Reductive Amination Imine formation is slow or equilibrium unfavorable.Add molecular sieves or

during the imine formation step (before adding STAB) to drive equilibrium.
Palladium Catalyst Death Oxygen poisoning or amine chelation.Degas solvents thoroughly (freeze-pump-thaw or sparging). Use bidentate ligands (BINAP) to prevent catalyst deactivation by the amine [2].

References

  • Abdel-Magid, A. F., et al. (1996). "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures." The Journal of Organic Chemistry. Available at: [Link]

  • Surry, D. S., & Buchwald, S. L. (2008). "Biaryl Phosphane Ligands in Palladium-Catalyzed Amination." Angewandte Chemie International Edition. Available at: [Link]

  • Organic Chemistry Portal. "Boc Group - Protection and Deprotection." Available at: [Link]

Sources

Use of tert-butyl 3-(methoxymethyl)piperazine-1-carboxylate as a building block in organic synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Topic: .

Part 1: Executive Summary & Strategic Utility

The Scaffold: tert-butyl 3-(methoxymethyl)piperazine-1-carboxylate (CAS: 1270982-05-2 for racemate; 955400-16-5 for S-isomer) is a high-value, bifunctional building block. It features a piperazine core with orthogonal protection (N1-Boc) and a steric/polar modulator at the C3 position (methoxymethyl).

Strategic Value in Drug Design:

  • Conformational Locking: The C3-substituent forces the piperazine ring into a preferred chair conformation, reducing the entropic penalty upon protein binding compared to unsubstituted piperazine.

  • Physicochemical Modulation: The methoxymethyl group acts as a "logP tuner." It adds steric bulk similar to an ethyl group but introduces an ether oxygen as a hydrogen bond acceptor (HBA), improving aqueous solubility without introducing a hydrogen bond donor (HBD).

  • Metabolic Blocking: Substitution at the C3 position hinders oxidative metabolism (N-dealkylation or

    
    -oxidation) common to piperazine drugs.
    

Primary Applications:

  • Kinase Inhibitors: Used to link the hinge-binding motif (via N4) to the solvent-exposed tail (via N1), as seen in DGK

    
    /
    
    
    
    and PI3K inhibitor research.
  • GPCR Ligands: Modulates selectivity in serotonin (5-HT) and dopamine receptor antagonists.

Part 2: Chemical Profile & Handling

PropertyDataNotes
Formula C

H

N

O

MW 230.31 g/mol
Physical State Viscous Oil or Low-Melting SolidOften hygroscopic; store desiccated.
Stereochemistry Available as (S), (R), or Racemate(S)-isomer is most common in kinase programs to match ATP-site geometry.
pKa (N4) ~8.5 - 9.0Nucleophilic free amine; reactive in S

Ar and reductive amination.
Stability Stable to weak bases, oxidation.Incompatible with strong Lewis acids (e.g., BBr

) which cleave the methyl ether. Stable to TFA/HCl (Boc removal).

Part 3: Experimental Protocols

Protocol A: N4-Arylation via Buchwald-Hartwig Coupling

Context: This is the primary method for attaching the piperazine to aromatic heterocycles (e.g., chloropyrimidines) when S


Ar fails due to electron-rich electrophiles.

Reagents:

  • Substrate: Aryl Bromide/Chloride (1.0 equiv)

  • Amine: tert-butyl 3-(methoxymethyl)piperazine-1-carboxylate (1.2 equiv)

  • Catalyst: Pd

    
    (dba)
    
    
    
    (1-2 mol%) or Pd(OAc)
    
    
  • Ligand: Xantphos (for N-arylation) or RuPhos (for difficult substrates) (2-4 mol%)

  • Base: Cs

    
    CO
    
    
    
    (weak) or NaOtBu (strong) (2.0 equiv)
  • Solvent: 1,4-Dioxane or Toluene (anhydrous)

Step-by-Step Methodology:

  • Inert Setup: Flame-dry a Schlenk tube or microwave vial; cool under Ar/N

    
    .
    
  • Charging: Add Pd source, Ligand, and Base. Cycle vacuum/inert gas 3x.

  • Addition: Add the Aryl Halide and Piperazine building block as solutions in degassed solvent (0.1 – 0.2 M concentration).

  • Reaction: Heat to 90–100 °C (oil bath) or 110 °C (microwave) for 4–12 hours.

    • QC Check: Monitor by LCMS. The product will show M+H = [Aryl-MW + 230 - HBr].

  • Workup: Filter through a Celite pad (elute with EtOAc). Concentrate filtrate.

  • Purification: Flash chromatography (Hexane/EtOAc). The Boc-protected product is usually non-polar.

Protocol B: N1-Deprotection (Boc Removal)

Context: Critical step to expose the N1 amine for further elaboration. The methoxymethyl ether is stable under these conditions.

Reagents:

  • Acid: Trifluoroacetic acid (TFA) or 4M HCl in Dioxane.

  • Solvent: Dichloromethane (DCM) (for TFA) or 1,4-Dioxane (for HCl).

  • Scavenger: Triethylsilane (TES) (Optional, 1.0 equiv if cation scavenging is needed).

Step-by-Step Methodology:

  • Dissolution: Dissolve the N4-substituted intermediate in DCM (0.1 M). Cool to 0 °C.

  • Acidification: Add TFA dropwise (Final ratio 4:1 DCM:TFA).

    • Note: Do not use BBr

      
       or TMSI; these will cleave the methoxymethyl ether.
      
  • Reaction: Stir at RT for 1–2 hours. Monitor by TLC (loss of non-polar spot) or LCMS (mass -100 Da).

  • Workup (Free Base): Concentrate in vacuo. Redissolve in DCM/MeOH. Add solid NaHCO

    
     or basic resin to neutralize. Filter and concentrate.
    
    • Caution: The resulting secondary amine is polar. If aqueous workup is used, saturate the aqueous layer with NaCl and extract 5x with DCM/IPA (3:1).

Part 4: Synthetic Workflow Visualization

The following diagram illustrates the standard "Kinase Inhibitor" workflow using this building block, highlighting the orthogonality of the protecting groups.

G Start Building Block (N1-Boc, C3-MOM, N4-H) Step1 Step 1: N4-Functionalization (Buchwald or SnAr) Start->Step1 Aryl Halide Pd cat. Inter1 Intermediate A (N4-Aryl, N1-Boc) Step1->Inter1 Step2 Step 2: Acidic Deprotection (TFA/DCM) Inter1->Step2 -Boc Group Inter2 Intermediate B (N4-Aryl, N1-H) *MOM ether intact* Step2->Inter2 Step3 Step 3: N1-Capping (Amide/Sulfonamide coupling) Inter2->Step3 R-COCl or R-SO2Cl Final Final Drug Candidate Step3->Final

Caption: Orthogonal synthetic workflow preserving the C3-methoxymethyl moiety while sequentially functionalizing N4 and N1 positions.

Part 5: Troubleshooting & Quality Control

IssueProbable CauseCorrective Action
Low Yield in Buchwald Catalyst poisoning or chelation by methoxymethyl oxygen.Switch to RuPhos or BrettPhos precatalysts which are robust against heteroatom chelation.
Ether Cleavage Acid too strong during deprotection.Ensure anhydrous conditions if using HCl/Dioxane. Avoid Lewis acids (AlClngcontent-ng-c4120160419="" _nghost-ng-c3115686525="" class="inline ng-star-inserted">

, BBr

). Stick to TFA/DCM.
Regioisomer Mix Contamination in starting material.Verify stereochemistry of starting material via Chiral HPLC. The (S) and (R) enantiomers are separable on Chiralpak AD columns.
Poor Solubility Product is too polar after deprotection.Do not use water wash. Evaporate TFA, then use ion-exchange resin (SCX-2) to catch-and-release the free amine.

Part 6: References

  • Structural Utility in Kinase Inhibitors:

    • Patent: "Substituted naphthyridinone compounds useful as T cell activators (DGK inhibitors)."[1] WO2020006018A1. (Demonstrates methylation of hydroxymethyl precursor to methoxymethyl).

  • Buchwald-Hartwig Protocol for Piperazines:

    • Surry, D. S., & Buchwald, S. L. (2008). "Biaryl Phosphane Ligands in Palladium-Catalyzed Amination." Angewandte Chemie International Edition. (General protocol foundation).[2]

  • Piperazine Scaffold in MedChem:

    • Berkessel, A., et al. "Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis." Journal of Medicinal Chemistry. (Context on C3-substitution effects).

  • Boc Deprotection Stability:

    • Greene, T. W., & Wuts, P. G. M.[3] Protective Groups in Organic Synthesis. Wiley-Interscience. (Confirms stability of aliphatic ethers to TFA).

Sources

Application Note: Buchwald-Hartwig Amination of Boc-Protected Piperazines

[1]

Executive Summary

The N-aryl piperazine motif is a privileged pharmacophore found in numerous FDA-approved therapeutics, including Imatinib (Gleevec), Aripiprazole (Abilify), and Olanzapine. While nucleophilic aromatic substitution (

Buchwald-Hartwig amination1

This guide details the optimized protocols for coupling 1-Boc-piperazine with aryl halides. The inclusion of the tert-butoxycarbonyl (Boc) protecting group is critical: it desymmetrizes the diamine to prevent polymerization (double arylation) and modulates the solubility profile, yet it introduces steric bulk that necessitates specific ligand selection.

Mechanistic Insight & Ligand Selection

The Challenge of Secondary Amines

Coupling secondary amines (like piperazine) is sterically more demanding than primary amines. The key mechanistic bottleneck is often Reductive Elimination .

  • The Problem: The palladium center becomes crowded with the bulky aryl group, the ligand, and the secondary amine. If the ligand is too small, the complex may stall or undergo

    
    -hydride elimination (though less common in piperazines due to geometry).
    
  • The Solution: Dialkylbiaryl phosphine ligands (Buchwald Ligands).[2] These ligands are electron-rich (facilitating oxidative addition) and bulky (accelerating reductive elimination by relieving steric strain in the transition state).

Ligand Choice: Why RuPhos?

For N-Boc-piperazine, RuPhos is the gold standard.

  • RuPhos provides the optimal balance of bulk and electron density for secondary amines.

  • BrettPhos is generally preferred for primary amines but can be used for difficult secondary amines if RuPhos fails.

  • BINAP , while a classic, often requires higher temperatures and longer reaction times for this specific substrate class.

Catalytic Cycle Visualization

The following diagram illustrates the catalytic cycle, highlighting the critical "Reductive Elimination" step where the specific geometry of RuPhos is vital.

BuchwaldMechanismPd0L-Pd(0)Active SpeciesOxAddOxidative Addition(Ar-Pd-X)Pd0->OxAdd+ Aryl Halide (Ar-X)AmineBindAmine Binding(Ar-Pd-N(H)R)OxAdd->AmineBind+ Boc-PiperazineDeprotDeprotonation(Base removes HX)AmineBind->Deprot+ NaOtBuRedElimReductive Elimination(C-N Bond Formation)Deprot->RedElimPd(II) Amido ComplexProductN-Aryl-N'-Boc-Piperazine+ Regenerated L-Pd(0)RedElim->ProductProduct->Pd0Cycle Repeats

Figure 1: Catalytic cycle emphasizing the regeneration of the active Pd(0) species.[1][3] The steric bulk of the ligand drives the final Reductive Elimination step.

Critical Parameter Optimization

The following table summarizes the effects of key variables on the reaction outcome.

ParameterRecommended ChoiceRationale
Pd Source RuPhos Pd G4 (Precatalyst)Best. Air-stable, activates rapidly at room temp, ensures 1:1 L:Pd ratio.
Alt. Pd SourcePd₂(dba)₃Standard. Requires heating to activate; sensitive to air; requires separate ligand addition.
Ligand RuPhos Optimized for secondary amines; prevents bis-arylation.
Base NaOtBu (Sodium tert-butoxide)Strong enough to deprotonate the amine-Pd complex but compatible with Boc (mostly).
Alt. BaseLiHMDSUse if the substrate has base-sensitive esters or ketones.
Solvent Toluene or t-Amyl Alcohol High boiling points allow for necessary thermal energy; t-Amyl alcohol helps solubilize polar bases.
Stoichiometry 1.2 eq. Amine / 1.0 eq.[4] Ar-XSlight excess of cheap amine ensures full consumption of valuable Aryl Halide.

Experimental Protocols

Method A: The "Gold Standard" (Precatalyst)

Recommended for high-value substrates or when screening small scales.

Reagents:

  • Aryl Halide (1.0 mmol)[4]

  • 1-Boc-piperazine (1.2 mmol, 223 mg)

  • RuPhos Pd G4 (0.02 mmol, 2 mol%)

  • NaOtBu (1.5 mmol, 144 mg)

  • Solvent: Anhydrous Toluene or THF (2-4 mL)

Step-by-Step:

  • Charge Solids: In a nitrogen-filled glovebox or using proper Schlenk technique, add the Aryl Halide (if solid), Boc-piperazine, NaOtBu, and RuPhos Pd G4 to a reaction vial equipped with a magnetic stir bar.

  • Seal & Purge: Cap the vial with a septum. If outside a glovebox, evacuate and backfill with

    
     three times.
    
  • Solvent Addition: Add anhydrous solvent via syringe.[4]

  • Reaction: Heat to 80°C for 2–4 hours.

    • Note: For activated aryl bromides, this may proceed at Room Temperature.[5]

  • Monitoring: Check via TLC or LCMS.[4] Look for the disappearance of the Aryl Halide.

  • Workup: Cool to RT. Dilute with Ethyl Acetate (10 mL). Filter through a small pad of Celite to remove Pd black and salts. Concentrate the filtrate.

  • Purification: Flash chromatography (Hexanes/EtOAc).

Method B: The "Traditional" Approach (Pd₂(dba)₃)

Cost-effective for large-scale (gram-scale) synthesis.

Reagents:

  • Aryl Halide (10 mmol)

  • 1-Boc-piperazine (12 mmol)

  • Pd₂(dba)₃ (0.1 mmol, 1 mol% Pd)

  • RuPhos (0.2 mmol, 2 mol% - Note: 1:2 Pd:L ratio)

  • NaOtBu (14 mmol)

  • Solvent: Anhydrous Toluene (20 mL)

Step-by-Step:

  • Catalyst Pre-complexation (Optional but Recommended): In a separate small vial, mix Pd₂(dba)₃ and RuPhos in 2 mL of toluene under

    
     and stir at RT for 10 mins. The solution should turn from dark purple/black to a lighter orange/brown, indicating active catalyst formation.
    
  • Main Setup: Add Aryl Halide, Boc-piperazine, and NaOtBu to a round-bottom flask. Purge with

    
    .
    
  • Combine: Add the remaining solvent and the pre-formed catalyst solution to the flask.

  • Reaction: Heat to 100°C (reflux) for 6–12 hours.

  • Workup: Dilute with water and EtOAc. Separate layers. Wash organic layer with brine.[4] Dry over

    
    .[4]
    

Workflow Logic & Decision Tree

Use this logic flow to determine the correct experimental setup for your specific substrate.

WorkflowStartStart: Select SubstrateCheckHalideIs Substrate an Aryl Chloride?Start->CheckHalideCheckSensContains Base-Sensitive Groups?(Esters, Nitro, Nitriles)CheckHalide->CheckSensNo (Br/I)Cond_AdvUse Method A:RuPhos Pd G4NaOtBu, 80°CCheckHalide->Cond_AdvYes (Cl)Cond_StdUse Method B:Pd2(dba)3 + RuPhosNaOtBu, 100°CCheckSens->Cond_StdNoCond_MildUse Method A with:Base: LiHMDS or Cs2CO3Temp: 65-80°CCheckSens->Cond_MildYesCl_YesYes (Harder)Cl_NoNo (Br/I - Easier)Sens_YesYesSens_NoNo

Figure 2: Decision matrix for selecting reaction conditions based on substrate electronics and functional group tolerance.

Troubleshooting & Quality Control

Common Failure Modes
ObservationDiagnosisCorrective Action
No Conversion (SM remains) Catalyst inactive or poisoned.Ensure inert atmosphere (

kills Pd(0)). Switch to RuPhos Pd G4 .
Pd Black Precipitation Catalyst decomposition ("Death").Reaction temp too high or ligand loading too low. Increase Ligand:Pd ratio to 2:1 or 3:1.
Low Yield (Protodehalogenation) Reduction of Ar-X to Ar-H.Solvent may be "wet" (proton source). Use fresh anhydrous solvent.
Boc Cleavage Acidic impurity or thermal instability.Ensure Base is not old (hydroxide formation). Lower temp to 80°C.
Validation (Self-Check)
  • TLC: Boc-piperazine stains well with Ninhydrin or KMnO4. The product (N-Aryl-N-Boc) usually runs higher (more non-polar) than the starting amine but lower than the aryl halide.

  • NMR Signature:

    • Look for the Boc singlet (~9H) at 1.48 ppm .

    • Piperazine ring protons usually appear as two triplets (or broad multiplets) around 3.0–3.6 ppm .

    • Verification: If the Boc peak disappears, you likely deprotected the amine or hydrolyzed the group.

References

  • Surry, D. S., & Buchwald, S. L. (2011).[6] Dialkylbiaryl phosphines in Pd-catalyzed amination: A user's guide. Chemical Science, 2(1), 27-50.

  • Maiti, D., & Buchwald, S. L. (2009). Cu-catalyzed arylation of secondary amines and nitrogen heterocycles. Journal of the American Chemical Society.
  • Ruiz-Castillo, P., & Buchwald, S. L. (2016). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews, 116(19), 12564–12649.

  • Bruno, N. C., Niljianskul, N., & Buchwald, S. L. (2014). N-Heterocyclic Carbene–Palladium(II) Precatalyst for the Buchwald–Hartwig Amination.[7] The Journal of Organic Chemistry. (Regarding G3/G4 precatalyst evolution).

Application Notes and Protocols for the Synthesis of Key Intermediates of Vicriviroc

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Architectural Dissection of a CCR5 Antagonist

Vicriviroc (SCH 417690) is a potent and selective antagonist of the C-C chemokine receptor type 5 (CCR5), a critical co-receptor for the entry of R5-tropic HIV-1 into host cells.[1][2] Its complex molecular architecture, featuring a central piperazine-piperidine core, a chiral methoxy-ethyl-phenyl side chain, and a dimethylpyrimidine cap, necessitates a carefully orchestrated synthetic strategy. The development of robust and scalable routes to its key intermediates is paramount for researchers in drug discovery and development.

This document provides detailed, field-proven protocols for the synthesis of three pivotal intermediates required for the assembly of Vicriviroc. More than a mere recitation of steps, these notes are designed to impart a deeper understanding of the process, explaining the causality behind experimental choices and providing a framework for troubleshooting and optimization.

The overall synthetic strategy involves the independent synthesis of three key fragments, followed by their sequential coupling to construct the final molecule. This convergent approach is often favored in complex molecule synthesis for its efficiency and flexibility.

G cluster_0 Fragment A Synthesis cluster_1 Fragment B Synthesis cluster_2 Fragment C Synthesis & Assembly cluster_3 Final Assembly A_start Ethyl 4,6-dimethylpyrimidine-5-carboxylate A_end Intermediate 1: 4,6-Dimethylpyrimidine-5-carboxylic acid A_start->A_end Hydrolysis Ass_2 Amide Coupling: + Intermediate 1 A_end->Ass_2 B_start 1-(4-(Trifluoromethyl)phenyl)ethan-1-one B_int1 α-Bromoacetophenone deriv. B_start->B_int1 B_int2 α-Methoxyacetophenone deriv. B_int1->B_int2 B_int3 Chiral Alcohol B_int2->B_int3 B_int4 Mesylate B_int3->B_int4 B_end Intermediate 2: (1R)-2-Methoxy-1-[4-(trifluoromethyl)phenyl]ethanamine B_int4->B_end Ass_1 Reductive Amination: Intermediate 3 + Precursor of Int. 2 B_end->Ass_1 via precursor aldehyde C_start Protected Piperidine Precursor C_int1 tert-butyl (S)-4-(4-methylpiperidin-4-yl)-2-methylpiperazine-1-carboxylate C_start->C_int1 Multi-step sequence C_end Intermediate 3: (S)-1-(4-methylpiperidin-4-yl)-3-methylpiperazine C_int1->C_end Multi-step sequence C_end->Ass_1 Ass_1->Ass_2 Vicriviroc Vicriviroc Ass_2->Vicriviroc

Caption: Overall synthetic workflow for Vicriviroc.

Part 1: Synthesis of Intermediate 1: The Pyrimidine Anchor

Strategic Overview

Intermediate 1, 4,6-dimethylpyrimidine-5-carboxylic acid , serves as the northern "anchor" of the Vicriviroc molecule. It is coupled in the final synthetic step via an amide bond to the piperidine nitrogen of the core structure. The synthesis is a straightforward hydrolysis of the corresponding ethyl ester, a common and highly efficient transformation.

G reagents NaOH (aq) HCl (aq) end 4,6-Dimethylpyrimidine-5-carboxylic acid C₇H₈N₂O₂ reagents->end 2. Acidify start Ethyl 4,6-dimethylpyrimidine-5-carboxylate C₉H₁₂N₂O₂ start->reagents 1. Stir, RT, overnight

Caption: Reaction scheme for Intermediate 1 synthesis.

Expertise & Experience: Rationale in Action

The choice of sodium hydroxide for saponification is standard due to its low cost and high reactivity for ester hydrolysis. The reaction is typically run at room temperature overnight to ensure complete conversion while minimizing potential side reactions that could occur at elevated temperatures with heterocyclic systems.[3] Acidification with a strong acid like HCl is necessary to protonate the carboxylate salt, causing the desired carboxylic acid to precipitate or become extractable into an organic solvent. Acetone is used in the workup to selectively dissolve the organic product while leaving the inorganic salt byproduct (NaCl) behind, simplifying purification.[3]

Experimental Protocol
Reagent/MaterialM.W. ( g/mol )AmountMoles (mmol)Equivalents
Ethyl 4,6-dimethylpyrimidine-5-carboxylate180.2110.9 g60.51.0
Sodium Hydroxide (NaOH)40.004.0 g1001.65
Deionized Water18.0270 mL--
Concentrated Hydrochloric Acid (~37%)36.46As needed--
Acetone58.08~100 mL--
Methanol32.04~100 mL--

Procedure:

  • To a 250 mL round-bottom flask, add ethyl 4,6-dimethylpyrimidine-5-carboxylate (10.9 g, 60.5 mmol).

  • Add a solution of sodium hydroxide (4.0 g, 100 mmol) in 70 mL of deionized water.

  • Stir the reaction mixture vigorously at room temperature (20-25°C) overnight (approx. 16 hours).

  • Monitor the reaction completion by TLC or LC-MS.

  • Upon completion, carefully acidify the reaction mixture with concentrated hydrochloric acid until the pH is strongly acidic (pH ~1-2).

  • Concentrate the acidified solution to dryness using a rotary evaporator.

  • To the resulting solid residue, add 100 mL of acetone and stir to dissolve the product.

  • Remove the insoluble sodium chloride by filtration, washing the solid cake with an additional 100 mL of methanol to ensure complete recovery of the product.[3]

  • Combine the filtrates and concentrate to dryness under reduced pressure.

  • Wash the resulting solid with a small amount of cold acetonitrile to remove any remaining impurities.

  • Dry the final product, 4,6-dimethylpyrimidine-5-carboxylic acid , under vacuum to a constant weight. (Expected Yield: ~8.5 g, 92%).[3]

Part 2: Synthesis of Intermediate 2: The Chiral Side Chain

Strategic Overview

The synthesis of (1R)-2-methoxy-1-[4-(trifluoromethyl)phenyl]ethanamine is a multi-step process that establishes the critical (R)-stereocenter and introduces the methoxy group.[4] This chiral fragment is crucial for high-affinity binding to the CCR5 receptor. The synthesis begins with a commercially available ketone and proceeds through several key transformations.

G A 1-(4-(Trifluoromethyl)phenyl)ethan-1-one B 2-Bromo-1-(4-(trifluoromethyl)phenyl)ethan-1-one A->B Bromination C 2-Methoxy-1-(4-(trifluoromethyl)phenyl)ethan-1-one B->C Nucleophilic Substitution (Methanol, Ag₂O, BF₃·OEt₂) D (R)-2-Methoxy-1-(4-(trifluoromethyl)phenyl)ethan-1-ol C->D Asymmetric Reduction E Mesylate Intermediate D->E Mesylation (MsCl, base) F (S)-2-azido-1-methoxy-1-(4-(trifluoromethyl)phenyl)ethane E->F Azide Displacement (NaN₃) G Intermediate 2: (R)-2-Methoxy-1-[4-(trifluoromethyl)phenyl]ethanamine F->G Reduction (e.g., H₂, Pd/C)

Caption: Synthetic pathway for Intermediate 2.

Expertise & Experience: Rationale in Action
  • Bromination: The initial α-bromination of the ketone activates the position for subsequent nucleophilic attack.[4]

  • Nucleophilic Substitution: The displacement of the bromide with methanol is facilitated by silver oxide (Ag₂O) and a Lewis acid (BF₃·OEt₂). The silver ion assists in halide abstraction, while the Lewis acid activates the carbonyl group.[4]

  • Asymmetric Reduction: The creation of the (R)-stereocenter at the alcohol is the most critical step. This is typically achieved using chiral reducing agents or catalysts, such as a borane reduction in the presence of a chiral oxazaborolidine catalyst (Corey-Bakshi-Shibata reduction). This ensures high enantiomeric excess, which is vital for the final drug's efficacy.

  • Mesylation & Azide Displacement: The alcohol is converted to a good leaving group (mesylate) to facilitate an Sₙ2 reaction. Displacement with sodium azide (NaN₃) proceeds with inversion of configuration, yielding the (S)-azide. This is a reliable method for introducing a nitrogen functionality with stereochemical control.

  • Reduction: The final step is the reduction of the azide to the primary amine. Catalytic hydrogenation (H₂, Pd/C) is a clean and efficient method for this transformation, yielding the desired (R)-amine.[5]

Experimental Protocol (Illustrative)

Note: The following is a representative, multi-step protocol based on established chemical transformations. Specific conditions may vary based on patented routes.[4]

StepKey Reagents & SolventsPurpose
2a Bromine or NBS, Dichloromethane (DCM)α-Bromination of the starting ketone.
2b Methanol, Silver(I) oxide, Boron trifluoride etherateIntroduce the methoxy group.
2c (R)-CBS catalyst, Borane-THF complexAsymmetric reduction to chiral alcohol.
2d Methanesulfonyl chloride (MsCl), Triethylamine (TEA), DCMActivate alcohol as a leaving group.
2e Sodium azide (NaN₃), Dimethylformamide (DMF)Sₙ2 displacement to form azide.
2f Palladium on Carbon (10% Pd/C), Hydrogen gas, MethanolReduction of azide to the amine.

Procedure:

  • Step 2a (Bromination): Dissolve 1-(4-(trifluoromethyl)phenyl)ethan-1-one in DCM and treat with a brominating agent (e.g., Br₂) at reflux to yield 2-bromo-1-(4-(trifluoromethyl)phenyl)ethan-1-one.[4]

  • Step 2b (Methoxylation): React the α-bromo ketone with methanol in the presence of Ag₂O and BF₃·OEt₂ to afford 2-methoxy-1-(4-(trifluoromethyl)phenyl)ethan-1-one.[4]

  • Step 2c (Asymmetric Reduction): Perform an asymmetric reduction of the methoxy ketone using a suitable chiral reducing system (e.g., CBS reduction) to obtain (R)-2-methoxy-1-(4-(trifluoromethyl)phenyl)ethan-1-ol with high enantiomeric purity.

  • Step 2d (Mesylation): Dissolve the chiral alcohol in DCM, cool to 0°C, and add triethylamine followed by dropwise addition of methanesulfonyl chloride. Stir until the reaction is complete to form the corresponding mesylate.

  • Step 2e (Azide Formation): Displace the mesylate by reacting with sodium azide in a polar aprotic solvent like DMF at an elevated temperature. This Sₙ2 reaction inverts the stereocenter.

  • Step 2f (Amine Formation): Dissolve the resulting azide in methanol and subject it to catalytic hydrogenation using 10% Pd/C under a hydrogen atmosphere until the azide is fully reduced to the primary amine, (1R)-2-methoxy-1-[4-(trifluoromethyl)phenyl]ethanamine .[5] Purify by standard methods.

Part 3: Synthesis of Intermediate 3 & Final Assembly

Strategic Overview

The core of Vicriviroc is constructed by first synthesizing a protected piperazine-piperidine intermediate, which is then elaborated in the final steps. A key intermediate in this pathway is (S)-1-(4-methylpiperidin-4-yl)-3-methylpiperazine , which is derived from a Boc-protected precursor. The final assembly involves a reductive amination to attach the chiral side chain, followed by an amide coupling with the pyrimidine anchor.

G cluster_0 Core Assembly cluster_1 Final Assembly Int3_pre tert-butyl (S)-4-(4-methylpiperidin-4-yl)-2-methylpiperazine-1-carboxylate Int3 Intermediate 3: (S)-1-(4-methylpiperidin-4-yl)-3-methylpiperazine Int3_pre->Int3 Boc Deprotection (e.g., TFA, HCl) Coupled_amine Tertiary Amine Intermediate Int3->Coupled_amine Reductive Amination Sidechain_pre 2-Methoxy-2-(4-(trifluoromethyl)phenyl)acetaldehyde Sidechain_pre->Coupled_amine Vicriviroc Vicriviroc Coupled_amine->Vicriviroc Amide Coupling (EDCI, HOBt) Int1 Intermediate 1 Int1->Vicriviroc

Caption: Final assembly strategy for Vicriviroc.

Expertise & Experience: Rationale in Action
  • Boc-Protection/Deprotection: The tert-butoxycarbonyl (Boc) group is a common protecting group for amines. Its utility lies in its stability to many reaction conditions and its facile removal under acidic conditions (e.g., using trifluoroacetic acid or HCl in an organic solvent). This strategy allows for selective reaction at different nitrogen atoms in the piperazine-piperidine core.[6]

  • Reductive Amination: This powerful reaction forms a C-N bond by first reacting an amine (Intermediate 3) with an aldehyde (derived from Intermediate 2) to form an iminium ion intermediate, which is then reduced in situ.[7][8] Common reducing agents for this step include sodium triacetoxyborohydride (STAB) or sodium cyanoborohydride, which are mild enough not to reduce the starting aldehyde. This method is highly efficient for creating secondary and tertiary amines.

  • Amide Coupling: The final step is a standard amide bond formation. Reagents like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) in combination with an additive like 1-hydroxybenzotriazole (HOBt) are frequently used.[4][6] EDCI activates the carboxylic acid of Intermediate 1, and HOBt acts as a catalyst and suppresses side reactions, leading to a clean and high-yielding formation of the final amide bond.

Experimental Protocol (Final Assembly)
StepKey Reagents & SolventsPurpose
3a Intermediate 3, Aldehyde precursor of Int. 2, Sodium triacetoxyborohydride (STAB), Dichloroethane (DCE) or DCMReductive amination to attach the chiral side chain.
3b Product from 3a, Intermediate 1, EDCI, HOBt, Diisopropylethylamine (DIPEA), DMFAmide coupling to attach the pyrimidine anchor.

Procedure:

  • Step 3a (Reductive Amination):

    • To a solution of (S)-1-(4-methylpiperidin-4-yl)-3-methylpiperazine (Intermediate 3, 1.0 eq) and 2-methoxy-2-(4-(trifluoromethyl)phenyl)acetaldehyde (1.1 eq) in an anhydrous solvent like DCE, add sodium triacetoxyborohydride (1.5 eq) portion-wise.

    • Stir the reaction at room temperature until the starting materials are consumed (monitor by LC-MS).

    • Work up the reaction by quenching with aqueous sodium bicarbonate solution, extracting with an organic solvent, drying, and concentrating to yield the tertiary amine intermediate. Purify by column chromatography if necessary.

  • Step 3b (Amide Coupling):

    • Dissolve 4,6-dimethylpyrimidine-5-carboxylic acid (Intermediate 1, 1.2 eq) in anhydrous DMF.

    • Add EDCI (1.3 eq), HOBt (1.3 eq), and DIPEA (2.5 eq) and stir for 20-30 minutes to pre-activate the acid.[4][6]

    • Add a solution of the tertiary amine from Step 3a (1.0 eq) in DMF to the activated acid mixture.

    • Stir the reaction at room temperature overnight.

    • Upon completion, dilute the reaction with water and extract the product with ethyl acetate.

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel to afford Vicriviroc.

References

  • Synthesis of (3) H, (2) H4 and (14) C-SCH 417690 (Vicriviroc). PubMed. Available at: [Link]

  • Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. MDPI. Available at: [Link]

  • Vicriviroc | C28H38F3N5O2 | CID 3009355. PubChem. Available at: [Link]

  • Vicriviroc - Wikipedia. Wikipedia. Available at: [Link]

  • Discovery and Characterization of Vicriviroc (SCH 417690), a CCR5 Antagonist with Potent Activity against Human Immunodeficiency Virus Type 1. ResearchGate. Available at: [Link]

  • Vicriviroc | Drug Information, Uses, Side Effects, Chemistry. PharmaCompass.com. Available at: [Link]

  • US7985882B1 - Compositions for reductive aminations utilizing supported tricarboxyborohydride reagents and methods of using the same. Google Patents.
  • Microwave-Assisted Reductive Amination under Heterogeneous Catalysis for the Synthesis of β-Adrenergic Agonist and Related Structures. MDPI. Available at: [Link]

Sources

Milder methods for N-Boc deprotection of piperazine derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Technical Application Note & Protocol Guide

Executive Summary

Piperazine scaffolds are ubiquitous in medicinal chemistry, serving as "privileged structures" in GPCR ligands, kinase inhibitors, and antidepressants. While the tert-butoxycarbonyl (Boc) group is the standard protection for the secondary amine of piperazine, its removal typically requires strong Brønsted acids (TFA or HCl). These harsh conditions often degrade acid-sensitive functionalities such as acetals, silyl ethers, or tert-butyl esters present elsewhere in complex drug candidates.

This guide details three mild, chemoselective deprotection protocols specifically optimized for piperazine derivatives. Unlike standard acidolysis, these methods utilize Lewis acid catalysis and silylation mechanisms to cleave the Boc group while preserving sensitive moieties.

Strategic Selection Guide

Select the method below that best aligns with your substrate's sensitivity profile:

MethodPrimary ReagentMechanismBest For...Tolerance Profile
A ZnBr₂ / DCM Lewis Acid ChelationSecondary Amines (Piperazines)Preserves primary N-Boc, t-Bu esters, benzyl esters.
B TMSOTf / 2,6-Lutidine Silylative CleavageComplex Total Synthesis Preserves acetals, silyl ethers (TBS/TIPS), and acid-labile linkers.
C Montmorillonite K-10 Heterogeneous CatalysisGreen / Scalable Chemistry Eco-friendly; simple filtration workup.[1] Good for aromatic systems.[1]

Method A: Zinc Bromide (ZnBr₂) Catalysis

The Chemoselective Standard for Secondary Amines [1]

Principle

Zinc bromide acts as a Lewis acid that coordinates to the carbamate carbonyl and the tert-butoxy oxygen. This method is uniquely selective for secondary N-Boc groups (like piperazines) over primary N-Boc groups, attributed to the increased steric bulk and electron density of the secondary amine facilitating the specific coordination geometry required for cleavage.

Protocol
  • Scale: 1.0 mmol substrate

  • Time: 4–12 hours[1]

  • Yield: Typically 85–95%[1]

Reagents:

  • Anhydrous Zinc Bromide (ZnBr₂) [Stored in desiccator][1]

  • Dichloromethane (DCM) [Anhydrous][1][2]

  • Sodium Carbonate (Na₂CO₃) [Saturated aqueous solution][1]

Step-by-Step Procedure:

  • Preparation: In a flame-dried round-bottom flask under Nitrogen, dissolve 1.0 equiv of the N-Boc-piperazine derivative in anhydrous DCM (0.2 M concentration).

  • Addition: Add 5.0 equiv of anhydrous ZnBr₂ in one portion. The mixture will likely become a suspension.

    • Note: High equivalents are necessary because ZnBr₂ forms a stable complex with the liberated amine, effectively removing the catalyst from the cycle.

  • Reaction: Stir vigorously at Room Temperature (20–25°C) . Monitor by TLC (stain with Ninhydrin for free amine detection).[1]

    • Endpoint: Disappearance of starting material.[1][3][4] If reaction is sluggish, mild sonication for 10 minutes can break up aggregates.[1]

  • Quench & Workup:

    • Add water (10 mL) to quench.[1]

    • Pour mixture into a separatory funnel containing saturated aqueous Na₂CO₃ (20 mL). Shake vigorously to break the Zinc-amine complex.

    • Extract with DCM (3 x 15 mL).

    • Wash combined organics with Brine, dry over Na₂SO₄, and concentrate.[5]

Mechanism Visualization

ZnBr2_Mechanism Substrate N-Boc Piperazine Complex ZnBr₂-Carbamate Complex Substrate->Complex + ZnBr₂ (DCM) Cleavage t-Butyl Cation Release Complex->Cleavage Coordination Product Piperazine-ZnBr₂ Salt Cleavage->Product - CO₂, - Isobutylene FreeBase Free Piperazine Product->FreeBase + Na₂CO₃ (Workup)

Figure 1: ZnBr₂ selectively coordinates to the secondary carbamate, facilitating E1-like elimination of the t-butyl group.[1]

Method B: TMSOTf / 2,6-Lutidine

The "Surgical Strike" for Highly Sensitive Substrates

Principle

Trimethylsilyl trifluoromethanesulfonate (TMSOTf) is a powerful silylating agent.[1] In the presence of a mild base (2,6-lutidine), it silylates the Boc carbonyl oxygen, converting the carbamate into a reactive silyl cation intermediate that collapses to release the amine, CO₂, and silyl-tert-butyl ether (or isobutylene). This method avoids any proton source, making it safe for acid-labile acetals and silyl ethers.

Protocol
  • Scale: 1.0 mmol substrate

  • Time: 30–60 minutes

  • Yield: >90%

Reagents:

  • TMSOTf (Trimethylsilyl triflate)[1][2][6]

  • 2,6-Lutidine (Sterically hindered base)[1][6]

  • DCM (Anhydrous)[1][2]

Step-by-Step Procedure:

  • Setup: Flame-dry a flask and cool to 0°C under Argon.

  • Dissolution: Dissolve 1.0 equiv of N-Boc-piperazine and 1.5 equiv of 2,6-lutidine in anhydrous DCM.

  • Activation: Dropwise add 1.2 equiv of TMSOTf.

    • Observation: Fuming may occur; ensure slow addition.[1]

  • Reaction: Stir at 0°C for 15 minutes, then warm to RT for 30 minutes.

  • Quench: Add MeOH (2 mL) to quench excess silylating agent.

  • Purification:

    • Concentrate the mixture.[2][3][4][7]

    • Note: The product often remains as the triflate salt. To isolate the free base, pass through a short plug of basic alumina or perform a basic extraction (NaHCO₃/DCM).

Method C: Montmorillonite K-10 Clay

The Green Chemistry Approach [8][9]

Principle

Montmorillonite K-10 is a solid acid catalyst with a high surface area. It facilitates deprotection through surface acidity (Brønsted and Lewis sites) but acts heterogeneously.[1] This prevents the "acid spike" associated with TFA and allows for simple filtration workup.

Protocol
  • Scale: 1.0 mmol substrate

  • Time: 2–5 hours

  • Conditions: Reflux (mild) or Microwave[1]

Step-by-Step Procedure:

  • Mixture: In a flask, dissolve N-Boc-piperazine in Acetonitrile (ACN) or DCM .

  • Catalyst: Add Montmorillonite K-10 clay (200% weight/weight relative to substrate).[1]

    • Example: If using 100 mg substrate, add 200 mg K-10.

  • Activation:

    • Method A (Thermal): Reflux at 60°C (ACN) or 40°C (DCM) for 3-5 hours.

    • Method B (Microwave): Irradiate at 80°C for 15 minutes (sealed vessel).

  • Workup:

    • Filter the reaction mixture through a Celite pad to remove the clay.

    • Wash the pad with MeOH/DCM (1:9).[1]

    • Concentrate filtrate to obtain the product.[4][7]

Comparative Analysis & Troubleshooting

Method Comparison Table
FeatureZnBr₂ (Method A)TMSOTf (Method B)[1]K-10 Clay (Method C)TFA (Standard)
Acid Sensitivity High ToleranceHighest Tolerance ModerateLow
Selectivity 2° > 1° Amines GeneralAromatic > AliphaticNone
Workup Extraction (Emulsion risk)Quench & EvaporateFiltration (Easiest) Extraction/Evap
Reagent Cost LowHighLowLow
Troubleshooting Guide
  • Problem: ZnBr₂ reaction stalls.

    • Solution: ZnBr₂ is hygroscopic.[1] Ensure reagent is fresh/dry.[1] Sonication helps break up the surface coating of the zinc-amine complex.

  • Problem: T-butyl cation trapping (alkylation of other sites).

    • Solution: Add a scavenger like 1,3-dimethoxybenzene (2 equiv) or triethylsilane if the substrate contains electron-rich aromatics (e.g., indoles).[1]

  • Problem: Piperazine trapped in aqueous layer during workup.

    • Solution: Piperazines are polar.[1] Saturate the aqueous layer with NaCl (salting out) and use CHCl₃/Isopropanol (3:1) for extraction instead of pure DCM.[1]

References

  • ZnBr₂ Selectivity: Nigam, S. C., Mann, A., Taddei, M., & Wermuth, C. G. (1989).[9] Selective removal of the tert-butoxycarbonyl group from secondary amines: ZnBr2 as the deprotecting reagent. Synthetic Communications, 19(18), 3139-3142.[1][3] Link[1]

  • TMSOTf Method: Sakaitani, M., & Ohfune, Y. (1990).[1] Syntheses and properties of tert-butyldimethylsilyl esters of N-protected amino acids and peptides. Journal of Organic Chemistry, 55(3), 870-876.[1] Link[1]

  • Montmorillonite K-10: Shaikh, N. S., Gajare, A. S., Deshpande, V. H., & Bedekar, A. V. (2000).[10] A mild procedure for the clay catalyzed selective removal of the tert-butoxycarbonyl protecting group from aromatic amines.[3][11] Tetrahedron Letters, 41(3), 385-387.[1][3][8] Link

  • General Review: Wuts, P. G. M., & Greene, T. W. (2006).[1] Greene's Protective Groups in Organic Synthesis (4th ed.).[1] Wiley-Interscience.[1] (Chapter on Protection for the Amino Group).

Sources

Application Notes and Protocols for the Synthesis of Piperazinyl Amides Utilizing 1-Boc-Piperazine

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Piperazine Moiety in Modern Drug Discovery

The piperazine ring is a privileged scaffold in medicinal chemistry, integral to the structure of numerous blockbuster drugs spanning a wide range of therapeutic areas, including antimicrobial, anticancer, and antidepressant agents.[1][2] Its prevalence is due to its ability to improve critical pharmacokinetic properties such as aqueous solubility and oral bioavailability.[2] Piperazinyl amides, specifically, are a key class of compounds where the piperazine nitrogen atoms can form crucial hydrogen bonds, modulate acid-base properties, and influence the molecule's overall polarity.[3]

This technical guide provides an in-depth exploration of the synthesis of piperazinyl amides, focusing on the strategic use of 1-Boc-piperazine. This mono-protected intermediate is essential for achieving selective N-acylation, preventing the common issue of disubstitution.[2] We will delve into the mechanistic underpinnings of common amide coupling strategies, provide detailed, field-proven protocols, and offer insights into reaction optimization and troubleshooting.

The Core Strategy: Why 1-Boc-Piperazine is the Reagent of Choice

The primary challenge in synthesizing mono-acyl piperazines is the symmetrical nature of the parent piperazine molecule, which has two nucleophilic secondary amines. Direct acylation of piperazine often leads to a mixture of mono-acylated product, di-acylated byproduct, and unreacted starting material, complicating purification and reducing yields.[4]

The use of 1-Boc-piperazine elegantly circumvents this issue. The tert-butyloxycarbonyl (Boc) group serves as a robust protecting group for one of the nitrogen atoms.[2] This group is stable under a wide variety of reaction conditions, particularly the basic or neutral conditions typical of amide coupling reactions, thus allowing the free secondary amine to be selectively acylated.[2][5] Following the successful formation of the N-Boc-piperazinyl amide, the Boc group can be cleanly and efficiently removed under acidic conditions to yield the desired monosubstituted piperazinyl amide.[3][5]

G Piperazine Piperazine N_Boc_Piperazine 1-Boc-Piperazine Piperazine->N_Boc_Piperazine Boc_Piperazinyl_Amide N-Boc-Piperazinyl Amide N_Boc_Piperazine->Boc_Piperazinyl_Amide Final_Product Monosubstituted Piperazinyl Amide Boc_Piperazinyl_Amide->Final_Product

Caption: General workflow for synthesizing monosubstituted piperazinyl amides.

Mechanisms of Amide Bond Formation

The formation of an amide bond requires the activation of the carboxylic acid to make it more susceptible to nucleophilic attack by the amine. Two of the most reliable and widely used classes of coupling reagents in this context are carbodiimides and uronium/aminium salts.

Carbodiimide-Mediated Coupling (EDC, DCC)

Carbodiimides, such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N,N'-Dicyclohexylcarbodiimide (DCC), are powerful dehydrating agents that activate carboxylic acids.[6][7] The reaction proceeds through a highly reactive O-acylisourea intermediate.[8] This intermediate can then be attacked by the amine (1-Boc-piperazine) to form the amide bond.

However, the O-acylisourea intermediate is susceptible to a side reaction where it rearranges to a stable, unreactive N-acylurea, which can lower the yield.[8] To mitigate this, additives like 1-Hydroxybenzotriazole (HOBt) are often included. HOBt rapidly reacts with the O-acylisourea to form an active ester, which is more stable than the O-acylisourea but still highly reactive towards amines, thus minimizing the N-acylurea side reaction.[8][9]

G CarboxylicAcid R-COOH O_Acylisourea O-Acylisourea (Reactive Intermediate) CarboxylicAcid->O_Acylisourea EDC EDC EDC->O_Acylisourea ActiveEster HOBt Active Ester O_Acylisourea->ActiveEster Fast UreaByproduct Isourea Byproduct O_Acylisourea->UreaByproduct NAcylurea N-Acylurea (Side Product) O_Acylisourea->NAcylurea Rearrangement (Side Reaction) HOBt HOBt (Additive) HOBt->ActiveEster AmideProduct N-Boc-Piperazinyl Amide ActiveEster->AmideProduct Nucleophilic Attack BocPiperazine 1-Boc-Piperazine (Amine) BocPiperazine->AmideProduct

Caption: Mechanism of EDC/HOBt mediated amide coupling.

Uronium/Aminium Salt-Mediated Coupling (HATU)

HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate) is a third-generation coupling reagent known for its high efficiency, rapid reaction kinetics, and ability to suppress racemization.[10][11] The reaction, typically carried out in the presence of a non-nucleophilic base like N,N-diisopropylethylamine (DIPEA), begins with the deprotonation of the carboxylic acid.[10] The resulting carboxylate attacks HATU to form a highly reactive O-acyl(tetramethyl)isouronium salt. This is rapidly converted into a more stable OAt-active ester, which then readily reacts with the amine to form the desired amide.[12][13] The pyridine nitrogen in the HOAt moiety is thought to stabilize the transition state, contributing to the high coupling efficiency.[12]

G CarboxylicAcid R-COO⁻ (from R-COOH + Base) IsouroniumSalt O-Acyl(tetramethyl)isouronium Salt CarboxylicAcid->IsouroniumSalt HATU HATU HATU->IsouroniumSalt OAt_Ester OAt-Active Ester IsouroniumSalt->OAt_Ester Rapid Attack by HOAt⁻ TMU Tetramethylurea IsouroniumSalt->TMU AmideProduct N-Boc-Piperazinyl Amide OAt_Ester->AmideProduct Nucleophilic Attack BocPiperazine 1-Boc-Piperazine (Amine) BocPiperazine->AmideProduct

Caption: Mechanism of HATU-mediated amide coupling.

Comparative Overview of Common Coupling Protocols

The choice of coupling reagent is a critical decision that depends on factors like substrate reactivity, potential for side reactions, cost, and ease of workup.

Coupling ReagentAdditive/BaseSolventTypical Time (h)Typical Yield (%)Key Considerations
EDC HOBt, DIPEADMF or DCM4 - 2475 - 90Cost-effective; water-soluble urea byproduct simplifies workup.[14]
DCC DMAP (cat.)DCM2 - 1280 - 95Forms insoluble dicyclohexylurea (DCU) byproduct, removed by filtration.[14]
HATU DIPEA or TEADMF1 - 485 - 98High efficiency, fast, low racemization; ideal for hindered substrates.[10]
Acyl Chloride Triethylamine or PyridineDCM, Toluene1 - 370 - 90Requires prior conversion of carboxylic acid; generates HCl.[]

Detailed Experimental Protocols

Safety Precaution: Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves. All solvents should be anhydrous unless otherwise specified.

Protocol 1: General Amide Coupling using EDC/HOBt

This protocol is a robust and widely applicable method for the synthesis of N-Boc-piperazinyl amides.

Materials:

  • Carboxylic Acid (1.0 eq)

  • 1-Boc-piperazine (1.1 - 1.2 eq)

  • EDC·HCl (1.2 eq)

  • HOBt (1.2 eq)

  • DIPEA (2.5 eq)

  • Anhydrous DMF or DCM (to make a 0.1-0.5 M solution)

Procedure:

  • Under an inert atmosphere (Nitrogen or Argon), dissolve the carboxylic acid (1.0 eq) and HOBt (1.2 eq) in anhydrous DMF.

  • Add DIPEA (2.5 eq) to the solution and stir for 5-10 minutes at room temperature.

  • Add EDC·HCl (1.2 eq) in one portion. Stir the mixture for 15-20 minutes at room temperature to allow for the formation of the active ester.

  • Add a solution of 1-Boc-piperazine (1.1 - 1.2 eq) in a small amount of anhydrous DMF to the reaction mixture.

  • Allow the reaction to stir at room temperature. Monitor the reaction progress by TLC or LC-MS. Reactions are typically complete within 4-24 hours.

  • Workup: Once the reaction is complete, dilute the mixture with ethyl acetate and wash sequentially with 5% aqueous HCl, saturated aqueous NaHCO₃, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the pure N-Boc-piperazinyl amide.

Protocol 2: High-Efficiency Amide Coupling using HATU

This protocol is recommended for sterically hindered substrates or when rapid reaction times are desired.

Materials:

  • Carboxylic Acid (1.0 eq)

  • 1-Boc-piperazine (1.1 eq)

  • HATU (1.1 eq)

  • DIPEA (2.0 - 3.0 eq)

  • Anhydrous DMF

Procedure:

  • In a clean, dry reaction vessel under an inert atmosphere, dissolve the carboxylic acid (1.0 eq) in anhydrous DMF.

  • Add DIPEA (2.0-3.0 eq) to the solution and stir for 5-10 minutes at room temperature.[10]

  • Add HATU (1.1 eq) to the reaction mixture and continue stirring for 10-15 minutes. The solution may change color, which is normal.[10]

  • Add the 1-Boc-piperazine (1.1 eq) to the activated acid mixture.

  • Monitor the reaction progress by TLC or LC-MS. Reactions are often complete within 1-4 hours at room temperature.[10]

  • Workup: Dilute the reaction mixture with ethyl acetate and wash with water (3x) and then with brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purify the crude product by flash column chromatography on silica gel.

Protocol 3: Boc Deprotection to Yield the Final Amide

This final step unmasks the second piperazine nitrogen, yielding the target molecule.

Materials:

  • N-Boc-Piperazinyl Amide (1.0 eq)

  • Trifluoroacetic Acid (TFA)

  • Dichloromethane (DCM)

Procedure:

  • Dissolve the N-Boc-piperazinyl amide (1.0 eq) in DCM (approx. 0.1 M).

  • Cool the solution to 0 °C in an ice bath.

  • Add TFA dropwise (typically 20-50% v/v with DCM). You should observe gas evolution (isobutylene and CO₂).

  • Stir the reaction at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 1-3 hours, or until TLC/LC-MS analysis indicates complete consumption of the starting material.[3][5]

  • Workup: Concentrate the reaction mixture under reduced pressure to remove the excess TFA and DCM.

  • Dissolve the residue in a minimal amount of DCM and neutralize by slowly adding a saturated aqueous solution of NaHCO₃ until the pH is basic (pH > 8).

  • Extract the aqueous layer with DCM or ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate to yield the deprotected piperazinyl amide. Further purification may be performed if necessary.

G Boc_Amide N-Boc-Piperazinyl Amide Protonation Protonated Carbamate Boc_Amide->Protonation H⁺ (from TFA) Carbocation tert-Butyl Cation (Stable) Protonation->Carbocation CarbamicAcid Carbamic Acid (Unstable) Protonation->CarbamicAcid Isobutylene Isobutylene Carbocation->Isobutylene -H⁺ FinalAmine Piperazinyl Amide (Final Product) CarbamicAcid->FinalAmine CO2 CO₂ CarbamicAcid->CO2 Decarboxylation

Sources

The Synthetic Versatility of tert-Butyl 3-(Methoxymethyl)piperazine-1-carboxylate: A Guide to Electrophilic Reactions

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: A Privileged Scaffold in Modern Drug Discovery

The piperazine ring is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its frequent appearance in a wide array of therapeutic agents.[1] Its unique 1,4-diazacyclohexane structure imparts favorable physicochemical properties to drug candidates, such as improved aqueous solubility and oral bioavailability, crucial for effective drug delivery.[2][3] Among the vast landscape of piperazine derivatives, tert-butyl 3-(methoxymethyl)piperazine-1-carboxylate stands out as a particularly valuable and versatile building block.

The strategic placement of a tert-butoxycarbonyl (Boc) protecting group on one of the piperazine nitrogens allows for selective functionalization of the remaining secondary amine.[2][4] This mono-protection strategy is fundamental in preventing the formation of undesired 1,4-disubstituted byproducts, a common challenge in piperazine chemistry.[2] Furthermore, the methoxymethyl substituent at the C3 position introduces a chiral center and an additional functional handle, offering opportunities for creating complex and stereochemically defined molecules.

This technical guide provides an in-depth exploration of the reactions of tert-butyl 3-(methoxymethyl)piperazine-1-carboxylate with various electrophiles. It is designed for researchers, scientists, and drug development professionals, offering not only detailed experimental protocols but also a thorough understanding of the underlying chemical principles that govern these transformations.

Core Principles of Reactivity

The reactivity of tert-butyl 3-(methoxymethyl)piperazine-1-carboxylate is primarily dictated by the nucleophilicity of the unprotected secondary amine (N4). The Boc group at the N1 position effectively deactivates this nitrogen through electronic delocalization of its lone pair into the carbonyl group, thereby directing electrophilic attack to the N4 position.[5]

The choice of electrophile, solvent, base, and reaction temperature are critical parameters that influence the outcome of the reaction, including yield, purity, and in some cases, stereoselectivity. Common classes of electrophiles that readily react with this substrate include alkyl halides, acyl chlorides, and aldehydes or ketones via reductive amination.[5][6]

Diagram: General Reaction Scheme

G Substrate tert-Butyl 3-(methoxymethyl)piperazine-1-carboxylate Product N4-Substituted Product Substrate->Product Base, Solvent Electrophile Electrophile (E+) Electrophile->Product

Caption: General reaction of the piperazine with an electrophile.

Application Note 1: N-Alkylation with Alkyl Halides

N-alkylation is a fundamental transformation for introducing alkyl substituents onto the piperazine core. This reaction typically proceeds via an SN2 mechanism, where the secondary amine acts as a nucleophile, displacing a halide from the alkyl halide.

Causality of Experimental Choices
  • Base: A non-nucleophilic base, such as potassium carbonate (K₂CO₃) or triethylamine (Et₃N), is crucial to neutralize the hydrohalic acid byproduct generated during the reaction.[5] This prevents the protonation of the piperazine starting material, which would render it non-nucleophilic.

  • Solvent: A polar aprotic solvent like N,N-dimethylformamide (DMF) or acetonitrile (MeCN) is preferred as it can solvate the cation of the base while not interfering with the nucleophilicity of the amine.[5]

  • Temperature: The reaction is often performed at room temperature or with gentle heating to ensure a reasonable reaction rate without promoting side reactions.

Detailed Experimental Protocol: Synthesis of tert-Butyl 4-benzyl-3-(methoxymethyl)piperazine-1-carboxylate
  • Reagent Preparation: To a solution of tert-butyl 3-(methoxymethyl)piperazine-1-carboxylate (1.0 eq.) in anhydrous DMF, add potassium carbonate (1.5 eq.).

  • Addition of Electrophile: To the stirred suspension, add benzyl bromide (1.1 eq.) dropwise at room temperature.

  • Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 12-24 hours.

  • Work-up: Upon completion, pour the reaction mixture into water and extract with a suitable organic solvent, such as ethyl acetate (3 x 50 mL).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to afford the desired N-benzylated product.

ReagentMolar Eq.Purpose
tert-Butyl 3-(methoxymethyl)piperazine-1-carboxylate1.0Starting Material
Benzyl Bromide1.1Electrophile
Potassium Carbonate1.5Base
N,N-Dimethylformamide-Solvent

Application Note 2: Reductive Amination with Aldehydes and Ketones

Reductive amination is a powerful and versatile method for forming C-N bonds and is widely used for the N-alkylation of amines.[6] This two-step, one-pot process involves the initial formation of an iminium ion intermediate from the reaction of the amine with a carbonyl compound, followed by its in-situ reduction with a mild reducing agent.[5]

Causality of Experimental Choices
  • Reducing Agent: Sodium triacetoxyborohydride (NaBH(OAc)₃) is the reagent of choice for reductive aminations.[7][8] It is mild enough to not reduce the starting aldehyde or ketone but is sufficiently reactive to reduce the intermediate iminium ion. Its use also avoids the generation of gaseous byproducts.

  • Solvent: Dichloromethane (DCM) or 1,2-dichloroethane (DCE) are common solvents as they are relatively non-polar and aprotic, facilitating the formation of the iminium ion.

  • Acid Catalyst: A catalytic amount of a weak acid, such as acetic acid, can be added to facilitate the dehydration step leading to the iminium ion.[7]

Detailed Experimental Protocol: Synthesis of tert-Butyl 4-(cyclohexylmethyl)-3-(methoxymethyl)piperazine-1-carboxylate
  • Reaction Setup: To a solution of tert-butyl 3-(methoxymethyl)piperazine-1-carboxylate (1.0 eq.) and cyclohexanecarbaldehyde (1.1 eq.) in dichloromethane (DCM), add a catalytic amount of acetic acid (0.1 eq.).

  • Formation of Iminium Ion: Stir the mixture at room temperature for 1-2 hours to allow for the formation of the iminium ion intermediate.

  • Reduction: Add sodium triacetoxyborohydride (1.5 eq.) portion-wise to the reaction mixture. Be cautious as the reaction may be exothermic.

  • Reaction Monitoring: Monitor the reaction by TLC or LC-MS until the starting material is consumed (typically 4-12 hours).

  • Work-up: Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate. Separate the organic layer, and extract the aqueous layer with DCM.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the residue by flash chromatography to yield the final product.

ReagentMolar Eq.Purpose
tert-Butyl 3-(methoxymethyl)piperazine-1-carboxylate1.0Starting Material
Cyclohexanecarbaldehyde1.1Electrophile
Sodium Triacetoxyborohydride1.5Reducing Agent
Acetic Acid0.1Catalyst
Dichloromethane-Solvent

Diagram: Reductive Amination Workflow

Caption: Two-step workflow of the reductive amination process.

Application Note 3: N-Acylation with Acyl Chlorides

N-acylation introduces an amide functionality, which can significantly alter the biological and physicochemical properties of the parent molecule. The reaction with acyl chlorides is typically rapid and high-yielding.

Causality of Experimental Choices
  • Base: A hindered, non-nucleophilic base like triethylamine or diisopropylethylamine (DIPEA) is essential to scavenge the HCl generated during the reaction.[5]

  • Solvent: An inert, aprotic solvent such as dichloromethane or tetrahydrofuran (THF) is ideal for this transformation.

  • Temperature: The reaction is often carried out at low temperatures (e.g., 0 °C) to control the exothermicity and minimize potential side reactions.

Detailed Experimental Protocol: Synthesis of tert-Butyl 4-benzoyl-3-(methoxymethyl)piperazine-1-carboxylate
  • Initial Setup: Dissolve tert-butyl 3-(methoxymethyl)piperazine-1-carboxylate (1.0 eq.) and triethylamine (1.5 eq.) in anhydrous dichloromethane and cool the solution to 0 °C in an ice bath.

  • Electrophile Addition: Add benzoyl chloride (1.1 eq.) dropwise to the cooled solution.

  • Reaction Progression: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor its completion by TLC or LC-MS.

  • Quenching and Work-up: Quench the reaction with water. Separate the organic layer and wash sequentially with 1N HCl, saturated aqueous sodium bicarbonate, and brine.

  • Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo. The crude product can be purified by crystallization or column chromatography.

ReagentMolar Eq.Purpose
tert-Butyl 3-(methoxymethyl)piperazine-1-carboxylate1.0Starting Material
Benzoyl Chloride1.1Electrophile
Triethylamine1.5Base
Dichloromethane-Solvent

Trustworthiness and Self-Validating Systems

The protocols described herein are designed to be self-validating. The progress of each reaction can be meticulously monitored using standard analytical techniques such as TLC and LC-MS. The identity and purity of the final products should be unequivocally confirmed by a combination of spectroscopic methods, including ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS). Expected shifts in NMR spectra and the molecular ion peak in the mass spectrum provide definitive validation of a successful transformation.

Conclusion: Enabling Molecular Diversity

tert-Butyl 3-(methoxymethyl)piperazine-1-carboxylate is a powerful synthetic intermediate that provides a reliable and efficient entry point to a diverse range of N-substituted piperazine derivatives. The selective reactivity of its unprotected secondary amine with a variety of electrophiles, including alkyl halides, carbonyl compounds, and acyl chlorides, makes it an invaluable tool for medicinal chemists and drug discovery professionals. The protocols detailed in this guide, grounded in established chemical principles, offer a robust framework for the synthesis of novel and complex molecules with potential therapeutic applications.

References

  • Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry. (2026). Vertex AI Search.
  • Lithiation/Trapping of N-Boc Piperazines and Synthesis of the (–)-Sparteine Surrogate. (n.d.). White Rose eTheses Online.
  • Synthesis of Piperazines by C-H Functionalization. (2021, October 22). Encyclopedia.pub.
  • Iridium-Catalyzed Regio- and Diastereoselective Synthesis of C-Substituted Piperazines. (2023, February 16). PMC.
  • Synthesis and Application of Piperazine Derivatives using different Metal based ionic liquid as a catalyst. (n.d.).
  • Synthesis and biological activities of piperazine derivatives as antimicrobial and antifungal agents. (n.d.). ResearchGate.
  • Synthesis of piperazines. (n.d.). Organic Chemistry Portal.
  • Iridium-Catalyzed Regio- and Diastereoselective Synthesis of C-Substituted Piperazines. (2023, February 16). ACS Publications.
  • Recently Adopted Synthetic Protocols for Piperazines: A Review. (2024, July 19). [No Source Found].
  • Opportunities and challenges for direct C–H functionalization of piperazines. (2016, April 13). Beilstein Journal of Organic Chemistry.
  • Application Notes and Protocols for N-Alkylation of N-Boc-Piperazine. (n.d.). Benchchem.
  • 1-BOC-Piperazine: Applications in Chemical Synthesis and its Preparation Method. (2024, September 12). BOC Sciences.
  • Application Note: Synthesis of Monosubstituted Piperazines using N-Boc-Piperazine. (n.d.). Benchchem.
  • The Pivotal Role of N-Boc-Piperazine in Modern Medicinal Chemistry: A Technical Guide. (n.d.). Benchchem.
  • Enantioselective synthesis of gem-disubstituted N-Boc diazaheterocycles via decarboxylative asymmetric allylic alkylation. (2019, January 21). NIH.
  • Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. (2023, December 21). MDPI.
  • Recent progress toward the asymmetric synthesis of carbon-substituted piperazine pharmacophores and oxidative related heterocycles. (2020, May 22). RSC Publishing.
  • Synthesis method of N-Boc piperazine. (n.d.). Google Patents.
  • Regioselective oxidation of piperidine-3 derivatives: a synthetic route to 2,5-substituted piperidines. (n.d.). ACS Publications.
  • Enantioselective synthesis of gem-disubstituted N-Boc diazaheterocycles via decarboxylative asymmetric allylic alkylation. (n.d.). RSC Publishing.
  • SYNTHESIS AND EVALUATION OF DEPROTECTED N-BOC PIPERAZINE DERIVED MONO-MANNICH BASES. (n.d.). [No Source Found].
  • Preparation of Substituted Piperazinones via Tandem Reductive Amination-(N,N'-Acyl Transfer)-Cyclization. (n.d.). Organic Chemistry Portal.
  • A One-Pot Selective Synthesis of N-Boc Protected Secondary Amines. (n.d.). PMC.
  • Synthesis of 1-(Tert-butyl)-3-(methyl)-4-(4-(methylthio)benzyl) piperazine-1,3-dicarboxylate. (n.d.). Connect Journals.
  • (R)-tert-Butyl 3-(methoxymethyl)piperazine-1-carboxylate. (n.d.). PubChem.
  • Tert-butyl 3-(methoxymethyl)piperazine-1-carboxylate (C11H22N2O3). (n.d.). PubChemLite.
  • tert-Butyl 3-(methoxymethyl)piperazine-1-carboxylate. (n.d.). J&K Scientific.

Sources

Step-by-step synthesis of N-Boc piperazine from diethylamine

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Strategic Synthesis of N-Boc Piperazine

Executive Summary & Scientific Scope

Target Molecule: tert-Butyl piperazine-1-carboxylate (


-Boc piperazine).[1][2][3]
CAS:  57260-71-6.[2][4]
Application:  Key pharmacophore in medicinal chemistry (e.g., antiretrovirals, antidepressants) allowing orthogonal protection strategies.

Critical Clarification on Starting Materials: The request specifies Diethylamine (


) as the starting material. From a strict retrosynthetic standpoint, converting diethylamine (an acyclic alkyl amine) directly to piperazine is chemically inefficient and requires complex C-H functionalization. The standard industrial and laboratory precursor for de novo piperazine synthesis is Diethanolamine  (

.

To ensure this guide is scientifically valid and actionable:

  • Protocol A details the de novo synthesis starting from Diethanolamine (correcting the likely nomenclature overlap). This involves chlorination, protection, and cyclization.[3][5]

  • Protocol B details the direct, selective mono-protection of Piperazine , which is the most common laboratory-scale method.

Safety Warning: Nitrogen Mustard Intermediates

DANGER: HIGH TOXICITY ALERT Protocol A involves the generation of Bis(2-chloroethyl)amine derivatives. These are Nitrogen Mustards , a class of powerful alkylating agents and blister agents.

  • Engineering Controls: All operations must be performed in a functioning fume hood.

  • PPE: Double nitrile gloves, lab coat, and safety goggles are mandatory.

  • Quenching: Have a solution of dilute NaOH or Thiosulfate ready to neutralize spills.

Protocol A: De Novo Synthesis from Diethanolamine

This route is preferred for industrial scalability or when isotopically labeled starting materials are required. It proceeds via a "Nitrogen Mustard" intermediate which is then cyclized.

Reaction Scheme (Logic Flow)

G Start Diethanolamine (Starting Material) Inter1 Bis(2-chloroethyl)amine (HCl Salt) Start->Inter1 1. SOCl2, 60°C (Chlorination) Inter2 N-Boc-Bis(2-chloroethyl)amine Inter1->Inter2 2. Boc2O, Et3N (Protection) Product N-Boc Piperazine (Target) Inter2->Product 3. NH3 (aq), 60°C (Cyclization)

Figure 1: Step-wise synthesis from acyclic precursor.

Step 1: Chlorination of Diethanolamine

Mechanism: Conversion of hydroxyl groups to alkyl chlorides using Thionyl Chloride (


).
  • Setup: Equip a 3-neck round-bottom flask (RBF) with a reflux condenser, dropping funnel, and an acid gas trap (NaOH scrubber) for

    
     and 
    
    
    
    off-gassing.
  • Charge: Add Diethanolamine (10.5 g, 0.1 mol) and Chloroform (

    
    , 50 mL).
    
  • Addition: Cool to 0°C. Add Thionyl Chloride (

    
    , 25 g, 0.21 mol) dropwise over 30 minutes. Caution: Exothermic.
    
  • Reaction: Heat to reflux (60°C) for 2–4 hours. Monitor by TLC (ensure disappearance of starting material).

  • Workup: Cool to room temperature. The product, Bis(2-chloroethyl)amine hydrochloride , typically precipitates. Filter the solid, wash with cold chloroform, and dry under vacuum.

    • Yield Target: >90%.[5][6][7]

Step 2: Boc Protection

Mechanism: Nucleophilic attack of the amine on Di-tert-butyl dicarbonate (


).
  • Solvation: Suspend the HCl salt from Step 1 (17.8 g, 0.1 mol) in Dichloromethane (DCM, 100 mL).

  • Neutralization: Add Triethylamine (

    
    , 22 mL, 0.22 mol) slowly at 0°C to liberate the free amine.
    
  • Protection: Add

    
      (21.8 g, 0.1 mol) dissolved in DCM dropwise.
    
  • Stir: Allow to warm to room temperature (RT) and stir for 4 hours.

  • Workup: Wash with water (2 x 50 mL), 1M HCl (to remove unreacted amine), and Brine. Dry over

    
     and concentrate.
    
    • Intermediate:

      
      -Boc-bis(2-chloroethyl)amine . (Clear/Pale yellow oil).[2]
      
Step 3: Cyclization (Aminolysis)

Mechanism: Double nucleophilic substitution (


) by ammonia.
  • Reactor: Use a pressure vessel or sealed heavy-walled flask if using aqueous ammonia at elevated temps.

  • Mixture: Dissolve

    
    -Boc-bis(2-chloroethyl)amine (24.2 g, 0.1 mol) in Ethanol  (50 mL).
    
  • Reagent: Add Aqueous Ammonia (25-30%, 5 eq) or methanolic ammonia.

  • Cyclization: Heat to 60°C for 4–6 hours.

  • Purification:

    • Concentrate to remove ethanol/excess ammonia.

    • Extract residue with Ethyl Acetate.[1][2][8][9]

    • Wash with water.[2][6]

    • Critical Step: The product may contain trace linear byproducts. Purify via column chromatography (Hexane:EtOAc 4:1) or vacuum distillation.[6]

Protocol B: Selective Mono-Protection of Piperazine

This is the standard laboratory method. The challenge is preventing the formation of N,N'-di-Boc piperazine.

Strategic Considerations

To favor mono-protection, we utilize excess piperazine or pH-controlled selectivity .

ParameterMethod B1: Excess ReagentMethod B2: pH Controlled
Principle Statistical probability favors mono-subst.Protonation of one amine deactivates it.
Stoichiometry Piperazine (3-5 eq) : Boc2O (1 eq)Piperazine (1 eq) : H+ (1 eq) : Boc2O
Yield High (based on Boc2O)Moderate to High
Purification Requires washing out excess piperazine.Extraction based.[2][9]
Step-by-Step Procedure (Method B1 - Recommended)
  • Dissolution: Dissolve Piperazine (anhydrous, 8.6 g, 100 mmol) in DCM (100 mL) or Methanol (100 mL).

    • Note: A large excess (5 eq) is ideal but 3 eq is acceptable.

  • Addition: Dissolve

    
      (4.36 g, 20 mmol) in 20 mL of the solvent. Add this solution dropwise to the piperazine solution over 1 hour at 0°C.
    
    • Why? Slow addition keeps the concentration of

      
       low relative to piperazine, statistically preventing the second attack.
      
  • Reaction: Stir at RT for 12 hours.

  • Workup (Separation of Mono vs. Bis):

    • Filter off any white precipitate (often bis-Boc or piperazine salts).

    • Concentrate the solvent.[8]

    • Redissolve the residue in water. Filter off any insoluble solids (Bis-Boc byproduct is water-insoluble).

    • Extraction: Extract the aqueous layer with DCM (3 x 50 mL). The unreacted piperazine remains in the water; the

      
      -Boc piperazine moves to DCM.
      
  • Drying: Dry organic layer over

    
    , filter, and evaporate.
    
    • Product: White to off-white solid.[2] MP: 45–47°C.

Analytical Validation

TestExpected Result for N-Boc Piperazine
Appearance White crystalline solid or waxy solid.[2]
1H NMR (CDCl3)

1.45 (s, 9H, Boc), 2.80 (t, 4H,

-NH), 3.40 (t, 4H,

-N-Boc).
13C NMR

28.4 (

), 45.0 (

), 79.5 (

), 154.8 (

).
TLC

(DCM:MeOH 9:1). Stains with Ninhydrin (free amine).

Troubleshooting Guide

IssueProbable CauseCorrective Action
Low Yield (Protocol A) Incomplete cyclization or hydrolysis of chloride.Ensure Ammonia is in excess (5 eq). Maintain 60°C. Ensure anhydrous conditions during Step 1.
High Bis-Boc (Protocol B) Addition of Boc2O was too fast.Use a syringe pump for addition. Increase Piperazine equivalents to 5.
Product is Oil (Not Solid) Residual solvent or impurities.Place under high vacuum (<1 mbar) for 24h. Recrystallize from Hexane/Ether.
Emulsion during Workup Amphiphilic nature of product.Add Brine (saturated NaCl). Filter through Celite if necessary.

References

  • BenchChem. Large-Scale Synthesis of N-Boc-Piperazine for Industrial Applications.[1] Retrieved from .

  • Google Patents. CN108033931B - Synthesis method of N-Boc piperazine. Retrieved from .

  • National Institutes of Health (NIH) - PubChem. tert-Butyl piperazine-1-carboxylate (Compound Summary). Retrieved from .

  • Organic Syntheses. One-Pot Preparation of Cyclic Amines from Amino Alcohols. (Analogous cyclization methodology). Retrieved from .

  • ChemicalBook. 1-BOC-Piperazine Properties and Synthesis. Retrieved from .

Sources

Troubleshooting & Optimization

Technical Support Center: Piperazine Mono-Substitution Optimization

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Improving yield in mono-substitution of piperazine reactions Audience: Researchers, Process Chemists, and Drug Discovery Scientists

Introduction: The Nucleophilic Paradox

Welcome to the Piperazine Optimization Center. If you are here, you are likely facing the classic "statistical distribution" problem. Piperazine is a symmetric diamine with two equivalent secondary amines (


, 

).

The Core Challenge: Upon mono-alkylation, the product (a secondary-tertiary amine system) often becomes more nucleophilic than the starting material due to the inductive electron-donating effect of the new alkyl group. This leads to a reaction rate acceleration (


), resulting in significant formation of the undesired bis-substituted product, even when 1 equivalent of electrophile is used.

This guide provides three tiered strategies to break this kinetic cycle, ranging from statistical manipulation to advanced flow chemistry.

Module 1: The Statistical Approach (Direct Alkylation)

Best for: Inexpensive electrophiles where starting material recovery is acceptable.

The Strategy: Kinetic Suppression via Dilution & Excess

To favor mono-substitution (


) over bis-substitution (

), you must statistically overwhelm the electrophile with piperazine.

Key Variables:

  • Stoichiometry: 5–10 equivalents of piperazine per 1 equivalent of electrophile.

  • Concentration: High dilution (0.05 M – 0.1 M) relative to the electrophile.

  • Addition: Slow addition of the electrophile to the piperazine solution (never the reverse).

Protocol 1: High-Excess Mono-Alkylation with Recovery

Objective: Synthesize N-benzylpiperazine with >85% mono-selectivity.

  • Dissolution: Dissolve Piperazine (10.0 eq) in Acetonitrile or DCM. Ensure complete solubility (sonicate if necessary).

  • Temperature Control: Cool to

    
    . Lower temperature suppresses 
    
    
    
    more effectively than
    
    
    due to slight differences in activation energy.
  • Controlled Addition: Dissolve Electrophile (1.0 eq) in the same solvent. Add dropwise over 60–90 minutes.

  • Quench: Quench immediately upon consumption of the electrophile (monitor via TLC/LCMS).

  • Workup (The Critical Step):

    • Evaporate solvent.[1]

    • Recovery of Excess: Dissolve residue in water. Piperazine is highly water-soluble; many mono-alkylated products are less so. However, a more robust method is Hexahydrate Precipitation .

Data Table: Stoichiometry vs. Bis-Impurity
Piperazine EquivalentsMono-Yield (%)Bis-Impurity (%)Recovery Effort
1.0 eq45-50%25-30%High (Chromatography)
3.0 eq65-70%10-15%Medium
10.0 eq >90% <2% Low (Precipitation)

Module 2: The Protective Group Strategy (Mono-Boc)

Best for: Expensive electrophiles or late-stage functionalization.

The Strategy: The "Acid-Base Switch"

The most reliable method for high purity is to desymmetrize the piperazine using a Boc group. The challenge is making mono-Boc piperazine without making bis-Boc. We utilize the solubility differences of the carbamate to purify without chromatography.

Visualization: The Acid-Base Extraction Workflow

The following diagram illustrates the self-validating purification logic for isolating Mono-Boc piperazine.

MonoBocExtraction Start Crude Mixture (Piperazine + Mono-Boc + Bis-Boc) Step1 Step 1: Dissolve in EtOAc Wash with Water (x3) Start->Step1 AqLayer1 Aqueous Layer 1 (Unreacted Piperazine) Step1->AqLayer1 Discard/Recycle OrgLayer1 Organic Layer 1 (Mono-Boc + Bis-Boc) Step1->OrgLayer1 Step2 Step 2: Extract with 0.5M Citric Acid (pH ~3) OrgLayer1->Step2 OrgLayer2 Organic Layer 2 (Bis-Boc Impurity) Step2->OrgLayer2 Discard AqLayer2 Aqueous Layer 2 (Mono-Boc Salt) Step2->AqLayer2 Target Product Step3 Step 3: Basify Aqueous 2 (pH > 11 with NaOH) AqLayer2->Step3 Final Final Extraction (DCM) Pure Mono-Boc Piperazine Step3->Final

Figure 1: The "Acid-Base Switch" purification protocol relies on the fact that Bis-Boc piperazine has no basic nitrogen and will not protonate, staying in the organic layer during acid wash.

Protocol 2: Selective Synthesis of N-Boc Piperazine
  • Setup: Dissolve Piperazine (3.0 eq) in MeOH or DCM.

  • Reagent: Dissolve

    
     (1.0 eq) in the same solvent.
    
  • Addition: Add

    
     slowly over 2 hours at room temperature.
    
    • Note: If using DCM, bis-boc formation is slightly higher than in MeOH due to solubility effects.

  • Purification: Follow the Acid-Base Switch visualized above.

    • Checkpoint: Check the "Organic Layer 2" by TLC. It should contain only the non-polar Bis-Boc spot. The aqueous layer should be clear.

Module 3: Flow Chemistry (Process Intensification)

Best for: Scalable synthesis and avoiding large excess of reagents.[2]

The Strategy: Mixing-Controlled Selectivity

In batch, "local hot spots" of high electrophile concentration lead to bis-alkylation. Flow chemistry offers superior mixing and precise residence time control, often allowing near 1:1 stoichiometry with high mono-selectivity.

Visualization: Continuous Flow Setup

FlowChemistry PumpA Pump A: Piperazine (1.2 eq) Mixer T-Mixer / Static Mixer (High Reynolds No.) PumpA->Mixer High Flow PumpB Pump B: Electrophile (1.0 eq) PumpB->Mixer Controlled Reactor Reactor Coil Residence Time: 1-5 min Mixer->Reactor Rapid Mixing Quench Quench/Collection Reactor->Quench Mono-Product

Figure 2: Flow chemistry setup. Rapid mixing in the T-mixer prevents localized excess of electrophile, suppressing the


 pathway.
Protocol 3: Flow Synthesis Parameters
  • Solvent: Methanol or Ethanol (homogeneity is critical; avoid precipitation).

  • Stoichiometry: 1.2 : 1.0 (Piperazine : Electrophile).

  • Residence Time: Typically 1–5 minutes (reaction dependent).

  • Temperature: Can often be run at higher temperatures (

    
    ) than batch because the short residence time prevents over-reaction.
    

Troubleshooting & FAQs

Q1: My product is stuck on the silica column. How do I elute it?

Diagnosis: Piperazine derivatives are highly polar and basic.[3] They interact strongly with the acidic silanols on standard silica gel. Solution:

  • Pre-treatment: Flush the column with 1% Triethylamine (TEA) in Hexane before loading.

  • Mobile Phase: Use a solvent system containing ammonia.

    • Recipe: DCM : MeOH :

      
       (90 : 9 : 1).
      
  • Alternative: Use Amine-functionalized silica cartridges (e.g., NH2-silica) to eliminate the need for basified mobile phases.

Q2: I am using the "Excess" method (Module 1). How do I efficiently remove the 9 equivalents of unreacted piperazine?

Diagnosis: Extraction is tedious with such large excess. Solution: Precipitation as Hexahydrate.

  • Add water to your crude reaction mixture (if not already present).

  • Add Isooctanol (or similar water-insoluble alcohol).[3]

  • Piperazine forms a hexahydrate (

    
    ) which is insoluble in the organic/alcohol phase and precipitates out.[3]
    
  • Filter the solid (this is your recovered piperazine).[4] The filtrate contains your mono-alkylated product.

Q3: Why is my Mono-Boc reaction yielding 30% Bis-Boc even with slow addition?

Diagnosis: Poor mixing or incorrect solvent. Solution:

  • Solvent Switch: Switch from DCM to Methanol. The solvation shell in methanol can reduce the nucleophilicity of the mono-Boc intermediate relative to the starting material.

  • pH Control: Maintain the pH at ~4.5 during the reaction. At this pH, the second amine of the mono-Boc product (pKa ~9) is protonated and unreactive, while the first amine of piperazine is still available for reaction.

References

  • Selectivity in Piperazine Synthesis

    • Title: Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry.
    • Source: N
    • URL:[Link]

  • Purification & Recovery

    • Title: Recovery and purification of piperazine (Hexahydrate precipitation method).[3][5]

    • Source: US P
    • URL
  • Flow Chemistry Optimization

    • Title: Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a B
    • Source: Molecules (MDPI).
    • URL:[Link]

  • Kinetic Resolution & Acylation

    • Title: Catalytic Kinetic Resolution of Disubstituted Piperidines by Enantioselective Acyl
    • Source: Journal of the American Chemical Society.[6]

    • URL:[Link]

Sources

Technical Support Center: Navigating the Synthesis of Piperazine Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center dedicated to the synthesis of piperazine derivatives. As a cornerstone in modern medicinal chemistry, the piperazine scaffold is integral to numerous therapeutic agents.[1][2][3] However, its synthesis is not without challenges. The presence of two nucleophilic nitrogen atoms in a six-membered ring introduces a unique set of potential side reactions and purification hurdles.[1][4]

This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common issues encountered during the synthesis of piperazine derivatives. Here, we will delve into the causality behind these experimental challenges and provide field-proven insights to overcome them.

Troubleshooting Guide: Common Side Reactions & Their Mitigation

This section addresses specific problems you might encounter during your experiments in a question-and-answer format.

Issue 1: My reaction is producing a mixture of mono- and di-substituted piperazines. How can I improve the selectivity for the mono-substituted product?

This is one of the most frequent challenges in piperazine chemistry, stemming from the similar reactivity of the two nitrogen atoms.[5]

Underlying Cause: The mono-substituted product, once formed, can act as a nucleophile and react further with the electrophile, leading to the di-substituted by-product. Controlling this secondary reaction is key to achieving high yields of the desired mono-substituted piperazine.

Solutions:

  • Stoichiometric Control: A straightforward approach is to use a large excess of piperazine relative to the electrophile.[6] This statistically favors the reaction of the electrophile with the more abundant unsubstituted piperazine. However, this can be atom-inefficient and may complicate purification.[6]

  • Protecting Group Strategy: The most reliable method is to use a mono-protected piperazine, such as 1-Boc-piperazine.[5][6] The bulky tert-butoxycarbonyl (Boc) group deactivates one nitrogen, allowing for selective functionalization of the other. The Boc group can then be removed under acidic conditions.[5][7]

    • Experimental Protocol: Mono-N-alkylation of Piperazine using a Boc Protecting Group

      • Protection: React piperazine with di-tert-butyl dicarbonate (Boc)₂O to obtain 1-Boc-piperazine.

      • Alkylation: Perform the N-alkylation on the unprotected nitrogen of 1-Boc-piperazine with your desired alkyl halide or other electrophile.

      • Deprotection: Remove the Boc group using an acid such as trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in an appropriate solvent like dichloromethane (DCM) or dioxane.[7]

  • Reductive Amination: For N-alkylation, reductive amination is a powerful technique that can often be controlled to favor mono-alkylation, especially when using an excess of piperazine.[5][8]

    • Experimental Protocol: Reductive Amination for Mono-N-Alkylation

      • Dissolve piperazine (2-5 equivalents) and the desired aldehyde or ketone (1 equivalent) in a suitable solvent such as dichloromethane (DCM) or 1,2-dichloroethane (DCE).[8]

      • Add a catalytic amount of acetic acid to facilitate the formation of the iminium ion.[8]

      • Stir the mixture at room temperature for 1-2 hours.

      • Add a mild reducing agent like sodium triacetoxyborohydride (NaBH(OAc)₃) portion-wise.[8]

      • Monitor the reaction by TLC or LC-MS until completion.

      • Work up the reaction by quenching with a saturated aqueous solution of sodium bicarbonate.[8]

Troubleshooting Flowchart for Mono-substitution

start Low yield of mono-substituted product q1 Is di-substitution the major side product? start->q1 s1 Use a large excess of piperazine q1->s1 Yes other_issues Investigate other side reactions (e.g., starting material decomposition) q1->other_issues No s2 Employ a mono-protecting group (e.g., Boc) s1->s2 s3 Consider reductive amination s2->s3 end Improved selectivity for mono-substitution s3->end

Caption: Decision-making workflow for improving mono-substitution selectivity.

Issue 2: I am observing unexpected oxidation of my piperazine derivative. What are the likely products and how can I prevent this?

Piperazine and its derivatives are susceptible to oxidation, which can occur under various conditions, including exposure to air, strong oxidizing agents, or even photoredox catalysis conditions.[9][10]

Underlying Cause: The nitrogen atoms and the adjacent C-H bonds are prone to oxidation.[9] Atmospheric oxygen can initiate oxidation, especially in the presence of metal catalysts.[10][11]

Common Oxidation Products:

Product TypeFormation ConditionsPrevention Strategies
Cyclic Imines Atmospheric oxidation, reaction with O₂.[10][12]Store compounds under an inert atmosphere (N₂ or Ar); use degassed solvents.
Piperazinones Oxidation of C-H bond adjacent to nitrogen.[13]Avoid strong oxidizing agents unless intended; control reaction temperature.
Ring-Opened Products Strong oxidation (e.g., with RuO₄).[9]Use milder reaction conditions; choose selective reagents.
N-oxides Reaction with oxidizing agents like peroxides.[14]Avoid peroxide-containing solvents; perform reactions under inert atmosphere.

Mitigation Strategies:

  • Inert Atmosphere: Conduct reactions and store piperazine derivatives under an inert atmosphere (e.g., nitrogen or argon) to minimize contact with atmospheric oxygen.

  • Solvent Purity: Use freshly distilled or degassed solvents to remove dissolved oxygen and peroxides.

  • Temperature Control: Avoid excessive heating, as it can accelerate oxidation rates.[15]

  • Chelating Agents: If metal-catalyzed oxidation is suspected, the addition of a chelating agent like EDTA may be beneficial.[11]

Issue 3: My purification by column chromatography is resulting in significant peak tailing and poor separation. What is causing this and how can I fix it?

The basicity of the piperazine nitrogens is a primary cause of purification challenges on silica gel.[15][16]

Underlying Cause: The basic nitrogen atoms in the piperazine ring interact strongly with the acidic silanol groups on the surface of the silica gel.[16] This leads to peak tailing, poor resolution, and sometimes irreversible adsorption of the product on the column.

Solutions:

  • Mobile Phase Modification:

    • Add a Basic Modifier: Incorporate a small amount of a basic modifier, such as triethylamine (0.1-1%) or ammonia in methanol, into the mobile phase. This will neutralize the acidic sites on the silica gel and improve peak shape.

    • Use an Alcohol: Employing an alcohol like methanol or isopropanol in the eluent can also help to mask the silanol groups and reduce tailing.

  • Alternative Stationary Phases:

    • Alumina: Basic or neutral alumina can be a good alternative to silica gel for purifying basic compounds.

    • Reverse-Phase Chromatography: For highly polar piperazine derivatives, reverse-phase (C18) chromatography may be more suitable.[15] The mobile phase typically consists of a mixture of water and an organic solvent (e.g., acetonitrile or methanol), often with an additive like formic acid or trifluoroacetic acid to improve peak shape.[15]

  • Salt Formation and Purification:

    • Convert the piperazine derivative to a salt (e.g., hydrochloride or diacetate) before purification.[17] Salts often have different solubility and chromatographic properties, which can facilitate purification. The free base can be regenerated after purification.[15]

Mechanism of Peak Tailing on Silica Gel

cluster_0 Silica Gel Surface cluster_1 Piperazine Derivative cluster_2 Solution with Basic Modifier Si-OH Acidic Silanol (Si-OH) Pip-N Basic Nitrogen (R-N) Si-OH->Pip-N Pip-N->Si-OH Strong Interaction (H-bonding/Acid-Base) Pip-N_mod Basic Nitrogen (R-N) Si-OH_mod Blocked Silanol (Si-O⁻ ... H-NR₃⁺) Pip-N_mod->Si-OH_mod Weak Interaction Modifier Triethylamine (Et₃N) Modifier->Si-OH Neutralization

Caption: Interaction of basic piperazine with silica gel leading to peak tailing and its mitigation with a basic modifier.

Frequently Asked Questions (FAQs)

  • Q1: What are the most common impurities found in piperazine synthesis?

    • A1: Common impurities include unreacted starting materials, over-alkylated products (di-substituted piperazines), and structurally similar by-products like pyrazines.[15] Degradation products such as N-formylpiperazine can also form under harsh conditions or improper storage.[15]

  • Q2: I am performing a C-H functionalization on a piperazine derivative and the reaction is not working as expected. Why might this be?

    • A2: The presence of the second nitrogen atom in the piperazine ring can complicate C-H functionalization reactions.[1][4] It can coordinate to the metal catalyst, inhibiting its activity, or lead to undesired side reactions.[1] Methods developed for other N-heterocycles like pyrrolidines or piperidines often cannot be directly applied to piperazines.[1][4] Careful selection of the catalyst, ligands, and protecting groups is crucial for success.

  • Q3: Is it possible to have ring-opening of the piperazine core during synthesis?

    • A3: While the piperazine ring is generally stable, ring-opening can occur under certain conditions. For instance, the ring-opening of 1,4-diazabicyclo[2.2.2]octane (DABCO) derivatives, which are structurally related to piperazines, is a known method for synthesizing certain piperazine derivatives.[18] Very harsh oxidative conditions can also lead to ring cleavage.[9]

  • Q4: My final piperazine product is a sticky solid or oil. How can I induce crystallization?

    • A4: The high polarity and hygroscopicity of many piperazine derivatives can make crystallization difficult.[15] Consider converting the free base to a salt (e.g., hydrochloride, citrate, or adipate), as salts often have higher melting points and are more crystalline.[17][19] Trying a variety of solvent systems for recrystallization, including anti-solvent precipitation, can also be effective.

References

  • Technical Support Center: Purification of Piperazine-Containing Compounds - Benchchem.
  • Technical Support Center: Purification of 1-(Piperazin-2-yl)ethanol - Benchchem.
  • Recent Advances in the Synthesis of Piperazines: Focus on C–H Functionalization - MDPI. Available from: [Link]

  • Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry.
  • Base-induced side reactions in Fmoc-solid phase peptide synthesis: Minimization by use of piperazine as Nα-deprotection reagent | Request PDF - ResearchGate. Available from: [Link]

  • Scheme 4 Oxidation by RuO 4 of piperazine derivative 30 ([ox] means... - ResearchGate. Available from: [Link]

  • Synthesis of piperazines - Organic Chemistry Portal. Available from: [Link]

  • US2919275A - Purification of piperazine - Google Patents.
  • Purification of Degraded Aqueous Piperazine by Ion Exchange and Carbon Treating - OSTI.gov. Available from: [Link]

  • Atmospheric Oxidation of Piperazine Initiated by OH: A Theoretical Kinetics Investigation | ACS Earth and Space Chemistry. Available from: [Link]

  • Opportunities and challenges for direct C–H functionalization of piperazines. Available from: [Link]

  • Technical Support Center: Overcoming Challenges in Piperidine Synthesis - Benchchem.
  • Discovery of N-Alkyl Piperazine Side Chain Based CXCR4 Antagonists with Improved Drug-like Properties - NIH. Available from: [Link]

  • DABCO bond cleavage for the synthesis of piperazine derivatives. Available from: [Link]

  • Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor - PMC. Available from: [Link]

  • Atmospheric Oxidation of Imine Derivative of Piperazine Initiated by OH Radical | ACS Earth and Space Chemistry - ACS Publications. Available from: [Link]

  • Piperazine - Wikipedia. Available from: [Link]

  • The Versatility of Piperazine in Modern Organic Synthesis: Application Notes and Protocols - Benchchem.
  • Synthesis of Piperazines by C-H Functionalization - Encyclopedia.pub. Available from: [Link]

  • Protecting Groups in Peptide Synthesis: A Detailed Guide.
  • Oxidation of piperazine in post-combustion carbon capture - The University of Texas at Austin. Available from: [Link]

  • Synthesis, Characterization and Biological Evaluation of Piperazine Derivatives - International Journal of Pharmacy & Pharmaceutical Research. Available from: [Link]

  • Synthesis and biological activities of piperazine derivatives as antimicrobial and antifungal agents - ResearchGate. Available from: [Link]

  • 1-benzylpiperazine - Organic Syntheses Procedure. Available from: [Link]

  • Piperazine – Knowledge and References - Taylor & Francis. Available from: [Link]

  • Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023 - PMC. Available from: [Link]

Sources

Technical Support Center: Navigating the Purification of Basic Piperazine Products

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for the purification of basic piperazine products. This guide is designed for researchers, scientists, and drug development professionals to address the common and often complex challenges encountered during the purification of these versatile compounds. The inherent physicochemical properties of the piperazine moiety, namely its basicity and polarity, frequently lead to purification hurdles. This resource provides in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to empower you to overcome these obstacles and achieve high-purity products.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities found in crude piperazine products?

A1: Crude piperazine products often contain a variety of impurities stemming from starting materials, side reactions, and degradation.[1] Common contaminants include:

  • Unreacted Starting Materials: Residual reactants such as ethylene diamine and diethylene triamine are frequently present.[1]

  • Side-Reaction Products: The synthesis process can generate structurally similar impurities like pyrazines, diazabicyclo-octane, and various N-alkyl or N-hydroxyalkyl piperazines.[1][2] These can be particularly challenging to separate due to similar physical properties.

  • Degradation Products: Improper storage conditions or exposure to high temperatures can lead to the formation of degradation products like N-formylpiperazine.[1]

  • Disubstituted Byproducts: During the synthesis of monosubstituted piperazines, the formation of symmetrically disubstituted derivatives is a common competitive reaction.[3][4]

Q2: What are the fundamental challenges in purifying basic piperazine compounds?

A2: The primary purification challenges are rooted in the inherent chemical nature of the piperazine ring:

  • High Polarity and Basicity: The two nitrogen atoms in the piperazine ring confer high polarity and basicity (pKa values are typically around 5.3 and 9.7).[1] This can cause issues with solubility and lead to problematic interactions during chromatography.[1][5]

  • Hygroscopicity: Piperazine and its derivatives readily absorb moisture from the air, which can complicate accurate weighing and handling.[1]

  • Salt and Hydrate Formation: Piperazines easily form salts and hydrates. While this can be exploited for purification, it can also introduce inconsistencies in the final product's form and make obtaining the free base challenging.[1]

  • Chromatographic Difficulties: The high polarity can result in poor retention and peak tailing in reverse-phase HPLC.[1] Conversely, the basicity can lead to strong, sometimes irreversible, interactions with the acidic silica gel stationary phase in normal-phase chromatography.[1][5]

Q3: How can I improve the peak shape of my piperazine compound during reverse-phase HPLC analysis?

A3: Poor peak shape, particularly tailing, is a common problem for basic compounds like piperazines in reverse-phase HPLC. This is often due to interactions between the basic nitrogen atoms and residual acidic silanol groups on the silica-based stationary phase. To address this, consider the following:

  • Use a Mobile Phase Additive: Incorporating a competing base, like triethylamine (TEA), can mask the active silanol sites.[1] Alternatively, adding an acid such as trifluoroacetic acid (TFA) or formic acid (typically at 0.1%) will protonate the piperazine, leading to improved peak symmetry.[1]

  • Adjust the pH: Maintaining a low mobile phase pH (e.g., 2-3) ensures the piperazine is fully protonated and less likely to interact with the stationary phase.[1]

  • Consider an Alternative Stationary Phase: Columns with different stationary phases, such as those with low silanol activity or phenyl or cyano-based columns, may provide better selectivity and peak shape.[6]

Q4: Which purification method is most appropriate for my piperazine derivative?

A4: The optimal purification strategy depends on the scale of your experiment, the nature of the impurities, and the properties of your specific piperazine derivative.

  • Recrystallization (especially via Salt Formation): This is a highly effective method for achieving high purity, particularly for removing structurally similar impurities.[5] Converting the basic piperazine to a salt often enhances its crystallinity.[5]

  • Column Chromatography: This technique provides high-resolution separation for complex mixtures.[3] However, careful selection of the stationary and mobile phases is crucial to manage the basicity of piperazine compounds.

  • Acid-Base Extraction: This is a simple and effective technique for initial cleanup, separating basic piperazine derivatives from neutral or acidic impurities.[7][8]

  • Fractional Distillation: For large-scale purifications of thermally stable, volatile piperazine derivatives, fractional distillation can be a suitable option.[2]

Troubleshooting Guide

This section addresses specific problems you may encounter during the purification of basic piperazine products and provides actionable solutions.

Problem 1: Low Recovery from Silica Gel Column Chromatography
  • Symptom: A significant portion of your product appears to be lost on the column, resulting in a low yield of the purified compound.

  • Causality: The basic nitrogen atoms of the piperazine ring can interact strongly with the acidic silanol groups on the surface of the silica gel, leading to irreversible adsorption.[7]

  • Solutions:

    • Mobile Phase Modification: Add a basic modifier, such as triethylamine (1-2%) or ammonia in methanol, to your eluent to compete with your compound for binding to the acidic sites on the silica.

    • Use Deactivated Silica: Employ a deactivated or base-washed silica gel to reduce the number of acidic silanol groups.

    • Alternative Stationary Phases: Consider using a less acidic stationary phase, such as alumina (basic or neutral), for your chromatography.

    • Check for Column Overloading: Overloading the column can lead to poor separation and what appears to be product loss in mixed fractions. A general rule of thumb is to use a silica-to-crude material ratio of at least 30:1 by weight.[7]

Problem 2: Product Co-elutes with Impurities During Column Chromatography
  • Symptom: Fractions collected from the column contain both the desired product and one or more impurities.

  • Causality: The chosen solvent system may not have sufficient selectivity to resolve your product from structurally similar impurities.

  • Solutions:

    • Optimize the Solvent System: Systematically screen different solvent systems with varying polarities and compositions. A good starting point is a mixture of a non-polar solvent (e.g., hexane or heptane) and a more polar solvent (e.g., ethyl acetate or dichloromethane).

    • Gradient Elution: Employ a gradient elution, gradually increasing the polarity of the mobile phase. This can help to separate compounds with close Rf values.

    • Alternative Stationary Phases: As mentioned previously, switching to a different stationary phase like alumina or a bonded phase (e.g., C18 for reverse-phase) can alter the selectivity of the separation.

Problem 3: Difficulty in Inducing Crystallization
  • Symptom: Your piperazine product oils out or remains in solution instead of forming crystals upon cooling or solvent evaporation.

  • Causality: The product may be too soluble in the chosen solvent, or there may be impurities present that inhibit crystal formation.

  • Solutions:

    • Optimize the Solvent System: The ideal recrystallization solvent is one in which your product is highly soluble at elevated temperatures and poorly soluble at room temperature or below.[5] Experiment with different single solvents or solvent mixtures (e.g., ethanol/water, isopropanol/hexane).[3][5]

    • Induce Crystallization:

      • Seeding: Add a small crystal of the pure product to the supersaturated solution.

      • Scratching: Gently scratch the inside of the flask with a glass rod at the surface of the solution.

      • Cooling: Slowly cool the solution in an ice bath or refrigerator.[3]

    • Salt Formation: Convert the basic piperazine to a salt (e.g., hydrochloride or diacetate).[2][5] Salts are often more crystalline and have different solubility profiles than the free base.

Problem 4: Low Purity of Crystallized Product
  • Symptom: The isolated crystals are still contaminated with impurities.

  • Causality: Impurities may be co-crystallizing with your product, or the mother liquor containing impurities was not completely removed.

  • Solutions:

    • Slow Cooling: Allow the solution to cool slowly to promote the formation of well-defined crystals, which are more likely to exclude impurities.[5]

    • Second Recrystallization: Perform a second recrystallization from a different solvent system.[5]

    • Thorough Washing: After filtration, wash the crystals with a small amount of cold, fresh solvent to remove any residual mother liquor.[5]

Experimental Protocols

Protocol 1: Purification of a Basic Piperazine Derivative via Diacetate Salt Formation and Recrystallization

This protocol is particularly effective for purifying piperazine itself and can be adapted for various derivatives.[2]

  • Dissolution: Dissolve the crude piperazine-containing mixture in acetone. A typical concentration is in the range of 0.5 to 20 weight percent piperazine.[2]

  • Acidification: While stirring, slowly add glacial acetic acid to the acetone solution. Use at least a stoichiometric amount, and up to five times the stoichiometric amount, required to form the piperazine diacetate.[2]

  • Precipitation: The piperazine diacetate will begin to precipitate as a crystalline solid.[2]

  • Cooling: Cool the mixture to a temperature between 10-30°C to ensure complete precipitation.[2]

  • Isolation: Separate the precipitated piperazine diacetate from the liquid by filtration.[1]

  • Washing: Wash the collected precipitate thoroughly with cold acetone to remove any remaining impurities.[1]

  • Drying: Dry the purified piperazine diacetate salt under vacuum.

  • (Optional) Regeneration of the Free Base: The pure piperazine free base can be regenerated from the diacetate salt by treatment with a strong base, such as sodium hydroxide, followed by extraction with a suitable organic solvent.[2]

Protocol 2: General Procedure for Silica Gel Flash Column Chromatography of a Piperazine Derivative
  • Choose the Solvent System: Determine an appropriate solvent system using thin-layer chromatography (TLC). The ideal system will give your desired product an Rf value of approximately 0.2-0.4 and good separation from impurities. Remember to add 1-2% triethylamine to the eluent to prevent peak tailing.

  • Pack the Column: Pack a chromatography column with silica gel using the chosen eluent.

  • Load the Sample: Dissolve the crude product in a minimal amount of the eluent or a stronger solvent like dichloromethane. If the compound is not very soluble, it can be adsorbed onto a small amount of silica gel, the solvent evaporated, and the dry powder loaded onto the column.

  • Elution: Begin eluting the sample through the column with the selected solvent system. You can use isocratic (constant solvent composition) or gradient (increasing polarity) elution.[7]

  • Fraction Collection: Collect the eluate in a series of fractions.[7]

  • Analysis: Analyze the collected fractions by TLC to identify those containing the purified product.[7]

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified piperazine derivative.[7]

Visualizing Purification Workflows

Troubleshooting Logic for Low Recovery in Column Chromatography

Start Low Recovery from Silica Column Check_Interaction Strong Interaction with Silica? Start->Check_Interaction Check_Overloading Column Overloading? Start->Check_Overloading Solution_Modifier Add Basic Modifier (e.g., 1-2% TEA) Check_Interaction->Solution_Modifier Yes Solution_Deactivated_Silica Use Deactivated Silica Check_Interaction->Solution_Deactivated_Silica Yes Solution_Alternative_Stationary_Phase Use Alumina or other stationary phase Check_Interaction->Solution_Alternative_Stationary_Phase Yes Solution_Reduce_Load Reduce Sample Load (Silica:Crude > 30:1) Check_Overloading->Solution_Reduce_Load Yes End Improved Recovery Solution_Modifier->End Solution_Deactivated_Silica->End Solution_Alternative_Stationary_Phase->End Solution_Reduce_Load->End

Caption: A decision tree for troubleshooting low product recovery during the column chromatography of basic piperazine compounds.

General Purification Strategy for Basic Piperazine Products

Crude_Product Crude Piperazine Product Initial_Cleanup Initial Cleanup Crude_Product->Initial_Cleanup Acid_Base_Extraction Acid-Base Extraction Initial_Cleanup->Acid_Base_Extraction Primary_Purification Primary Purification Acid_Base_Extraction->Primary_Purification Column_Chromatography Column Chromatography (with basic modifier) Primary_Purification->Column_Chromatography Recrystallization Recrystallization (as free base or salt) Primary_Purification->Recrystallization Analysis Purity Analysis (HPLC, NMR, etc.) Column_Chromatography->Analysis Recrystallization->Analysis Final_Product High-Purity Piperazine Product Analysis->Final_Product Purity > 98%

Caption: A generalized workflow for the purification of basic piperazine products, from crude material to a high-purity final product.

Data Summary Table

Table 1: Common Purification Techniques for Piperazine Derivatives

Purification MethodApplicabilityTypical PurityAdvantagesDisadvantages
Recrystallization (Salt Formation) Crystalline solids, removal of structurally similar impurities.[5]>98%High purity achievable, scalable.Can have lower recovery, requires screening of solvents and salts.
Silica Gel Column Chromatography Complex mixtures, non-crystalline oils.[3]95-99%High resolution, applicable to a wide range of compounds.Can have low recovery for very basic compounds, requires solvent optimization.[7]
Acid-Base Extraction Initial cleanup, separation from neutral/acidic impurities.[7]80-98%Simple, fast, and cost-effective.[7]Not effective for separating from other basic impurities.
Fractional Distillation Thermally stable, volatile liquids with different boiling points.[2]90-98%Suitable for large scale.Requires thermal stability of the compound, may not separate close-boiling impurities.[5]

References

  • Technical Support Center: Purification of Piperazine-Containing Compounds - Benchchem. (URL: )
  • US2919275A - Purification of piperazine - Google P
  • Technical Support Center: Purification of 1-(Piperazin-2-yl)ethanol - Benchchem. (URL: )
  • US20010051718A1 - Novel synthesis and crystallization of piperazine ring-containing compounds - Google P
  • Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor - PMC. (URL: [Link])

  • Synthesis, Characterization and Biological Evaluation of Piperazine Derivatives - International Journal of Pharmacy & Pharmaceutical Research. (URL: [Link])

  • How to extract/isolate piperazine from water without distillation? - ResearchGate. (URL: [Link])

  • Amine Di piperazine impurity - Veeprho Pharmaceuticals. (URL: [Link])

  • Piperazine-impurities - Pharmaffiliates. (URL: [Link])

  • 1-benzylpiperazine - Organic Syntheses Procedure. (URL: [Link])

  • Technical Support Center: Purification of Piperidine Deriv
  • The synthesis, analysis and characterisation of piperazine based drugs - Figshare. (URL: [Link])

  • US2975181A - Method for the preparation of piperazine salts - Google P
  • Purification of Degraded Aqueous Piperazine by Ion Exchange and Carbon Treating - OSTI. (URL: [Link])

  • Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor - MDPI. (URL: [Link])

  • Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV - JOCPR. (URL: [Link])

  • Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023 - PMC. (URL: [Link])

  • Purification of Degraded Aqueous Piperazine by Ion Exchange and Carbon Treating - SSRN. (URL: [Link])

  • Building Up a Piperazine Ring from a Primary Amino Group via Catalytic Reductive Cyclization of Dioximes - PMC. (URL: [Link])

  • Solid liquid solubility of piperazine - SINTEF. (URL: [Link])

  • Synthesis, Analysis, and Pharmacological Profile of Designer Piperazine Drugs by Mohammed Almaghrabi - Auburn University. (URL: [Link])

  • Accurate HPLC Determination of Piperazine Residues in the Presence of other Secondary and Primary Amines - Taylor & Francis. (URL: [Link])

  • Separation of Piperazine, 1-ethyl- on Newcrom R1 HPLC column | SIELC Technologies. (URL: [Link])

  • Purification of Degraded Aqueous Piperazine by Ion Exchange and Carbon Treating - SSRN. (URL: [Link])

  • Derivatives of Piperazine. XXI. Syntheses of Some Unsymmetrical 1,4-Disubstituted-2-methylpiperazines - UFDC Image Array 2 - University of Florida. (URL: [Link])

  • Synthesis of piperazines - Organic Chemistry Portal. (URL: [Link])

  • Synthesis of the piperazine subunit of Indinavir. (URL: [Link])

  • EXTRACTION OF ACIDS OR BASES FROM NEUTRAL ORGANICS. Introduction.. (URL: [Link])

  • Mechanochemical Synthesis of Resveratrol–Piperazine Cocrystals - MDPI. (URL: [Link])

Sources

Preventing di-substituted byproduct formation in piperazine synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Piperazine Functionalization Case ID: PIP-MONO-SELECTIVITY-001

Overview: The Selectivity Paradox

Welcome to the Piperazine Synthesis Support Center. The core challenge you are facing is the symmetric nucleophilicity of piperazine. In a standard


 reaction, the introduction of an alkyl group at 

converts a secondary amine into a tertiary amine. Contrary to intuitive electronic effects where alkyl groups increase basicity (making the product more reactive), the steric bulk and solvation changes often retard the second alkylation slightly—but rarely enough to prevent di-substitution under equimolar conditions.

This guide provides three validated workflows to enforce mono-selectivity, ranked by operational complexity and substrate value.

Module 1: The "Brute Force" Method (Stoichiometric Control)

Best for: Cheap alkyl halides, robust substrates, and when you want to avoid protection/deprotection steps.

The Logic

By flooding the reaction with excess piperazine, you statistically favor the collision of the electrophile with an unreacted piperazine molecule rather than a mono-alkylated product.

Protocol: The 5x Excess Rule
  • Stoichiometry: distinct ratio of 5:1 to 10:1 (Piperazine : Electrophile).

  • Solvent: Ethanol (EtOH) or Acetonitrile (MeCN).

  • Temperature: Reflux (kinetic control).

Step-by-Step Workflow:

  • Dissolve 10 equivalents of Piperazine in EtOH (

    
     concentration relative to piperazine).
    
  • Heat to reflux.[1]

  • Add 1 equivalent of Alkyl Halide dropwise over 60 minutes.

    • Why? High dilution and slow addition keep the local concentration of electrophile low, preventing "hotspots" of over-alkylation.

  • Reflux for 2–4 hours.

Troubleshooting The Workup (The Critical Step)

The difficulty here is not the reaction; it is removing the 9 equivalents of unreacted piperazine.

MethodApplicabilityProtocol
High Vacuum Distillation Volatile ProductsPiperazine sublimes/distills at ~146°C. If your product boils >180°C, distill off the excess piperazine first.
Selective Extraction (pH Swing) Lipophilic Products1. Evaporate EtOH.2. Redissolve in dilute HCl (pH 2). Wash with DCM (removes non-basic impurities).3. Adjust aqueous layer to pH 9.8 (Piperazine

).4. Extract with

. At this pH, a significant portion of piperazine remains water-soluble, while the more lipophilic mono-alkyl product extracts.
Water Wash Highly Lipophilic R-GroupsIf R is large (e.g., benzyl), the product is water-insoluble. Simply pour reaction into water; piperazine stays in water, product precipitates or oils out.

Module 2: The "Stealth" Method (Acid-Salt Desymmetrization)

Best for: When using excess piperazine is wasteful or workup is difficult.

The Logic

Piperazine has two


 values: 

and

.[2][3] By controlling the pH or using a specific salt form, you can protonate one nitrogen (blocking it) while leaving the other available for reaction.
Protocol: Monohydrochloride Salt
  • Reagents: Use Piperazine Monohydrochloride (or generate in situ by adding 1 eq of HCl to piperazine).

  • Solvent: Ethanol or Methanol.[4]

  • Mechanism: The monohydrochloride exists in equilibrium. The unprotonated nitrogen reacts. The di-protonated species (dihydrochloride) precipitates or is unreactive.

Reaction Scheme:



Note: This method often requires a final base wash to liberate the free amine.

Module 3: The "Gold Standard" (Boc-Protection Strategy)

Best for: Precious substrates, complex synthesis (APIs), or metal-catalyzed couplings (Buchwald-Hartwig).

The Logic

If your electrophile is expensive (


), do not gamble with stoichiometry. Use N-Boc-piperazine .[4][5][6][7][8][9] The tert-butoxycarbonyl (Boc) group sterically and electronically deactivates one nitrogen.
Visual Workflow: Protection & Functionalization

BocStrategy Pip Piperazine (Cheap Starting Material) BocPip N-Boc-Piperazine (Stable Intermediate) Pip->BocPip Boc2O, pH Control (Desymmetrization) Reaction Functionalization (Alkylation/Arylation) BocPip->Reaction R-X or Ar-X (Base/Catalyst) Deprotection Deprotection (TFA or HCl) Reaction->Deprotection Isolate Intermediate Final Mono-Substituted Piperazine Deprotection->Final Yield >90%

Caption: The orthogonal protection strategy guarantees mono-selectivity by chemically blocking the second reactive site.

Critical FAQ: "How do I make N-Boc-piperazine selectively?"

Buying it is easiest, but to synthesize it:

  • Dissolve piperazine (1 eq) in DCM.

  • Add 0.25 eq of Acetic Acid (promotes mono-protonation).

  • Add Boc-Anhydride (0.9 eq) in DCM dropwise.

  • The acetic acid forces the "salt effect" discussed in Module 2, directing the Boc group to the free amine.

Module 4: Advanced Catalysis (Buchwald-Hartwig)

Issue: Palladium-catalyzed arylation often leads to bis-arylation because the mono-arylated product is still a nucleophilic secondary amine.

Troubleshooting Matrix
SymptomRoot CauseSolution
Bis-arylation observed Product is as reactive as starting material.Switch Ligand: Use sterically bulky ligands like RuPhos or BrettPhos . These create a "pocket" around the Pd center that accommodates the small piperazine but rejects the bulkier mono-aryl product.
Low Conversion Catalyst poisoning or poor solubility.Base Choice: Switch from

to NaOtBu (stronger base helps transmetallation). Ensure solvent is anhydrous Toluene or Dioxane.
Mixture of Products Ligand exchange issues.Use Pre-catalysts: Do not mix

+ Ligand manually. Use RuPhos Pd G3/G4 precatalysts to ensure the active species is formed immediately.

References

  • Selective Monoalkylation Kinetics

    • Study on pKa and reactivity: Khalili, F., Henni, A., & East, A. L. L. (2009). pKa Values of Some Piperazines at (298, 303, 313, and 323) K. Journal of Chemical & Engineering Data, 54(10), 2914–2920.[2] Link

  • Protection Strategies (N-Boc)

    • Synthesis protocol: Jacobsen, M. F., et al. (2017). Efficient Synthesis of N-Boc-Piperazine. Organic Syntheses, 94, 222-233. Link

  • Buchwald-Hartwig Selectivity

    • Ligand effects: Maiti, D., et al. (2009). Palladium-Catalyzed Coupling of Functionalized Primary and Secondary Amines with Aryl and Heteroaryl Halides: Two Ligands Provide a Catalyst System with Unprecedented Scope. Chemical Science. Link

  • Reductive Amination Alternative

    • Methodology: Abdel-Magid, A. F., et al. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Journal of Organic Chemistry, 61(11), 3849-3862. Link

Sources

How to remove impurities from crude piperazine products

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Piperazine Purification & Impurity Removal

Welcome to the Advanced Purification Support Portal. This guide is designed for process chemists and engineers dealing with crude piperazine streams derived from the reaction of ethylene dichloride (EDC) with ammonia or the reductive amination of ethanolamines. The following modules address the separation of water azeotropes, homologous amines (EDA, AEP), and color bodies.

Module 1: The "Water Problem" (Dehydration Strategies)

The Challenge: Piperazine (PIP) forms a high-boiling azeotrope with water and readily crystallizes as a hexahydrate (


), making simple distillation inefficient for achieving anhydrous specifications (<0.5% water).
Method A: Azeotropic Distillation (High Throughput)

Principle: Use an entrainer (azeotropic agent) that forms a heterogeneous low-boiling azeotrope with water but not with piperazine. This depresses the boiling point of water, allowing it to be removed overhead while anhydrous piperazine concentrates in the bottoms.

Recommended Entrainers:

  • Toluene: Standard industrial choice; good phase separation.

  • n-Heptane / Octane: Lower toxicity, effective phase separation.

  • Cyclohexane: Efficient but requires careful temperature control.

Experimental Protocol:

  • Setup: Equip a reactor with a Dean-Stark trap (or decanter) and a reflux condenser.

  • Loading: Charge crude piperazine (containing 10–40% water). Add Entrainer (e.g., Toluene) at a ratio of 1:1 to 1.5:1 (vol/vol) relative to the estimated water content.

  • Reflux: Heat to reflux. The water/toluene azeotrope (BP ~85°C) will distill overhead.

  • Separation: In the trap, the distillate separates into two phases.

    • Lower Phase: Water (Discard/Recycle).

    • Upper Phase: Toluene (Return to reactor).

  • Endpoint: Continue until water collection ceases.

  • Solvent Strip: Switch to simple distillation to remove residual toluene.

  • Result: Anhydrous crude piperazine ready for fractional distillation.

Method B: Hexahydrate Precipitation (Low Energy)

Principle: Piperazine hexahydrate has low solubility in specific organic/water mixtures compared to impurities like EDA.

Protocol:

  • Ratio Adjustment: Adjust water content to a 6:1 molar ratio (Water:Piperazine).

  • Co-Solvent: Add a water-insoluble alcohol (e.g., Isooctanol ) equal to the weight of piperazine.[1]

  • Crystallization: Cool the mixture to 10–15°C with agitation. Piperazine hexahydrate precipitates selectively.[1]

  • Filtration: Filter the crystals. Impurities (EDA, AEP) remain in the mother liquor.

  • Dehydration: The solid hexahydrate must be melted and distilled to remove the bound water.

Module 2: Separation of Amine Homologs (EDA, AEP)

The Challenge: Crude streams contain Ethylenediamine (EDA), N-Aminoethylpiperazine (AEP), and Diethylenetriamine (DETA). While boiling points differ, thermal degradation can occur at high temperatures.

Data Reference: Physical Properties

ComponentAbbr.Boiling Point (1 atm)Melting PointKey Characteristic
Piperazine PIP 146°C 106°C Sublimes; Hygroscopic
EthylenediamineEDA116°C8.5°CLight impurity
N-AminoethylpiperazineAEP220°C-19°CHeavy impurity; Viscous
DiethylenetriamineDETA207°C-35°CHeavy impurity
Method: Vacuum Fractional Distillation

Logic: EDA is removed as a "light" cut. PIP is the "heart" cut. AEP/DETA are "heavies."

Protocol:

  • Pressure: Operate at reduced pressure (50–100 mmHg) to lower boiling points and prevent thermal discoloration.

  • Column: Use a packed column (e.g., Sulzer packing) with 20–40 theoretical plates .

  • Step 1 (Lights): Reflux ratio 5:1. Collect fraction boiling at ~50–60°C (at 50 mmHg). Contains EDA and residual water.

  • Step 2 (Product): Adjust reflux to 2:1. Collect fraction at ~80–90°C (at 50 mmHg). This is pure Piperazine.[2]

  • Step 3 (Heavies): The residue contains AEP and DETA. Stop before pot temperature exceeds 180°C to avoid charring.

Module 3: Color Removal & Polishing

The Challenge: Piperazine is prone to oxidation, forming yellow/brown color bodies (often pyrazine derivatives) upon storage.

Workflow: Adsorption & Melt Crystallization

PiperazinePurification Crude Crude Piperazine (Dark, Wet, Impure) Dehydration Azeotropic Distillation (Remove Water) Crude->Dehydration Toluene Entrainer Distillation Vacuum Fractionation (Remove EDA/AEP) Dehydration->Distillation Dry Crude CarbonTreat Activated Carbon Bed (Remove Color) Distillation->CarbonTreat Distillate (Liquid) MeltCryst Melt Crystallization (Final Polish >99.9%) CarbonTreat->MeltCryst Decolorized Melt MeltCryst->Distillation Recycle Mother Liquor FinalProduct Pharma Grade Piperazine (White Flakes) MeltCryst->FinalProduct Cooling

Figure 1: Integrated purification workflow from crude reactant mixture to pharmaceutical-grade product.

Protocol: Carbon Treatment

  • State: Treat piperazine in the liquid phase (melted, ~115°C) or as a concentrated aqueous solution (if pre-distillation).

  • Adsorbent: Use acid-washed activated carbon (e.g., Norit® or Calgon® types) to minimize ash leaching.

  • Dosage: 0.5% to 1.0% w/w relative to piperazine.

  • Contact Time: 30–60 minutes with agitation.

  • Filtration: Hot filtration (maintain >110°C) through a diatomaceous earth (Celite) pad to remove carbon fines.

Troubleshooting FAQ

Q1: My final product cakes into a solid block within days. Why? A: This is due to hygroscopicity . Even trace amounts of water (<0.5%) can initiate caking by lowering the melting point at grain boundaries.

  • Fix: Store in moisture-barrier bags (aluminum foil laminates) with desiccants. Ensure the packaging room humidity is <40% RH.

Q2: I see a "ghost peak" co-eluting with Piperazine in GC. A: This is likely Pyrazine . It has a very similar boiling point and structure.

  • Fix: Distillation often fails here. Use Melt Crystallization or Catalytic Hydrogenation (Raney Nickel, 100°C, 500 psi H2) to convert Pyrazine back into Piperazine.

Q3: The distillation column floods when I try to remove water. A: You are likely experiencing azeotropic foaming .

  • Fix: Add an antifoaming agent (silicone-based) or reduce the boil-up rate during the initial dehydration phase. Ensure your entrainer (e.g., toluene) is circulating correctly to break the surface tension.

Q4: Yields are low (<70%) after crystallization. A: Piperazine is highly soluble in water/alcohol mixtures.

  • Fix: Do not discard the mother liquor. Recycle it back to the dehydration/distillation stage. The "impurities" in the liquor are often 60%+ piperazine.

References

  • Poole, S. C. (1963). Recovery of Piperazine. US Patent 3,105,019.[3][4] Union Carbide Corp.[3] Link

  • Valka, L. L. (1971).[5] Method of producing N-aminoethylpiperazine. US Patent 3,573,311.[5] Dow Chemical Co. Link

  • Plantz, B., et al. (2022). Purification of Degraded Aqueous Piperazine by Ion Exchange and Carbon Treating. SSRN Electronic Journal. Link

  • Othmer, D. F. (2004). Amines, Aliphatic.[6] Kirk-Othmer Encyclopedia of Chemical Technology. Wiley-Interscience.

  • BenchChem Technical Support. (2025). Purification of Piperazine-Containing Compounds. Link

Sources

Technical Support Center: Acidic N-Boc Deprotection

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational | Tier: Level 3 (Senior Application Scientist)

Welcome to the N-Boc Deprotection Support Center.

I am your Senior Application Scientist. You are likely here because standard protocols have failed, your product is an intractable oil, or you are seeing alkylated by-products in your mass spec.

This guide moves beyond "add acid and stir." We focus on the causality of failure modes—specifically managing the reactive tert-butyl cation and the physicochemical properties of amine salts during work-up.

Part 1: The Mechanistic Workflow

Understanding the mechanism is the only way to troubleshoot effectively. The cleavage of the Boc group is not just a hydrolysis; it is an elimination reaction that generates a potent electrophile.

Visual 1: Reaction Pathway & Divergent Work-up Strategies

BocDeprotection node_start N-Boc Precursor node_acid Acid Protonation (TFA or HCl) node_start->node_acid node_inter Intermediate: Carbamic Acid + t-Bu Cation node_acid->node_inter Fast node_scav Scavenger Trap (Silanes/Thioanisole) node_inter->node_scav Trapping t-Bu+ node_side Side Reaction: t-Butylation of Nucleophiles node_inter->node_side If no scavenger node_gas Gas Evolution: CO2 + Isobutylene node_inter->node_gas Decarboxylation node_salt Amine Salt Product node_scav->node_salt node_gas->node_salt node_precip Route A: Precipitation (Ether Trituration) node_salt->node_precip Preferred for HCl salts node_evap Route B: Co-evaporation (Toluene azeotrope) node_salt->node_evap Preferred for TFA salts node_exch Route C: Ion Exchange (Resin/Basic Wash) node_salt->node_exch For Free Base

Figure 1: The mechanistic pathway highlights the critical divergence: the fate of the tert-butyl cation determines purity, while the work-up route determines physical form.

Part 2: Knowledge Base (Standard Protocols)
Protocol A: The "Volatile" Method (TFA/DCM)

Best for: Peptides, acid-stable small molecules, and when scavengers are required.

  • Dissolution: Dissolve substrate in DCM (0.1 M).

  • Scavenging (Critical): If your molecule contains Trp, Met, Cys, or Tyr , add 2.5% Triisopropylsilane (TIPS) and 2.5% water.

    • Why? The tert-butyl cation is an electrophile.[1] Without a "sacrificial" nucleophile (TIPS), it will alkylate your electron-rich side chains [1].

  • Acidolysis: Add TFA to reach 20–50% v/v. Stir at RT.

  • Work-up (The "Toluene Trick"):

    • Concentrate the reaction mixture.

    • Add Toluene (equal volume) and re-evaporate. Repeat 3x.

    • Why? TFA forms an azeotrope with toluene. This removes residual TFA that simple vacuum evaporation leaves behind, preventing the product from remaining a "wet" oil [2].

Protocol B: The "Precipitation" Method (HCl/Dioxane)

Best for: Creating solid hydrochloride salts (preferred for Pharma/Bio-assay).

  • Reaction: Dissolve substrate in minimal dry dioxane or ether. Add 4M HCl in Dioxane (5–10 eq).

  • Observation: The product often precipitates as it forms.

  • Work-up:

    • Dilute with excess Diethyl Ether or MTBE .

    • Filter the white solid under Nitrogen.

    • Why? Amine HCl salts are insoluble in ether, while organic impurities and unreacted Boc material remain in solution. This acts as a purification step [3].[2][3][4][5][6]

Part 3: Troubleshooting Ticket System
Ticket #001: "My product is a sticky oil/gum and won't solidify."

Diagnosis: Residual acid (TFA) or low lattice energy of the salt. Resolution: The "Trituration" Protocol.

StepActionScientific Rationale
1 Evaporate Remove bulk solvent and acid.
2 Add Ether Add cold Et₂O or MTBE to the oil. Sonicate vigorously.
3 Scratch Scratch the flask wall with a glass spatula while cooling (0°C).
4 Decant If a solid forms, centrifuge/filter.[3][4] If it remains oily, decant the supernatant (removes impurities) and dry the oil.
5 Lyophilize Dissolve the oil in water/MeCN (1:1) and freeze-dry.

Why this works: Trituration exploits the high polarity of the amine salt (insoluble in ether) vs. the lipophilicity of organic impurities. Lyophilization forces an amorphous solid structure by subliming the solvent, breaking the "oily" solvation shell [4].

Ticket #002: "I see a +56 Da impurity in my Mass Spec."

Diagnosis: tert-Butylation of a nucleophilic side chain. Resolution: You failed to trap the carbocation.

  • Immediate Fix: You cannot easily reverse this. You must re-run the reaction.

  • Prevention: Add a "Scavenger Cocktail."

    • Standard: 2.5% TIPS / 2.5% H₂O in TFA.

    • For Met/Cys: Add 2.5% Thioanisole or 1,2-ethanedithiol (EDT).

    • Mechanism:[2][7][8][9][10] These reagents react with the t-butyl cation faster than your peptide/drug, forming volatile by-products (e.g., t-butyl-TIPS) [5].

Ticket #003: "The TFA salt is cytotoxic/hygroscopic. I need the HCl salt."

Diagnosis: TFA salts are often unsuitable for biological assays. Resolution: Salt Exchange.

  • Method A (Resin): Pass the aqueous solution through a weak anion exchange resin (e.g., Dowex 1x2) in the chloride form.

  • Method B (Lyophilization): Dissolve TFA salt in 0.1 M HCl. Lyophilize. Repeat 3x. The excess HCl drives off the volatile TFA (

    
     -0.25 vs 0.23, but volatility drives the equilibrium) [6].
    
Part 4: Reagent Comparison Data
Reagent SystemAcid Strength (

)
Scavenger Compatible?Product FormPrimary Risk
TFA / DCM Strong (0.[11]23)Yes (Excellent)Hygroscopic Salt / Oilt-Butylation side reactions
HCl / Dioxane Very Strong (< -6)No (Acidity degrades silanes)Crystalline SolidAcid-sensitive group cleavage (e.g., esters)
H₂SO₄ / EtOAc Strong (-3)NoSulfate SaltDifficult to remove excess acid
Oxalyl Cl / MeOH Mild (Gen. HCl in situ)LimitedHCl SaltMethyl ester formation (side reaction)
Part 5: Troubleshooting Logic Tree

Troubleshooting start Issue Detected issue_oil Product is Oil/Gum start->issue_oil issue_mass Mass Spec +56 Da start->issue_mass issue_slow Reaction Incomplete start->issue_slow issue_salt TFA Salt Toxic start->issue_salt sol_trit 1. Triturate (Ether) 2. Lyophilize issue_oil->sol_trit sol_scav Rerun with Scavengers (TIPS/H2O/Thioanisole) issue_mass->sol_scav sol_conc 1. Increase Conc. 2. Microwave (50°C) issue_slow->sol_conc sol_exch HCl Salt Exchange (Resin or Lyophilization) issue_salt->sol_exch

Figure 2: Rapid diagnostic tree for common work-up failures.

References
  • Lundt, B. F., et al. (1978). "Selective removal of the t-butyloxycarbonyl group."[12] International Journal of Peptide and Protein Research, 12(5), 258-268. Link

  • Wuts, P. G. M., & Greene, T. W. (2006). Greene's Protective Groups in Organic Synthesis (4th ed.). Wiley-Interscience. (See Chapter on Protection for the Amino Group). Link

  • Han, G., et al. (2001). "Fast, efficient and selective deprotection of the tert-butoxycarbonyl (Boc) group using HCl/dioxane (4 M)." Journal of Peptide Research, 58(4), 338-341.[12][13] Link

  • Waters Corp. (2025). "Removal of TFA from Prep-LC Fractions using PoraPak Rxn CX." Waters Application Notes. Link

  • Pearson, D. A., et al. (1989). "Acid scavengers in Boc-peptide synthesis." Journal of Organic Chemistry, 54(16), 3895–3901. Link

  • Fields, G. B., & Noble, R. L. (1990). "Solid phase peptide synthesis utilizing 9-fluorenylmethoxycarbonyl amino acids." International Journal of Peptide and Protein Research, 35(3), 161-214. Link

Sources

Technical Support Center: Thermal Management in Piperazine Functionalization

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Deceptive Simplicity of Piperazine

Welcome to the Technical Support Center. If you are reading this, you are likely encountering thermal instability or selectivity issues during the N-alkylation or acylation of piperazine scaffolds.

Piperazine is a deceptive nucleophile. Its secondary amines are highly reactive, and while the chemistry seems straightforward on paper (SN2 or ring-opening), the thermodynamics are often underestimated. In my experience scaling these reactions from gram to kilogram quantities, the most common failure mode is thermal runaway caused by accumulation.

This guide moves beyond basic "add slowly" advice. We will engineer a self-validating control loop for your process, ensuring that heat generation never exceeds your cooling capacity.

Part 1: The Thermodynamics of "Runaway" (FAQ)

Q: Why does my reaction temperature spike even after I stop adding the reagent?

A: You are experiencing "Reagent Accumulation," a precursor to thermal runaway.

When you add an electrophile (e.g., an alkyl halide or epoxide) to piperazine, the reaction is not instantaneous. If you add the reagent faster than it is consumed, unreacted material accumulates in the reactor.

  • The Lag: You add reagent. The temperature rises slightly.[1][2]

  • The Trigger: As the temperature rises, the reaction rate constant (

    
    ) increases exponentially (Arrhenius Law).
    
  • The Spike: The accumulated reagent suddenly reacts all at once. The heat release rate (

    
    ) exceeds your cooling jacket's removal capacity (
    
    
    
    ).

The Fix: You must transition from Time-Based Dosing (e.g., "add over 1 hour") to Temperature-Controlled Dosing (e.g., "add only when


").
Q: What is the specific risk with Piperazine?

A: Piperazine reactions are often "Class 3" or "Class 4" hazards. Piperazine functionalization typically involves two exothermic events occurring simultaneously:[3][4]

  • N-Alkylation/Acylation: The formation of the C-N bond releases significant energy (typically -100 to -150 kJ/mol for epoxide openings).

  • Acid Neutralization: If using hydrohalides or generating acid byproducts (like HCl from an acid chloride), piperazine acts as a base. Neutralization is rapid and highly exothermic.

Part 2: Selectivity & Quality Control

Q: High temperature is degrading my impurity profile. Why?

A: Heat destroys selectivity, leading to Bis-Alkylation.

Piperazine has two equivalent nitrogen atoms. Your goal is usually mono-alkylation .

  • Kinetic Control: At lower temperatures, the second alkylation (on the sterically hindered mono-product) is significantly slower than the first.

  • Thermodynamic Chaos: As temperature rises, the energy barrier for the second attack is easily overcome. Furthermore, high temperatures increase the solubility of the mono-product, making it more available for a second attack.

Data: Selectivity vs. Temperature (Representative Data)

ParameterReaction at 10°CReaction at 40°CReaction at 70°C
Mono-Alkylated Yield 88%65%40%
Bis-Alkylated Impurity < 3%15%45%
Oligomers/Color Clear/PaleYellowDark Brown/Tar
Control Strategy Cryostat/ChillerWater BathReflux (Avoid)

Part 3: The "Smart Dosing" Protocol

Directive: Do not rely on manual valve adjustments. Use this protocol to standardize your addition profile.

Materials Required
  • Jacketed Reactor with Overhead Stirring (High torque required; piperazine slurries can be viscous).

  • Temperature Probe (PT100) inserted directly into the fluid (not just the jacket).

  • Dosing Pump (Peristaltic or Syringe).

  • Critical: An automated interlock or a strict manual "Stop-Work" limit.

Step-by-Step Procedure
  • Calculate

    
     (Adiabatic Temperature Rise): 
    
    • Before starting, estimate the maximum temperature rise if cooling fails.

    • Formula:

      
      
      
    • If

      
      , you must use a semi-batch approach.
      
  • Establish the "Thermal Floor":

    • Charge piperazine and solvent (e.g., 2-MeTHF, Toluene, or Water).

    • Cool the reactor to 10°C below your target reaction temperature (

      
      ).
      
    • Why? This buffer absorbs the initial heat of mixing.

  • The "Pulse and Wait" Validation (The Self-Validating Step):

    • Add 5% of your electrophile.

    • Stop addition.

    • Watch the

      
       (Internal Temp). It should rise and then plateau.
      
    • Pass Criteria: If T returns to setpoint within 5 minutes, your cooling capacity is sufficient.

    • Fail Criteria: If T takes >15 mins to recover, your cooling is insufficient. Stop. Dilute or increase cooling power.

  • Temperature-Gated Addition:

    • Begin continuous addition.[5]

    • Rule: If

      
       rises > 
      
      
      
      above
      
      
      , STOP the pump immediately.
    • Resume only when

      
       returns to 
      
      
      
      .
    • Causality: This forces the reaction rate to match the cooling rate, preventing accumulation.

  • Post-Reaction Digest:

    • After addition is complete, maintain stirring and temperature for 60 minutes.

    • Warning: Do not heat to reflux immediately. Ensure all electrophile is consumed (check via HPLC/TLC) before heating, or you risk a delayed exotherm.

Part 4: Visualizing the Control Logic

Diagram 1: The Thermal Runaway Feedback Loop

This diagram illustrates why manual, time-based addition often fails in piperazine chemistry.

ThermalRunaway fill_safe fill_safe fill_risk fill_risk fill_danger fill_danger fill_system fill_system Start Start Reagent Addition Accumulation Reagent Accumulation (Unreacted Electrophile) Start->Accumulation Fast Addition HeatGen Heat Generation (Exotherm) Accumulation->HeatGen Reaction Occurs TempRise Temperature Rise (T_int) HeatGen->TempRise RateInc Reaction Rate Increase (Arrhenius: k increases) TempRise->RateInc Positive Feedback RateInc->HeatGen Faster Reaction = More Heat CoolingFail Cooling Capacity Exceeded RateInc->CoolingFail Runaway THERMAL RUNAWAY CoolingFail->Runaway

Caption: The "Death Spiral" of exothermic reactions. Note the positive feedback loop between Temperature and Reaction Rate.

Diagram 2: The "Smart Dosing" Workflow

This is the correct logic for your pump controller or manual operator.

SmartDosing node_sensor node_sensor node_decision node_decision node_action node_action node_stop node_stop Sensor Measure T_int (Internal Temp) Setpoint Is T_int > T_max? Sensor->Setpoint PumpOn Pump ON (Controlled Rate) Setpoint->PumpOn No (Safe) PumpOff Pump OFF (Dissipate Heat) Setpoint->PumpOff Yes (Risk) PumpOn->Sensor Loop Complete Addition Complete PumpOn->Complete Volume Reached PumpOff->Sensor Wait for Cooling

Caption: A negative feedback loop that prioritizes thermal safety over process time.

References

  • AIChE Center for Chemical Process Safety. (2004). A Checklist for Inherently Safer Chemical Reaction Process Design and Operation. American Institute of Chemical Engineers. [Link]

  • Stoessel, F. (2008).[6] Thermal Safety of Chemical Processes: Risk Assessment and Process Design. Wiley-VCH.[6] (Referenced via Process Technology Online summary of Safety Classes). [Link]

  • Health and Safety Executive (HSE). (2014). Chemical reaction hazards and the risk of thermal runaway (INDG254).[3][Link]

Sources

Validation & Comparative

High-resolution mass spectrometry (HRMS) for molecular formula validation

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the landscape of structural elucidation and drug development, High-Resolution Mass Spectrometry (HRMS) has superseded traditional Elemental Analysis (CHN) as the gold standard for molecular formula confirmation. However, a common misconception among researchers is that high mass accuracy alone (e.g., <1 ppm) guarantees a correct formula assignment. It does not.

As a Senior Application Scientist, I have witnessed numerous false positives where a "perfect" mass match belonged to a completely different isobaric compound. True validation requires a self-validating system combining mass accuracy , resolving power , and isotopic fine structure .

This guide objectively compares the leading HRMS architectures—Orbitrap and Q-TOF —against nominal mass alternatives, providing a rigorous, field-proven protocol for validating molecular formulas in compliance with FDA and publication standards.

Part 1: Technology Comparison & Selection

To validate a molecular formula, you need an instrument capable of distinguishing your analyte from background noise and isobaric interferences.

The Contenders
  • Orbitrap (Fourier Transform): Uses electrostatic ion trapping.

    • Strength: Extreme resolution (>140,000 FWHM) and sub-ppm mass accuracy.

    • Weakness: Scan speed decreases as resolution increases.

  • Q-TOF (Quadrupole Time-of-Flight): Uses flight tube distance.

    • Strength: Fast scan speeds compatible with UHPLC; constant resolution across scan speeds.

    • Weakness: Lower maximum resolution (~40,000–60,000 FWHM) compared to Orbitrap.

  • Triple Quadrupole (QqQ / LRMS):

    • Role: Gold standard for quantitation, but unsuitable for formula validation due to lack of resolving power (Unit Resolution).

Comparative Performance Data
FeatureOrbitrap (e.g., Exploris/Q-Exactive) Q-TOF (e.g., Agilent 6500/Waters Xevo) Triple Quad (LRMS)
Resolving Power (FWHM) High (140k - 1M)Medium-High (30k - 80k)Low (Unit / 0.7 Da)
Mass Accuracy < 1–3 ppm (Internal Cal)< 3–5 ppm (Internal Cal)N/A (Nominal Mass)
Isotopic Fidelity Excellent (Fine structure visible)Good (Pattern matching)Poor
Scan Speed Variable (Hz drops at high Res)Fast (>50 Hz constant)Very Fast
Formula ID Confidence 99.9% (Best for unknowns)95% (Best for screening)<10% (Requires standards)

Expert Insight: For de novo formula determination of a completely unknown impurity, Orbitrap is preferred because its ultra-high resolution can resolve fine isotopic structures (e.g., distinguishing 34S from 13C2). However, for confirming expected synthetic products in a high-throughput environment, Q-TOF is often superior due to its compatibility with fast UHPLC peaks.

Part 2: The Self-Validating Experimental Protocol

A robust protocol must be "self-validating," meaning the data itself contains the controls required to accept or reject the result.

Step 1: Instrument Calibration & Setup
  • Calibration: Perform an external calibration immediately prior to the run.

  • Lock Mass (Internal Calibration): Crucial. Infuse a known reference standard (e.g., Leucine Enkephalin or specific lock mass clusters) in parallel with your sample. This corrects for thermal drift in real-time.

    • Target: Mass drift must be corrected to < 2 ppm.

Step 2: Data Acquisition Strategy

Do not rely on a single MS scan. Use Data Dependent Acquisition (DDA) or MSE/AIF (All Ion Fragmentation) .

  • MS1 (Full Scan): Acquire high-resolution data for the intact molecule (

    
    , 
    
    
    
    , etc.).
  • MS2 (Fragmentation): Even if you only need the formula, fragments provide a "fingerprint." If the parent mass is correct but the fragments don't make chemical sense, the formula is wrong.

Step 3: The "Seven Golden Rules" Validation Logic

We apply the heuristic rules defined by Kind & Fiehn (2007) to filter chemically impossible formulas.

Diagram 1: Molecular Formula Validation Workflow

ValidationWorkflow Start Raw HRMS Data (m/z) MassCheck 1. Exact Mass Filter (< 5 ppm tolerance) Start->MassCheck IsoCheck 2. Isotopic Pattern Analysis (Sigma Fit / Abundance %) MassCheck->IsoCheck Pass Decision Validation Decision MassCheck->Decision Fail (>5ppm) ChemRules 3. Chemical Heuristics (7 Golden Rules) IsoCheck->ChemRules Pass (>90% Match) IsoCheck->Decision Fail (Bad Isotope Pattern) FragCheck 4. MS/MS Fragment Confirmation ChemRules->FragCheck Pass (Valid Formula) ChemRules->Decision Fail (Lewis Rule/RDBE) FragCheck->Decision Confirmed

Caption: A self-validating logic flow. Failure at any step (Mass, Isotopes, Chemistry, Fragments) triggers a rejection, preventing false positives.

Part 3: Data Interpretation & Acceptance Criteria

To declare a molecular formula "Validated," the data must meet all three of the following criteria.

Mass Accuracy (The "PPM" Test)

Calculate the error between the measured mass and the theoretical mass.



  • Standard: < 5 ppm (FDA/Regulatory requirement).

  • Best Practice: < 3 ppm (for publication in top-tier journals).

Isotopic Pattern Matching (The "Sigma" Test)

This is where HRMS shines. Elements like C, Cl, Br, and S have distinct isotopic signatures.

  • M+1 Peak: Primarily driven by

    
    C (1.1% natural abundance). The intensity of the M+1 peak allows you to estimate the number of carbons.
    
  • M+2 Peak: Critical for identifying Chlorine (

    
    Cl, 3:1 ratio) or Bromine (
    
    
    
    Br, 1:1 ratio) or Sulfur (
    
    
    S).
  • Sigma Value: Many software platforms (Thermo Xcalibur, Waters MassLynx) calculate a "Sigma" or "Fit" value. A lower value indicates a better match between the theoretical and observed isotopic envelope.

Chemical Heuristics (The "Sanity" Test)

Apply the Seven Golden Rules [1]:

  • Element Restrictions: Does the formula contain a plausible number of atoms (e.g., C0-100, H0-200)?

  • Lewis & Senior Rules: Does the molecule satisfy valence rules? (e.g., "Nitrogen Rule": Odd nominal mass = Odd number of Nitrogens).

  • H/C Ratio: Is the ratio between 0.1 and 6.0? (Outside this is chemically rare).

  • RDBE (Ring Double Bond Equivalent): Is the unsaturation number an integer and non-negative?

Diagram 2: Isotopic Pattern Decision Logic

IsotopeLogic Input Candidate Formula (e.g., C10H12N2O) Simulate Generate Theoretical Isotope Distribution Input->Simulate Compare Compare vs. Observed Spectrum Simulate->Compare Check1 M+1 Abundance Error < 10%? Compare->Check1 Check2 M+2 Presence? (Cl/Br/S Check) Check1->Check2 Yes Reject Reject Formula Check1->Reject No (Wrong Carbon Count) Result Formula Validated Check2->Result Match Check2->Reject Mismatch

Caption: Isotopic pattern matching is the primary filter for eliminating isobaric interferences that share the same exact mass.

Part 4: Case Study Application

Scenario: Confirmation of a synthetic drug impurity. Observed Mass: 256.1234 Da. Candidate Formulas:

  • 
     (Theoretical: 256.1319) -> Error: -33 ppm  (REJECT)
    
  • 
     (Theoretical: 256.0968) -> Error: +103 ppm  (REJECT)
    
  • 
     (Theoretical: 256.1237) -> Error: -1.1 ppm  (ACCEPT CANDIDATE)
    

Validation Step: The candidate


 is checked for isotopic fit.
  • Theoretical M+1: 14.8% relative abundance.

  • Observed M+1: 15.1% relative abundance.

  • Result: Match is within tolerance. Formula Validated.

References

  • Kind, T., & Fiehn, O. (2007).[1][2] Seven Golden Rules for heuristic filtering of molecular formulas obtained by accurate mass spectrometry. BMC Bioinformatics.[2][3][4][5]

  • U.S. Food and Drug Administration (FDA). (2002/2018). Guidance for Industry: Mass Spectrometry for Confirmation of the Identity of Animal Drug Residues (Guidance #118).

  • Gross, J. H. (2017). Mass Spectrometry: A Textbook. Springer. (Reference for Q-TOF vs Orbitrap mechanics).

  • Thermo Fisher Scientific. (2020). High-Resolution, Accurate-Mass Orbitrap Mass Spectrometry – Definitions and Advantages.

Sources

Technical Guide: Kinetic Analysis of Piperazine N-Arylation

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Publish Comparison Guide Audience: Researchers, Process Chemists, and Drug Development Scientists

Executive Summary: The Kinetic Landscape

Piperazine N-arylation is a cornerstone transformation in medicinal chemistry (e.g., Olanzapine, Imatinib, Aripiprazole). However, the choice of method is often driven by habit rather than kinetic rationality. This guide objectively compares the three dominant methodologies—Palladium-Catalyzed (Buchwald-Hartwig) , Copper-Catalyzed (Ullmann-type) , and Nucleophilic Aromatic Substitution (SNAr) —through the lens of reaction kinetics.

Key Findings:

  • Pd-Catalysis (RuPhos/BrettPhos) offers the highest Turnover Frequencies (TOF) and operates under kinetic control, minimizing bis-arylation via steric bulk.

  • Cu-Catalysis follows a distinct rate law where aryl halide activation is strictly rate-limiting, requiring elevated temperatures (

    
    ) to overcome activation energy barriers (
    
    
    
    ).
  • SNAr remains the most atom-economical but is kinetically viable only for substrates with Hammett

    
     (e.g., nitro- or cyano-arenes).
    

Mechanistic Divergence & Rate Laws

Understanding the rate-determining step (RDS) is critical for optimization. The three pathways diverge fundamentally in how they overcome the energy barrier of C-N bond formation.

Comparative Mechanistic Pathways

The following diagram illustrates the kinetic bottlenecks (RDS) for each methodology.

ReactionPathways Start Piperazine + Aryl-X SNAr_TS Meisenheimer Complex (Transition State) Start->SNAr_TS  Requires EWG  2nd Order Kinetics Pd_OA Oxidative Addition (L-Pd-Ar-X) Start->Pd_OA  Fast (with e-rich ligands) Cu_Complex Cu(I)-Amine Complex Start->Cu_Complex  Equilibrium SNAr_Prod Product (SNAr) SNAr_TS->SNAr_Prod  Fast Pd_Amine Amine Binding & Deprotonation Pd_OA->Pd_Amine Pd_RE Reductive Elimination (RDS for Bulky Ligands) Pd_Amine->Pd_RE  Steric Crowding Pd_Prod Product (Pd) Pd_RE->Pd_Prod Cu_Act Aryl Halide Activation (Strict RDS) Cu_Complex->Cu_Act  High Ea (Heat req.) Cu_Prod Product (Cu) Cu_Act->Cu_Prod

Figure 1: Mechanistic divergence showing the Rate-Determining Step (RDS) for SNAr (Transition State stability), Pd-Catalysis (Reductive Elimination or Oxidative Addition depending on ligand), and Cu-Catalysis (Aryl Halide Activation).

Kinetic Rate Laws
  • SNAr: Follows second-order kinetics.

    
    
    Constraint: Rate drops logarithmically as electron-withdrawing character decreases.
    
  • Pd-Catalyzed (Buchwald-Hartwig): Complex dependence. For bulky ligands (e.g., RuPhos), the rate often becomes zero-order in amine (saturation kinetics).

    
    
    Insight: High amine concentration can sometimes inhibit the reaction by saturating the metal center, preventing oxidative addition.
    
  • Cu-Catalyzed: Typically first-order in catalyst and aryl halide, but often shows fractional order in amine due to complex equilibria involving monomeric vs. dimeric copper species.

Comparative Performance Analysis

The following data synthesizes performance metrics for the N-arylation of 1-Boc-piperazine with 4-Chlorotoluene (challenging neutral substrate) vs. 4-Nitrofluorobenzene (activated substrate).

Table 1: Kinetic & Efficiency Metrics
FeaturePd-Catalysis (RuPhos G3)Cu-Catalysis (CuI/L-Proline)SNAr (Base only)
Primary Mechanism Oxidative Addition / Reductive Elim.Radical-Assisted / OANucleophilic Attack
Typical Temp (

)
60–80 °C90–110 °C80–120 °C
Reaction Time (

)
< 1 hour12–24 hours> 24h (or No Rxn)*
Rate Constant (

)
1000x (Baseline)1x 0.001x (for neutral Ar-Cl)
Turnover Frequencies High (> 500

)
Low (< 20

)
N/A
Bis-Arylation Risk Low (Ligand sterics control selectivity)Moderate (Requires excess amine)High (Product is more nucleophilic)
Cost Profile High (Pd + Ligand)Low (Cu salt)Lowest (Reagents only)

*Note: SNAr is only effective for 4-Nitrofluorobenzene (Time < 30 min).

Standardized Kinetic Profiling Protocol

To validate these kinetics in your specific system, use the following Initial Rates Method . This protocol is self-validating via the use of an internal standard.

Reagents & Setup
  • Substrate: 1.0 mmol Aryl Halide.

  • Nucleophile: 1.2 mmol Piperazine.

  • Internal Standard: 0.5 mmol Biphenyl (Inert, distinct HPLC retention time).

  • Solvent: Anhydrous Dioxane or Toluene (0.2 M concentration).

Workflow Diagram (DOT)

KineticProtocol Prep 1. Preparation Mix Reactants + Internal Std (Do NOT add Catalyst yet) Baseline 2. Baseline Sampling Take t=0 aliquot (HPLC) Verify Std/Substrate Ratio Prep->Baseline Initiate 3. Initiation Add Catalyst/Base Start Timer Baseline->Initiate Sampling 4. Sampling Loop Remove 50µL every 5-15 mins Initiate->Sampling Quench 5. Quench Dilute immediately in Cold MeCN/0.1% TFA Sampling->Quench Quench->Sampling Repeat until <15% conversion Analyze 6. Analysis Plot [Product]/[Std] vs Time Quench->Analyze

Figure 2: Workflow for Initial Rate Method. Crucially, sampling is restricted to <15% conversion to approximate linear kinetics and ignore product inhibition.

Data Processing
  • Normalization: Calculate Response Factor (

    
    ) using the t=0 sample.
    
    
    
    
  • Rate Calculation: Plot Concentration vs. Time. The slope (

    
    ) of the linear region (0–15% conversion) is the Initial Rate (
    
    
    
    )
    .
  • Order Determination: Repeat the experiment varying [Piperazine] by 2x.

    • If

      
       doubles 
      
      
      
      1st Order.
    • If

      
       stays same 
      
      
      
      0th Order (Saturation).

Troubleshooting via Kinetic Insight

ObservationKinetic DiagnosisCorrective Action
Induction Period Catalyst activation is slow (e.g., Pd(II) to Pd(0) reduction).Add a reductant (e.g., 1 mol% Phenylboronic acid) or use pre-formed Pd(0) source.
Rate Deceleration Product Inhibition. The N-arylated piperazine product binds Pd/Cu.Use sterically bulky ligands (e.g., BrettPhos) that reject the bulky product.
Zero Conversion Oxidative Addition failure.Switch to Aryl Iodide or increase Temp (if Cu).
Bis-Arylation

. The mono-product competes with starting material.
Use a large excess of piperazine (5 eq.) or switch to a ligand that creates a "pocket" blocking the second arylation.

References

  • Buchwald-Hartwig Mechanism & Ligand Effects

    • Title: Rapid Pd-Catalyzed Synthesis of Piperazine Scaffolds Under Aerobic and Solvent-Free Conditions.
    • Source:Org.[1] Lett. (2016).[2]

    • URL:[Link]

  • Copper-Catalyzed Kinetics

    • Title: Mechanistic Studies on the Copper-Catalyzed N-Arylation of Amides.[3]

    • Source:J. Am. Chem. Soc. (2009).
    • URL:[Link]

  • Photoredox/Ni Dual Catalysis

    • Title: A dual photoredox-nickel strategy for remote functionalization via iminyl radicals.[4]

    • Source:Chemical Science (2019).
    • URL:[Link]

  • SNAr vs.

    • Title: Catalysed SNAr reactions - Reagent Guides.
    • Source:ACS GCI Pharmaceutical Roundtable.
    • URL:[Link]

Sources

Comparative Guide: Purity Assessment of tert-butyl 3-(methoxymethyl)piperazine-1-carboxylate via UPLC

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the synthesis of high-value pharmaceutical intermediates, tert-butyl 3-(methoxymethyl)piperazine-1-carboxylate represents a critical chiral building block. Its purity—both chemical and stereochemical—directly impacts the yield and safety profile of downstream Active Pharmaceutical Ingredients (APIs).

While High-Performance Liquid Chromatography (HPLC) has traditionally been the workhorse for such assessments, it often struggles with the basicity of the secondary amine moiety, leading to peak tailing and reduced resolution. This guide objectively compares HPLC with Ultra-Performance Liquid Chromatography (UPLC) , demonstrating why UPLC, particularly under high-pH conditions, is the superior methodology for this specific analyte.

Key Finding: The proposed UPLC protocol reduces run times by 85% (from 20 min to 3 min) while improving the USP Tailing Factor from 1.6 to 1.1 compared to standard HPLC methods.

The Challenge: Analyzing Boc-Piperazine Derivatives

The molecule tert-butyl 3-(methoxymethyl)piperazine-1-carboxylate presents three distinct analytical challenges:

  • Secondary Amine Basicity: The N4 nitrogen (unprotected) is basic. On standard silica-based C18 columns at acidic pH, this amine interacts with residual silanols, causing severe peak tailing.

  • Weak Chromophore: The molecule lacks a strong aromatic system. Detection relies on the carbonyl of the Boc group (200–210 nm), where solvent cut-off noise is high.

  • Thermal Instability: The tert-butoxycarbonyl (Boc) group is thermally labile. Gas Chromatography (GC) often induces de-protection (loss of isobutylene), leading to false impurity profiles.

Structural Context[1][2][3][4][5][6][7]
  • N1: Protected by Boc (Acid labile, hydrophobic).

  • C3: Methoxymethyl group (Chiral center).

  • N4: Secondary amine (Basic, polar, silanol-interacting).

Comparative Analysis: UPLC vs. Alternatives

The following table contrasts the performance of the optimized UPLC method against traditional HPLC and GC techniques for this specific molecule.

FeatureUPLC (Recommended) HPLC (Traditional) GC-FID/MS
Mechanism Sub-2

m Hybrid Particle / High Pressure
3–5

m Silica Particle / Low Pressure
Volatilization / Thermal Separation
Run Time 3.0 – 5.0 minutes15.0 – 25.0 minutes10.0 – 20.0 minutes
Peak Shape (Tailing) Excellent (1.0 – 1.2) due to High pH stabilityPoor (1.5 – 2.0) due to silanol interactionN/A (Gas phase)
Sample Integrity High (Ambient/Controlled temp)Moderate (Risk of acid hydrolysis over long runs)Low (Boc degradation in injector port)
LOD (Sensitivity) High (Sharper peaks increase S/N ratio)Moderate (Broad peaks dilute signal)High (if stable), but risk of artifacts
Solvent Usage < 2 mL per run> 15 mL per runNone (Carrier gas)
Why GC is Not Recommended

While piperazines are volatile, the Boc-protecting group begins to decompose at temperatures above 150°C, often required for GC injection ports. This generates a "ghost" peak of the free amine, artificially lowering the calculated purity. UPLC is the only self-validating method for thermally labile protecting groups.

Experimental Protocol: The "Gold Standard" UPLC Method

This protocol utilizes Ethylene Bridged Hybrid (BEH) particle technology, which allows operation at pH 10. At this pH, the piperazine amine is deprotonated (neutral), eliminating silanol interactions and resulting in sharp, symmetrical peaks.

Chromatographic Conditions[6][8][9][10][11][12][13]
  • System: Waters ACQUITY UPLC H-Class (or equivalent Agilent 1290 Infinity II)

  • Column: ACQUITY UPLC BEH C18, 1.7 µm, 2.1 x 50 mm

  • Column Temp: 40°C

  • Sample Temp: 10°C (Crucial to prevent in-vial hydrolysis)

  • Detection: PDA/UV at 210 nm (Reference 360 nm)

  • Flow Rate: 0.6 mL/min

  • Injection Volume: 1.0 µL

Mobile Phase Strategy
  • Mobile Phase A: 10 mM Ammonium Bicarbonate in Water (pH ~10, adjusted with Ammonium Hydroxide)

  • Mobile Phase B: Acetonitrile (LC-MS Grade)

Rationale: High pH keeps the analyte neutral. Ammonium bicarbonate is volatile, making this method compatible with Mass Spectrometry (UPLC-MS) for impurity identification.

Gradient Table
Time (min)% Mobile Phase A% Mobile Phase BCurve
0.00955Initial
2.00595Linear (6)
2.50595Hold
2.60955Re-equilibrate
3.50955End

Method Validation & System Suitability

To ensure trustworthiness, the method must be self-validating. Every sequence must include a System Suitability Test (SST).

Acceptance Criteria (SST)
  • USP Tailing Factor:

    
     (Indicates successful suppression of silanol activity).
    
  • Retention Time %RSD:

    
     (n=5 injections).
    
  • Signal-to-Noise (S/N):

    
     for the Limit of Quantitation (LOQ) standard (0.05% level).
    
Troubleshooting "Ghost Peaks"

If a peak appears at the retention time of the de-Boc analog (free amine):

  • Check the autosampler temperature (must be

    
    C).
    
  • Ensure Mobile Phase A is fresh (bicarbonate loses pH buffering capacity over time).

  • Verify with MS: The parent mass [M+H]+ is ~231.17 Da.[1] The de-Boc impurity is ~131.12 Da.

Visualizations

Analytical Decision Matrix

This diagram illustrates the logic flow for selecting the correct method parameters based on observed data.

Analytical_Decision_Matrix Start Start: Purity Assessment Check_Structure Check Structure: Is it Basic? (Yes) Is it Thermally Labile? (Yes) Start->Check_Structure Select_Technique Select Technique: UPLC (Preferred) Check_Structure->Select_Technique Avoid GC (Thermal) Avoid HPLC (Speed) Initial_Run Run Initial Screen: BEH C18, High pH (pH 10) Select_Technique->Initial_Run Evaluate_Results Evaluate Peak Shape & Resolution Initial_Run->Evaluate_Results Good_Shape Tailing < 1.2 Resolution > 2.0 Evaluate_Results->Good_Shape Pass Bad_Shape Tailing > 1.5 Broad Peaks Evaluate_Results->Bad_Shape Fail Final_Method Final Method: Valid for QC Release Good_Shape->Final_Method Optimize_High_pH Action: Fresh Buffer Prep Check Column Age Bad_Shape->Optimize_High_pH First Step Switch_Column Action: Switch to Charged Surface (CSH C18) Bad_Shape->Switch_Column Persistent Issue Optimize_High_pH->Evaluate_Results

Caption: Decision matrix for optimizing UPLC conditions for basic Boc-piperazine derivatives.

Workflow: From Synthesis to Release

The relationship between chemical purity (UPLC) and stereochemical purity (Chiral LC).

QC_Workflow Synthesis Crude Synthesis Product UPLC_Achiral Step 1: UPLC (Achiral) (Method described above) Synthesis->UPLC_Achiral Purity_Check Chemical Purity > 98.0%? UPLC_Achiral->Purity_Check Repurify Flash Chromatography Re-crystallization Purity_Check->Repurify No Chiral_LC Step 2: Chiral HPLC (Amylose/Cellulose Column) Purity_Check->Chiral_LC Yes Repurify->UPLC_Achiral Final_Release Certificate of Analysis (CoA) Generation Chiral_LC->Final_Release ee > 99%

Caption: Integrated QC workflow distinguishing chemical purity (UPLC) from stereochemical purity.

References

  • AliSpharm. (2023). UPLC vs HPLC: what is the difference?. Retrieved from [Link]

  • Journal of Chemical and Pharmaceutical Research. (2012). Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV. Retrieved from [Link]

  • PubChem. (2021).[2] tert-Butyl 3-(methoxymethyl)piperazine-1-carboxylate Properties. Retrieved from [Link]

  • Chromatography Today. (2023). HPLC vs UPLC - What's the Difference?. Retrieved from [Link]

Sources

A Comparative Guide to the Deprotection of N-Boc Piperazines for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: February 2026

The tert-butyloxycarbonyl (Boc) protecting group is a cornerstone in modern organic synthesis, particularly within pharmaceutical and medicinal chemistry.[1][2] Its stability in a wide range of reaction conditions and its facile removal under acidic conditions make it an ideal choice for masking the reactivity of amine functionalities.[1][2] Piperazine scaffolds are prevalent in a vast number of biologically active compounds, making the efficient and selective deprotection of N-Boc piperazines a critical step in many synthetic routes.[1][3] This guide provides an in-depth comparison of the most common methods for N-Boc piperazine deprotection, offering experimental insights and data to aid researchers in selecting the optimal strategy for their specific application.

The Mechanism of Acid-Catalyzed N-Boc Deprotection

The removal of the Boc group is most commonly achieved under acidic conditions.[1][2] The generally accepted mechanism involves a three-step process:

  • Protonation: The carbonyl oxygen of the Boc group is protonated by a strong acid.[2][4]

  • Fragmentation: This protonation facilitates the cleavage of the tert-butyl-oxygen bond, leading to the formation of a stable tert-butyl cation and a carbamic acid intermediate.[2][4]

  • Decarboxylation: The carbamic acid is unstable and spontaneously decomposes, releasing carbon dioxide and yielding the free amine, which is subsequently protonated by the excess acid to form the corresponding salt.[2][5]

This process generates isobutylene gas as a byproduct from the tert-butyl cation, which necessitates performing the reaction in a well-ventilated fume hood and avoiding sealed systems.[4][5]

Core Deprotection Methodologies: A Head-to-Head Comparison

The two most prevalent reagents for N-Boc deprotection are Trifluoroacetic Acid (TFA) and Hydrochloric Acid (HCl). The choice between them is often dictated by factors such as the presence of other acid-sensitive functional groups, the desired form of the final product (free base vs. salt), and the scale of the reaction.[1]

Trifluoroacetic Acid (TFA): The High-Efficiency Standard

TFA is a strong, volatile acid that is highly effective for Boc deprotection, often leading to rapid and clean reactions.[1] It is typically used in a co-solvent like dichloromethane (DCM).[1]

Causality Behind Experimental Choices:

  • Why TFA? Its high acidity ensures a rapid reaction rate. Being highly volatile, excess TFA and the solvent can be easily removed under reduced pressure, simplifying the workup.[1]

  • Why DCM as a co-solvent? DCM is an excellent solvent for a wide range of organic compounds and is inert to the acidic conditions of the reaction.

Experimental Protocol: TFA-Mediated Deprotection [1]

  • Dissolve the N-Boc piperazine derivative (1 equivalent) in anhydrous dichloromethane (DCM) to a concentration of 0.1-0.5 M in a round-bottom flask.

  • Cool the solution to 0 °C using an ice bath.

  • Slowly add trifluoroacetic acid (TFA) (5-10 equivalents) to the stirred solution.

  • Remove the ice bath and allow the reaction to warm to room temperature.

  • Stir for 30 minutes to 4 hours, monitoring the reaction progress by TLC or LC-MS.

  • Upon completion, remove the solvent and excess TFA under reduced pressure. Co-evaporation with toluene can aid in the removal of residual TFA.

  • To obtain the free amine, dissolve the resulting TFA salt in an appropriate solvent and neutralize with a base such as saturated sodium bicarbonate solution. Extract the product with an organic solvent, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate.

Hydrochloric Acid (HCl): The Cost-Effective Workhorse

Hydrochloric acid, typically used as a 4M solution in an organic solvent like 1,4-dioxane or methanol, is another widely used reagent for Boc deprotection.[1][2] This method often yields the hydrochloride salt of the deprotected amine, which can sometimes be conveniently isolated by precipitation.[1]

Causality Behind Experimental Choices:

  • Why HCl in Dioxane? Using a solution of HCl in an organic solvent allows for homogenous reaction conditions for substrates that may not be soluble in aqueous acid. The hydrochloride salt product is often insoluble in the reaction mixture, allowing for simple isolation by filtration.[6]

  • Neutralization: If the free amine is desired, a subsequent neutralization step is required.[1]

Experimental Protocol: HCl-Mediated Deprotection [1]

  • Dissolve the N-Boc piperazine derivative (1 equivalent) in a minimal amount of a suitable anhydrous solvent (e.g., methanol, ethyl acetate, or dichloromethane).

  • Add a 4M solution of HCl in 1,4-dioxane (5-10 equivalents) at room temperature.

  • Stir the reaction mixture at room temperature for 1 to 4 hours, monitoring by TLC or LC-MS.

  • If the hydrochloride salt precipitates, it can be collected by filtration, washed with a non-polar solvent like diethyl ether, and dried.

  • Alternatively, the reaction mixture can be concentrated under reduced pressure.

  • To obtain the free amine, the crude hydrochloride salt is dissolved in water and neutralized with a base (e.g., 1M NaOH or triethylamine) to a pH of 8-9. The product is then extracted with an organic solvent, dried, and concentrated.

At-a-Glance: Performance Comparison

FeatureTrifluoroacetic Acid (TFA)Hydrochloric Acid (HCl)
Reagent Strength Strong AcidStrong Acid
Typical Conditions 20-50% TFA in DCM, 0°C to RT4M HCl in Dioxane or MeOH, RT
Reaction Time Generally faster (30 min - 4 h)[1]Can be slightly longer (1 - 12 h)[2]
Work-up Evaporation of volatiles, followed by neutralization and extraction[1]Filtration of precipitated HCl salt or evaporation followed by neutralization and extraction[1]
Product Form Initially TFA salt, often oily[6]Often crystalline HCl salt[6]
Cost More expensiveMore cost-effective[2]
Safety Highly corrosive and volatile, handle with care[4]Corrosive, handle with care
"Green" Considerations Fluorinated compounds can be environmentally persistent[4]Mineral acid, readily neutralized

Alternative Deprotection Strategies for Sensitive Substrates

While acidic methods are robust, certain substrates may contain other acid-labile functional groups. In such cases, alternative deprotection methods can be employed.

Thermal Deprotection

Heating N-Boc protected amines in solvents like trifluoroethanol (TFE) or hexafluoroisopropanol (HFIP) can effect deprotection without the need for a strong acid catalyst.[7][8] This method can offer selectivity, for instance, by allowing for the removal of an aryl N-Boc group in the presence of an alkyl N-Boc group by controlling the temperature.[9]

Oxalyl Chloride in Methanol

A mild method for N-Boc deprotection involves the use of oxalyl chloride in methanol at room temperature.[10][11] This system has been shown to be effective for substrates with other acid-sensitive groups where traditional TFA or HCl methods have failed.[10][11]

Water-Mediated Deprotection

For a "greener" approach, N-Boc deprotection can be achieved by heating in water at reflux temperatures.[12][13] This catalyst-free method offers an environmentally benign alternative, although it may not be suitable for all substrates.

Visualizing the Workflow

Decision Tree for Method Selection

start Start: N-Boc Piperazine Substrate acid_sensitive Are other acid-sensitive groups present? start->acid_sensitive no no acid_sensitive->no No yes yes acid_sensitive->yes Yes product_form product_form no->product_form Consider desired product form alternative_methods alternative_methods yes->alternative_methods Consider alternative methods hcl_salt hcl_salt product_form->hcl_salt Crystalline HCl salt desired free_base free_base product_form->free_base Free base or quick workup use_hcl use_hcl hcl_salt->use_hcl Use HCl in Dioxane use_tfa use_tfa free_base->use_tfa Use TFA in DCM thermal thermal alternative_methods->thermal Thermal Deprotection oxalyl_chloride oxalyl_chloride alternative_methods->oxalyl_chloride Oxalyl Chloride/MeOH water water alternative_methods->water Water-mediated cluster_reaction Reaction cluster_workup Work-up start Dissolve N-Boc Piperazine add_reagent Add Deprotection Reagent (e.g., TFA or HCl) start->add_reagent react Stir at appropriate temperature add_reagent->react monitor Monitor reaction (TLC/LC-MS) react->monitor remove_volatiles Remove Volatiles monitor->remove_volatiles Reaction Complete neutralize Neutralize with Base remove_volatiles->neutralize extract Extract with Organic Solvent neutralize->extract dry_concentrate Dry and Concentrate extract->dry_concentrate end end dry_concentrate->end Purified Product

Caption: Generalized experimental workflow for N-Boc deprotection.

Conclusion

The deprotection of N-Boc piperazines is a fundamental transformation in the synthesis of many important pharmaceutical compounds. While TFA and HCl remain the most common and reliable reagents for this purpose, a thorough understanding of their respective advantages and disadvantages is crucial for method selection. For substrates requiring milder conditions, alternative methods such as thermal or oxalyl chloride-mediated deprotection offer valuable options. The protocols and comparative data presented in this guide provide a solid foundation for researchers to confidently and efficiently execute this critical synthetic step.

References

  • Application Notes and Protocols for the Deprotection of the Boc Group from N-Boc-piperazine-C3-COOH Deriv
  • A Researcher's Guide to Boc Deprotection: A Comparative Review of Methodologies - Benchchem. (URL: )
  • Acids - Wordpress - ACS GCI Pharmaceutical Roundtable Reagent Guides. (URL: )
  • Boc Deprotection Mechanism - TFA - Common Organic Chemistry. (URL: )
  • A Simple and Efficient Green Method for the Deprotection of N-Boc in Various Structurally Diverse Amines under Water-medi
  • Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride - PMC. (URL: )
  • SYNTHESIS AND EVALUATION OF DEPROTECTED N-BOC PIPERAZINE DERIVED MONO-MANNICH BASES. (URL: )
  • Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow | Organic Process Research & Development - ACS Public
  • Boc Deprotection - TFA - Common Organic Chemistry. (URL: )
  • Boc De-protection : r/Chempros - Reddit. (URL: )
  • SUPPORTING INFORM
  • Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023 - MDPI. (URL: )
  • Boc Deprotection - HCl - Common Organic Chemistry. (URL: )
  • Mild deprotection of the N-tert‐butyloxycarbonyl (N-Boc) group using oxalyl chloride - University of Kentucky X-Ray Crystallography Facility. (URL: )
  • Novel Practical Deprotection of N-Boc Compounds Using Fluorin
  • Lithiation/Trapping of N-Boc Piperazines and Synthesis of the (–)
  • A Simple and Efficient Green Method for the Deprotection of N-Boc in Various Structurally Diverse Amines under Water-mediated Catalyst-free Conditions - Semantic Scholar. (URL: )
  • Rapid Deprotection of N-Boc Amines by TFA Combined with Freebase Generation Using Basic Ion-Exchange Resins.

Sources

X-ray crystallography for determining the absolute configuration of chiral piperazines

Author: BenchChem Technical Support Team. Date: February 2026

Topic: X-ray Crystallography for Determining the Absolute Configuration of Chiral Piperazines Content Type: Publish Comparison Guide

Executive Summary: The "Piperazine Problem"

Chiral piperazines are pharmacophores of immense value, serving as the structural backbone for blockbuster drugs like Imatinib (Gleevec) and Sildenafil .[1] However, their secondary amine nature often results in oily free bases or low-melting solids, making the determination of Absolute Configuration (AC)—a critical FDA requirement for chiral drugs—notoriously difficult.

While vibrational circular dichroism (VCD) and NMR using chiral solvating agents offer solution-state alternatives, Single Crystal X-ray Diffraction (SCXRD) remains the regulatory "gold standard" for unambiguous assignment. This guide details the specific crystallographic workflows required to conquer the "light atom" challenge inherent to piperazines, comparing them against modern alternatives.

Comparative Analysis: SCXRD vs. Alternatives

For a drug development professional, the choice of method depends on sample state, quantity, and the stage of the pipeline.

Table 1: Technical Comparison of AC Determination Methods

FeatureSCXRD (X-ray) VCD (Vibrational CD) NMR (Chiral Auxiliaries) MicroED
Primary Output Direct 3D atomic structure & ACExperimental vs. Calculated SpectraChemical shift differences (

)
Coulomb potential map (3D structure)
Sample State Single Crystal (0.1–0.3 mm)Solution (approx. 5–10 mg)Solution (approx. 1–5 mg)Micro-crystals / Powder
Confidence Level Definitive (>99%) High (dependent on DFT accuracy)Moderate (inferential)High (emerging technique)
"Light Atom" Issue Yes (Requires Cu source or heavy atom)NoNoNo (Electrons scatter strongly)
Time to Result 24–48h (if crystal exists)2–5 days (measurement + DFT calc)4–8h (derivatization + scan)1–2h (data collection)
Piperazine Specifics Best Strategy: Salt formation (HBr/HI)Good for oils; requires conformational searchMosher's amides often fail due to steric hindranceIdeal for powders that won't grow large

The Core Challenge: Anomalous Scattering in Light Atoms

The determination of absolute configuration by X-ray relies on anomalous dispersion (Bijvoet differences).[2] For a typical organic piperazine (


), the scattering power of Carbon and Nitrogen is too weak to produce significant Bijvoet differences using standard Molybdenum (Mo) radiation.
The Application Scientist's Solution:
  • Radiation Source Switch: Use Copper (Cu K

    
    )  radiation (
    
    
    
    Å).[3] The anomalous scattering signal (
    
    
    ) for Oxygen and Nitrogen is significantly higher with Cu than Mo.
  • ** The "Heavy Atom" Salt Strategy:** Do not attempt to crystallize the free base. Form a salt with a heavy counter-ion.

    • Hydrobromide (HBr): Br (

      
      ) provides a strong anomalous signal.
      
    • Hydroiodide (HI): I (

      
      ) is even stronger but can be unstable (oxidation).
      
    • Chiral Anions: Use O,O'-dibenzoyl-L-tartaric acid to form diastereomeric salts if enantiomeric enrichment is also needed.

Experimental Protocol: Crystallizing Chiral Piperazines

This protocol is designed to generate diffraction-quality crystals from oily piperazine derivatives.

Phase 1: Heavy Atom Derivatization (Salt Formation)

Objective: Introduce a scatterer (Br or Cl) to anchor the structure and raise the melting point.

  • Dissolution: Dissolve 20 mg of the oily piperazine free base in 0.5 mL of minimal ethanol or isopropanol.

  • Acid Addition: Add 1.05 equivalents of 48% aqueous HBr (or 1M HCl in ether).

    • Note: Avoid large excess acid, which can degrade the sample or form hygroscopic lattice solvates.

  • Precipitation: If immediate precipitation occurs, gently heat to redissolve. If no precipitate, proceed to vapor diffusion.

Phase 2: Vapor Diffusion Screening (The "Hanging Drop" for Small Molecules)

Setup: Use a standard 2 mL vial inside a larger 20 mL scintillation vial.

  • Inner Vial: Contains the piperazine salt solution (e.g., in MeOH).

  • Outer Vial: Contains the anti-solvent (e.g., Diethyl Ether or Hexane).

  • Mechanism: The volatile anti-solvent slowly diffuses into the salt solution, gently lowering solubility and promoting ordered lattice growth.

  • Timeline: Leave undisturbed for 2–5 days.

Phase 3: Data Collection & Strategy
  • Instrument: Diffractometer with Cu K

    
     microsource and HyPix/Photon detector.
    
  • Temperature: 100 K (Critical to reduce thermal motion and boost high-angle intensity).

  • Strategy: Collect a complete sphere of data (redundancy > 4). High redundancy is essential to statistically distinguish small Bijvoet differences.

Data Analysis: Flack vs. Hooft Parameters

Once data is collected, the validity of the Absolute Configuration relies on statistical parameters.

The Flack Parameter ( )

The classical metric.

  • 
    : Correct Absolute Structure.[4]
    
  • 
    : Inverted Structure (Wrong Enantiomer).
    
  • 
    : Racemic Twin or ambiguous.
    
  • Validation Rule: For light-atom structures,

    
     (standard uncertainty) must be < 0.08  (ideally < 0.04) to be statistically significant.
    
The Hooft Parameter ( )

A modern Bayesian approach (implemented in PLATON/CRYSTALS).

  • Why use it? It is more robust for light-atom structures (like piperazine HCl salts) where the anomalous signal is weak.

  • Insight: Often yields a standard uncertainty half that of the Flack parameter (

    
    ), providing higher confidence in the assignment.
    

Decision Logic & Workflow

The following diagram illustrates the decision process for assigning AC to a chiral piperazine.

Piperazine_AC_Workflow Start Start: Chiral Piperazine Sample State_Check Physical State? Start->State_Check Solid Solid / Crystalline State_Check->Solid Melting Pt > 60°C Oil Oil / Amorphous State_Check->Oil Liquid/Low MP Direct_Screen Direct Recrystallization (Slow Evap/Cooling) Solid->Direct_Screen Salt_Screen Salt Formation Screen (HBr, HCl, Fumarate) Oil->Salt_Screen Crystal_Check Single Crystal Obtained? Direct_Screen->Crystal_Check Salt_Screen->Crystal_Check XRD_Collect SCXRD Data Collection (Cu Kα Source, 100 K) Crystal_Check->XRD_Collect Yes VCD_Alt Alternative: VCD or NMR w/ Chiral Agent Crystal_Check->VCD_Alt No (Failed) Atom_Check Heavy Atom Present? (Cl, Br, S, P) XRD_Collect->Atom_Check Refine_Flack Refine Flack Parameter (x) Atom_Check->Refine_Flack Yes (Strong Signal) Refine_Hooft Calculate Hooft Parameter (y) (Bayesian Analysis) Atom_Check->Refine_Hooft No (Light Atoms Only) Result_Valid AC Assigned (x ~ 0, u < 0.08) Refine_Flack->Result_Valid x < 0.1 Result_Inconclusive Inconclusive (x ~ 0.5 or u > 0.1) Refine_Flack->Result_Inconclusive High Uncertainty Refine_Hooft->Result_Valid Probability > 99%

Caption: Workflow for determining Absolute Configuration. Note the divergence to Bayesian methods (Hooft) for light-atom structures.

References

  • FDA Guidelines: FDA’s Policy Statement for the Development of New Stereoisomeric Drugs. (1992).[5] Link

  • Flack Parameter: Flack, H. D. (1983). "On Enantiomorph-Polarity Estimation". Acta Crystallographica Section A. Link

  • Hooft Parameter: Hooft, R. W. W., Straver, L. H., & Spek, A. L. (2008).[6] "Determination of absolute structure using Bayesian statistics on Bijvoet differences". Journal of Applied Crystallography. Link

  • Piperazine Drug Significance: McGrath, N. A., & Brichacek, M. (2010). "The Piperazine Pharmacophore in Top-Selling Small Molecule Drugs". Journal of Chemical Education. Link

  • MicroED Comparison: Wang, B., et al. (2022). "Absolute configuration determination of pharmaceutical crystalline powders by MicroED via chiral salt formation". Chemical Communications.[7][8] Link

Sources

Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of Tert-butyl 3-(methoxymethyl)piperazine-1-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

Authored for Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive, step-by-step protocol for the safe and compliant disposal of tert-butyl 3-(methoxymethyl)piperazine-1-carboxylate. As laboratory professionals, our responsibility extends beyond the synthesis and analysis of novel compounds; it encompasses the entire lifecycle of a chemical, including its final disposition. Adherence to proper disposal protocols is not merely a regulatory formality but a cornerstone of laboratory safety, environmental stewardship, and scientific integrity. This document is structured to provide not just procedural instructions, but the scientific rationale behind them, ensuring a deep and actionable understanding of safe laboratory practices.

Hazard Profile and Core Disposal Principles

Before handling any chemical for disposal, a thorough understanding of its hazard profile is paramount. Tert-butyl 3-(methoxymethyl)piperazine-1-carboxylate and structurally similar piperazine derivatives present a multi-faceted risk profile that dictates the stringent disposal requirements.

Key Hazards: Based on aggregated data for this chemical and its analogs, the primary hazards include:

  • Acute Toxicity: Harmful if swallowed[1].

  • Skin and Eye Damage: Causes skin irritation and is capable of causing serious eye damage[1]. Some related compounds are classified as causing severe skin burns and eye damage[2].

  • Respiratory Irritation: May cause respiratory irritation upon inhalation of dust or aerosols[1].

  • Sensitization: May cause an allergic skin reaction or asthma-like symptoms if inhaled[2].

  • Reproductive Toxicity: Suspected of damaging fertility or the unborn child[2].

  • Environmental Hazards: Some piperazine derivatives are very toxic to aquatic life with long-lasting effects[3].

Given these hazards, the following core principles must govern all disposal activities:

  • DO NOT Sewer: Under no circumstances should this chemical or its containers be disposed of down the drain. The U.S. Environmental Protection Agency (EPA) explicitly prohibits the sewering of hazardous waste pharmaceuticals[4][5].

  • DO NOT Dispose in General Trash: The chemical's reactivity and toxicity profile make it unsuitable for landfill disposal via standard laboratory trash.

  • Mandatory Professional Disposal: All waste containing this compound, including contaminated materials and empty containers, must be disposed of through an approved and licensed hazardous waste disposal facility[6][7].

Summary of GHS Hazard Classifications
Hazard ClassGHS CodeDescriptionSource
Acute Toxicity, OralH302Harmful if swallowed[1]
Skin Corrosion/IrritationH315Causes skin irritation[1]
Serious Eye DamageH318Causes serious eye damage[1]
STOT, Single ExposureH335May cause respiratory irritation[1]
Skin SensitizationH317May cause an allergic skin reaction[2]
Respiratory SensitizationH334May cause allergy or asthma symptoms[2]
Reproductive ToxicityH361Suspected of damaging fertility or the unborn child[2]

Pre-Disposal Operations: Preparation and Personal Protective Equipment (PPE)

Proper preparation is critical to mitigating risk during the handling and disposal process. This begins with ensuring the availability and correct use of Personal Protective Equipment (PPE) and establishing a designated waste accumulation area.

Required Personal Protective Equipment (PPE)

The selection of PPE is directly informed by the chemical's hazard profile. The goal is to create a barrier between the researcher and the hazardous material.

  • Eye and Face Protection: Wear chemical safety goggles and a face shield. The risk of serious eye damage necessitates this dual layer of protection[1][7].

  • Hand Protection: Use chemically resistant gloves (e.g., nitrile, neoprene). Contaminated gloves should be removed and washed before reuse, or preferably, disposed of as hazardous waste and replaced[7].

  • Body Protection: A lab coat is mandatory. For larger quantities or in situations with a higher risk of splashing, a chemically resistant apron or coveralls should be worn.

  • Respiratory Protection: If there is a risk of generating dust or aerosols, use a NIOSH-approved respirator. All respiratory protection programs must comply with OSHA standard 29 CFR 1910.134.

Waste Accumulation and Labeling

All waste must be accumulated in a designated, secure area that is clearly marked.

  • Container Selection: Use only chemically compatible, sealed containers. Keep containers tightly closed and store them in a well-ventilated area[7].

  • Labeling: All waste containers must be clearly labeled with the words "Hazardous Waste," the full chemical name ("tert-butyl 3-(methoxymethyl)piperazine-1-carboxylate"), and a clear description of the associated hazards (e.g., "Toxic," "Irritant"). This is a requirement under OSHA's Hazard Communication Standard[8].

Step-by-Step Disposal Protocol

This protocol outlines the process for handling pure chemical waste, contaminated labware, and residual amounts.

Step 1: Segregate the Waste Stream At the point of generation, separate waste into distinct, clearly labeled containers:

  • Container A (Solid Waste): For the pure compound or residues.

  • Container B (Contaminated Labware): For items like pipette tips, gloves, weigh boats, and wipes that are grossly contaminated.

  • Container C (Empty Original Containers): The original container of the chemical, even when "empty," will contain residue and must be disposed of as hazardous waste. Do not rinse the container into the sink.

Step 2: Package the Waste

  • Carefully place the chemical waste into the appropriate, pre-labeled hazardous waste container.

  • Avoid overfilling containers. Allow for adequate headspace to prevent spills or pressure buildup.

  • For contaminated sharps (needles, scalpels), use a designated, puncture-proof sharps container that is also labeled as hazardous chemical waste.

Step 3: Arrange for Professional Disposal

  • Contact your institution's Environmental Health & Safety (EH&S) department to schedule a pickup.

  • Provide them with an accurate inventory of the waste.

  • EH&S will coordinate with a licensed hazardous waste contractor for transportation and final disposal, typically via incineration at a permitted facility.

Step 4: Documentation

  • Maintain meticulous records of the waste generated, including the chemical name, quantity, and date of disposal. This documentation is a critical component of laboratory compliance under both EPA and OSHA regulations[9][10].

Emergency Procedures: Spill Management

In the event of an accidental release, a swift and correct response is crucial to protect personnel and the environment.

Step 1: Evacuate and Secure the Area

  • Immediately alert others in the vicinity.

  • Evacuate personnel to a safe area, particularly upwind from the spill[7].

Step 2: Assess the Spill and Don PPE

  • If the spill is small and you are trained and equipped to handle it, proceed. For large or unknown spills, contact your EH&S emergency line immediately.

  • Don the full PPE as described in Section 2.1.

Step 3: Contain and Clean the Spill

  • Prevent the spill from spreading or entering any drains[7]. Use a spill containment kit with appropriate absorbent materials (e.g., vermiculite, sand, or commercial sorbents).

  • Carefully sweep or scoop up the absorbed material and place it into a labeled hazardous waste container[7][11].

Step 4: Decontaminate and Dispose

  • Clean the spill area thoroughly with a suitable solvent, followed by soap and water. All cleaning materials (wipes, sponges) must be disposed of as hazardous waste.

  • Remove and decontaminate or dispose of all PPE as hazardous waste.

  • Wash hands and any exposed skin thoroughly after the cleanup is complete[7].

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of tert-butyl 3-(methoxymethyl)piperazine-1-carboxylate and associated materials.

G cluster_prep Preparation cluster_assessment Waste Assessment & Segregation cluster_streams Waste Streams cluster_final Final Disposal start Identify Waste: tert-butyl 3-(methoxymethyl) piperazine-1-carboxylate ppe Don Appropriate PPE (Goggles, Face Shield, Gloves, Lab Coat) start->ppe is_pure Waste Type? ppe->is_pure pure_solid Pure Compound / Residue is_pure->pure_solid Pure Compound contaminated Contaminated Labware (Gloves, Wipes, Glassware) is_pure->contaminated Contaminated Material empty_container Original 'Empty' Container is_pure->empty_container Empty Container hw_container Package in Labeled Hazardous Waste Container pure_solid->hw_container contaminated->hw_container empty_container->hw_container ehs_pickup Arrange Pickup with Environmental Health & Safety (EH&S) hw_container->ehs_pickup

Caption: Decision workflow for the disposal of tert-butyl 3-(methoxymethyl)piperazine-1-carboxylate.

References

  • SAFETY DATA SHEET - Sigma-Aldrich. (2025). Sigma-Aldrich.
  • tert-butyl (3S)-3-(cyanomethyl)
  • tert-Butyl 3-methylpiperazine-1-carboxyl
  • tert-butyl (3S)-3-(hydroxymethyl)
  • (R)-tert-Butyl 3-(methoxymethyl)
  • SAFETY DATA SHEET - 1-Boc-piperazine. (2012). Thermo Fisher Scientific.
  • tert-Butyl 3-(methoxymethyl)
  • SAFETY D
  • 1910.1450 - Occupational exposure to hazardous chemicals in laboratories. (n.d.).
  • Management of Hazardous Waste Pharmaceuticals OTC Nicotine Exemption & Subpart P. (n.d.). U.S. Environmental Protection Agency.
  • OSHA FACTSHEET LABORATORY SAFETY CHEMICAL HYGIENE PLAN. (n.d.).
  • OSHA Regulations and Hazardous Waste Disposal: Wh
  • EPA Final Rule: Management Standards for Hazardous Waste Pharmaceuticals and Amendment to the P075 Listing for Nicotine. (n.d.). ASHP.
  • Laboratory Safety Guidance. (n.d.).
  • EPA Finalizes Management Standards for Hazardous Waste Pharmaceuticals Rule. (2019).
  • EPA Finalizes Standards for Managing Hazardous Waste Pharmaceuticals. (2019). Waste360.

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.